3-Bromothieno[3,2-c]pyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
3-bromothieno[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNS/c8-6-4-10-7-1-2-9-3-5(6)7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AELJTKUDYYGBSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1SC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10346426 | |
| Record name | 3-Bromothieno[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10346426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28783-18-8 | |
| Record name | 3-Bromothieno[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10346426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromothieno[3,2-c]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 3-Bromothieno[3,2-c]pyridine from Thiophene Precursors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes to 3-Bromothieno[3,2-c]pyridine, a key heterocyclic scaffold in medicinal chemistry, with a focus on methods starting from thiophene precursors. Thienopyridines are a significant class of compounds due to their diverse biological activities. The introduction of a bromine atom at the 3-position of the thieno[3,2-c]pyridine core offers a versatile handle for further functionalization, making this a crucial intermediate in the development of novel therapeutics.
Synthetic Strategies
The synthesis of this compound can be broadly categorized into two main strategies:
-
Late-Stage Bromination: Construction of the thieno[3,2-c]pyridine ring system followed by electrophilic bromination. This approach is advantageous when the unsubstituted or otherwise substituted thieno[3,2-c]pyridine is readily accessible.
-
Synthesis from Brominated Thiophene Precursors: Incorporation of the bromine atom at an early stage of the synthesis, starting from a brominated thiophene derivative. This strategy is useful for controlling regioselectivity and when the desired brominated precursor is commercially available or easily prepared.
This guide will detail specific experimental protocols for key transformations within these strategies.
Experimental Protocols
Strategy 1: Late-Stage Bromination
Method 1A: Direct Bromination of a Substituted Thieno[3,2-c]pyridine using N-Bromosuccinimide (NBS)
This method is effective for the bromination of thieno[3,2-c]pyridine derivatives that are activated towards electrophilic substitution.
-
Reaction: Bromination of a benzyl-substituted thieno[3,2-c]pyridine.
-
Reagents and Conditions:
-
Substrate: Benzyl-substituted thieno[3,2-c]pyridine
-
Brominating Agent: N-Bromosuccinimide (NBS)
-
Solvent: Tetrahydrofuran (THF)
-
Temperature: 0°C
-
-
Procedure: To a solution of the benzyl-substituted thieno[3,2-c]pyridine in THF at 0°C, NBS is added portion-wise. The reaction mixture is stirred at this temperature until the starting material is consumed (as monitored by TLC). The reaction is then quenched, and the product is isolated and purified using standard techniques.
-
Yield: This method has been reported to provide the desired 3-bromo product in quantitative yield[1].
Method 1B: Bromination of 4-Chlorothieno[3,2-c]pyridine using Molecular Bromine
This approach is suitable for less activated thieno[3,2-c]pyridine systems, employing a stronger brominating agent and a Lewis acid catalyst.
-
Reaction: Bromination of 4-chlorothieno[3,2-c]pyridine.
-
Reagents and Conditions:
-
Substrate: 4-Chlorothieno[3,2-c]pyridine
-
Brominating Agent: Molecular Bromine (Br₂)
-
Catalyst: Aluminum Chloride (AlCl₃) in significant excess
-
-
Procedure: To a solution of 4-chlorothieno[3,2-c]pyridine and a large excess of AlCl₃, a solution of Br₂ is added dropwise. The reaction is stirred at ambient temperature. Careful control of stoichiometry and reaction time is crucial to favor the formation of the mono-brominated product over the 2,3-dibrominated byproduct[1]. The reaction is worked up by quenching with water and extracting the product into an organic solvent.
-
Note: This reaction yields a mixture of 3-bromo-4-chlorothieno[3,2-c]pyridine and the 2,3-dibrominated product[1].
Strategy 2: Synthesis from Brominated Thiophene Precursors
Method 2A: Construction of the Pyridine Ring onto a Brominated Thiophene
This strategy involves building the pyridine ring onto a pre-existing brominated thiophene core. A common approach is the Pictet-Spengler reaction.
-
Step 1: Synthesis of 2-(4-bromo-thiophen-2-yl)-ethylamine (Intermediate)
-
This intermediate can be synthesized from 4-bromothiophene-2-carboxaldehyde through a series of reactions including a Knoevenagel condensation to form (E)-3-(4-bromo-thiophen-2-yl)-acrylic acid, followed by conversion to the corresponding acyl azide, Curtius rearrangement, and subsequent reduction. A patent describes the synthesis of (E)-3-(4-bromo-thiophen-2-yl)-acrylic acid from 4-bromothiophenecarboxaldehyde and malonic acid in the presence of piperidine and pyridine[2].
-
-
Step 2: Pictet-Spengler Cyclization
-
Reaction: Cyclization of 2-(4-bromo-thiophen-2-yl)-ethylamine with an aldehyde (e.g., formaldehyde) to form the tetrahydrothieno[3,2-c]pyridine ring system.
-
Reagents and Conditions:
-
Substrate: 2-(4-bromo-thiophen-2-yl)-ethylamine
-
Reagent: Formaldehyde
-
Acid Catalyst: Typically a strong acid like HCl.
-
-
Procedure: The thiophene ethylamine derivative is reacted with formaldehyde in the presence of an acid to facilitate the cyclization.
-
-
Step 3: Aromatization
-
The resulting 4,5,6,7-tetrahydrothieno[3,2-c]pyridine can be aromatized to the corresponding thieno[3,2-c]pyridine using an oxidizing agent such as manganese dioxide (MnO₂) or by catalytic dehydrogenation.
-
Method 2B: Sandmeyer-type Reaction from a 3-Amino Precursor
This method provides an alternative route to introduce the bromine atom if a suitable 3-aminothieno[3,2-b]pyridine-2-carboxylate precursor is available. Although this example is for the [3,2-b] isomer, the principle can be applied to the [3,2-c] system.
-
Reaction: Conversion of a 3-amino group to a 3-bromo group.
-
Reagents and Conditions:
-
Substrate: Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate
-
Reagents: tert-Butyl nitrite (t-BuONO) and Copper(II) bromide (CuBr₂)
-
-
Procedure: The 3-amino compound is treated with tert-butyl nitrite to form the diazonium salt in situ, which is then reacted with CuBr₂ to yield the 3-bromo derivative[3].
Quantitative Data Summary
| Method | Starting Material | Brominating Agent/Reagents | Product | Yield | Reference |
| 1A | Benzyl-substituted thieno[3,2-c]pyridine | N-Bromosuccinimide (NBS) | 3-Bromo-benzyl-substituted thieno[3,2-c]pyridine | Quantitative | [1] |
| 1B | 4-Chlorothieno[3,2-c]pyridine | Br₂ / AlCl₃ | 3-Bromo-4-chlorothieno[3,2-c]pyridine | Mixture of products | [1] |
| 2B | Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate | t-BuONO, CuBr₂ | Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate | Not specified | [3] |
Synthetic Workflow Visualizations
The following diagrams illustrate the logical flow of the synthetic strategies described above.
Caption: General workflow for the late-stage bromination of a pre-formed thieno[3,2-c]pyridine ring system.
Caption: Workflow for constructing the thieno[3,2-c]pyridine ring from a brominated thiophene precursor.
Caption: Synthesis of this compound via a Sandmeyer-type reaction from a 3-amino precursor.
This guide provides a foundational understanding of the synthetic methodologies available for the preparation of this compound from thiophene-based starting materials. The choice of a specific route will depend on the availability of starting materials, desired substitution patterns, and scalability of the reactions. The provided protocols and workflows serve as a valuable resource for researchers in the design and execution of synthetic strategies targeting this important heterocyclic scaffold.
References
- 1. This compound | 28783-18-8 | Benchchem [benchchem.com]
- 2. WO2007066127A2 - Thieno ( 3 , 2-c) pyridine compounds - Google Patents [patents.google.com]
- 3. Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Bromothieno[3,2-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromothieno[3,2-c]pyridine is a heterocyclic building block of significant interest in medicinal chemistry and materials science. As a derivative of the thienopyridine scaffold, it combines the electronic properties of an electron-rich thiophene ring with an electron-deficient pyridine ring. This unique combination makes it a valuable precursor for the synthesis of a wide range of more complex molecules with diverse biological activities. The bromine atom at the 3-position provides a reactive handle for various chemical transformations, most notably palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of substituents and the construction of diverse chemical libraries.
This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and an exploration of its relevance in drug discovery, particularly in the context of Pim-1 kinase and potassium channel inhibition.
Core Data Presentation
Chemical and Physical Properties
Precise experimental data for this compound is not consistently available in the literature. The following table summarizes its key identifiers and includes both computed and experimental data for closely related isomers, which should be considered indicative.
| Property | Value | Source |
| CAS Number | 28783-18-8 | N/A |
| Molecular Formula | C₇H₄BrNS | N/A |
| Molecular Weight | 214.08 g/mol | [1] |
| IUPAC Name | This compound | N/A |
| Melting Point | Data not available for this isomer. | N/A |
| Boiling Point | Data not available for this isomer. Isomer 3-Bromothieno[2,3-b]pyridine: 299.8°C at 760 mmHg.[2] | [2] |
| Density | Data not available for this isomer. Isomer 3-Bromothieno[2,3-b]pyridine: 1.748 g/cm³.[2] | [2] |
| Solubility | Data not available. Generally soluble in organic solvents like DCM, Chloroform, and Ethyl Acetate. | N/A |
Experimental Protocols
Synthesis of this compound
A plausible multi-step synthesis for this compound can be adapted from patented procedures for related thienopyridines.[3] The following represents a generalized synthetic workflow.
Caption: Generalized synthetic workflow for this compound.
Step 1: Bromination of Thieno[3,2-c]pyridin-4(5H)-one
-
Materials: Thieno[3,2-c]pyridin-4(5H)-one, Bromine (Br₂), Glacial Acetic Acid.
-
Procedure: To a solution of Thieno[3,2-c]pyridin-4(5H)-one in glacial acetic acid, add a solution of bromine in acetic acid dropwise at room temperature. Stir the reaction mixture for several hours until completion (monitored by TLC). The resulting precipitate, 3-bromo-thieno[3,2-c]pyridin-4(5H)-one, is collected by filtration, washed with a small amount of cold acetic acid and then water, and dried.
Step 2: Chlorination of 3-bromo-thieno[3,2-c]pyridin-4(5H)-one
-
Materials: 3-bromo-thieno[3,2-c]pyridin-4(5H)-one, Phosphorus oxychloride (POCl₃).
-
Procedure: A mixture of 3-bromo-thieno[3,2-c]pyridin-4(5H)-one and phosphorus oxychloride is heated at reflux for a few hours.[3] After cooling, the excess POCl₃ is removed under reduced pressure. The residue is carefully quenched with ice-water and neutralized with a base (e.g., sodium bicarbonate). The product, 3-bromo-4-chlorothieno[3,2-c]pyridine, is extracted with a suitable organic solvent (e.g., dichloromethane), and the organic layer is dried and concentrated.
Step 3: Reductive Dechlorination of 3-bromo-4-chlorothieno[3,2-c]pyridine
-
Materials: 3-bromo-4-chlorothieno[3,2-c]pyridine, Palladium on carbon (Pd/C), Hydrogen gas (H₂), Solvent (e.g., Ethanol or Ethyl Acetate), Base (e.g., Triethylamine).
-
Procedure: 3-bromo-4-chlorothieno[3,2-c]pyridine is dissolved in a suitable solvent containing a base. The palladium catalyst is added, and the mixture is subjected to hydrogenation at a suitable pressure until the reaction is complete. The catalyst is then filtered off, and the solvent is removed in vacuo to yield the crude this compound, which can be further purified by chromatography.
Suzuki Cross-Coupling Reaction
This compound is an excellent substrate for Suzuki cross-coupling reactions to form C-C bonds. This allows for the introduction of various aryl and heteroaryl substituents at the 3-position.
Caption: General workflow for a Suzuki cross-coupling reaction.
-
Materials: this compound, Arylboronic acid or ester, Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0)), Base (e.g., Potassium carbonate), Solvent (e.g., a mixture of 1,4-dioxane and water).
-
Procedure: To a reaction vessel, add this compound, the arylboronic acid (typically 1.1-1.5 equivalents), the palladium catalyst (typically 1-5 mol%), and the base (typically 2-3 equivalents). The vessel is purged with an inert gas (e.g., argon or nitrogen). The solvent mixture is added, and the reaction is heated (typically to 80-100 °C) with stirring for several hours until completion (monitored by TLC or LC-MS). After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over a drying agent (e.g., anhydrous sodium sulfate), and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Applications in Drug Development
The thieno[3,2-c]pyridine scaffold is a "privileged" structure in medicinal chemistry, appearing in a number of biologically active compounds. The ability to functionalize the 3-position of this compound makes it a key intermediate in the synthesis of potent and selective inhibitors for various therapeutic targets.
Pim-1 Kinase Inhibitors
Pim-1 is a serine/threonine kinase that is overexpressed in many human cancers and plays a crucial role in cell survival, proliferation, and apoptosis.[4][5] Inhibition of Pim-1 is therefore a promising strategy for cancer therapy. Derivatives of thienopyridines have been investigated as Pim-1 inhibitors.[6]
References
- 1. 3-Bromothieno[2,3-c]pyridine | C7H4BrNS | CID 612038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Bromothieno[2,3-b]pyridine | CAS 28988-21-8 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. WO2007066127A2 - Thieno ( 3 , 2-c) pyridine compounds - Google Patents [patents.google.com]
- 4. Why target PIM1 for cancer diagnosis and treatment? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectral Data of 3-Bromothieno[3,2-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3-Bromothieno[3,2-c]pyridine. Due to the limited availability of experimentally verified and published spectral data for this specific compound, this document offers a comprehensive prediction based on established NMR principles and data from structurally related analogs. This guide is intended to assist researchers in the identification, characterization, and quality control of this compound and its derivatives.
Chemical Structure and Atom Numbering
The structure of this compound with the standard IUPAC numbering is presented below. This numbering system is used for the assignment of NMR signals throughout this guide.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of this compound is expected to show four distinct signals in the aromatic region. The chemical shifts (δ) are predicted based on the electronic environment of each proton, considering the inductive effects of the bromine atom and the fused heterocyclic system.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2 | 8.5 - 8.7 | d | ~5.0 |
| H-4 | 7.8 - 8.0 | d | ~5.0 |
| H-6 | 7.4 - 7.6 | d | ~8.0 |
| H-7 | 9.0 - 9.2 | d | ~8.0 |
Note: These are predicted values and may vary depending on the solvent and experimental conditions.
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum will display seven signals corresponding to the carbon atoms in the this compound molecule. The chemical shifts are influenced by the electronegativity of the adjacent atoms (N, S, Br) and the overall aromaticity of the fused ring system.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-2 | 148 - 152 |
| C-3 | 115 - 120 |
| C-3a | 130 - 135 |
| C-4 | 125 - 130 |
| C-6 | 120 - 125 |
| C-7 | 145 - 150 |
| C-7a | 150 - 155 |
Note: These are predicted values and may vary depending on the solvent and experimental conditions.
Experimental Protocol for NMR Spectroscopy
A general protocol for acquiring high-quality ¹H and ¹³C NMR spectra for this compound is outlined below.
4.1. Sample Preparation
-
For ¹H NMR: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
For ¹³C NMR: A higher concentration is recommended; dissolve 20-50 mg of the sample in 0.6-0.7 mL of the chosen deuterated solvent.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
4.2. NMR Spectrometer Parameters
-
Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better resolution.
-
Temperature: Standard ambient probe temperature (e.g., 298 K).
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Approximately 12-15 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: Approximately 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more scans are typically required due to the low natural abundance of the ¹³C isotope.
4.3. Data Processing
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Perform phase correction and baseline correction.
-
Calibrate the chemical shift scale using the TMS signal (0.00 ppm).
-
Integrate the signals in the ¹H spectrum to determine the relative proton ratios.
Visualization of Workflow and Logical Relationships
5.1. Experimental Workflow for NMR Analysis
The following diagram illustrates the general workflow for the NMR analysis of this compound.
5.2. Logical Relationship for Spectral Interpretation
The interpretation of the NMR spectra involves a logical process of correlating the observed signals with the molecular structure.
Mass Spectrometry of 3-Bromothieno[3,2-c]pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mass spectrometry analysis of 3-Bromothieno[3,2-c]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug development. The document outlines a detailed experimental protocol for its analysis by gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI), presents a representative fragmentation pattern, and discusses the application of this analytical technique in the context of drug metabolism studies.
Introduction to the Mass Spectrometry of Heterocyclic Compounds
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For organic molecules such as this compound, electron ionization (EI) is a common method that involves bombarding the molecule with high-energy electrons. This process typically results in the formation of a molecular ion (M⁺˙) and a series of fragment ions. The resulting mass spectrum is a fingerprint of the molecule, providing valuable information about its molecular weight and structure. The fragmentation patterns of heterocyclic compounds are influenced by the presence of heteroatoms and the aromaticity of the ring systems.
Experimental Protocol: GC-MS Analysis
A robust and reproducible method for the analysis of this compound can be achieved using a gas chromatograph coupled to a mass spectrometer.
Instrumentation:
-
Gas Chromatograph: A standard GC system equipped with a split/splitless injector and a capillary column suitable for the analysis of semi-volatile aromatic compounds (e.g., a 5% phenyl-methylpolysiloxane column).
-
Mass Spectrometer: A quadrupole or ion trap mass spectrometer capable of electron ionization.
Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in a high-purity organic solvent such as dichloromethane or ethyl acetate at a concentration of 1 mg/mL.
-
Working Solutions: Create a series of dilutions from the stock solution to determine the limit of detection and linearity of the instrument response. A typical concentration for routine analysis would be in the range of 1-10 µg/mL.
GC-MS Parameters:
The following table outlines the recommended starting parameters for the GC-MS analysis. These may require optimization based on the specific instrumentation used.
| Parameter | Value |
| GC Inlet | |
| Injection Volume | 1 µL |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless (or split with a high split ratio for concentrated samples) |
| Oven Program | |
| Initial Temperature | 100 °C, hold for 1 minute |
| Ramp Rate | 15 °C/min to 280 °C |
| Final Temperature | 280 °C, hold for 5 minutes |
| Column | |
| Type | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms) |
| Dimensions | 30 m x 0.25 mm i.d., 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Range | m/z 40-350 |
| Solvent Delay | 3 minutes |
Mass Spectrum and Fragmentation Pattern
While a publicly available, complete electron ionization mass spectrum for this compound is not readily accessible, a representative spectrum can be postulated based on the known fragmentation patterns of brominated and heterocyclic aromatic compounds. The molecular weight of this compound (C₇H₄BrNS) is approximately 213 g/mol . Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion will appear as a pair of peaks of nearly equal intensity at m/z 213 and 215.
Table of Representative Mass Spectral Data (Hypothetical):
| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Proposed Fragment Ion/Structure |
| 215 | 98 | [C₇H₄⁸¹BrNS]⁺˙ (Molecular ion with ⁸¹Br) |
| 213 | 100 | [C₇H₄⁷⁹BrNS]⁺˙ (Molecular ion with ⁷⁹Br) |
| 134 | 75 | [M - Br]⁺ (Loss of bromine radical) |
| 107 | 40 | [C₆H₃S]⁺ (Resulting from cleavage of the pyridine ring) |
| 78 | 25 | [C₅H₄N]⁺ (Pyridine fragment) |
| 51 | 30 | [C₄H₃]⁺ (Fragment from pyridine ring cleavage) |
Visualization of Analytical Workflows
Experimental Workflow for Compound Identification:
The following diagram illustrates a typical workflow for the identification of a known compound like this compound using GC-MS.
Caption: GC-MS workflow for the identification of this compound.
Proposed Fragmentation Pathway:
This diagram shows a plausible fragmentation pathway for this compound under electron ionization conditions, based on the hypothetical data.
Caption: Proposed EI fragmentation pathway of this compound.
Application in Drug Development: Metabolite Identification
In drug development, mass spectrometry is a critical tool for identifying the metabolites of a drug candidate. The thienopyridine scaffold is present in several pharmaceutical agents, and understanding its metabolic fate is crucial for assessing the drug's efficacy and safety. A common metabolic transformation is the oxidation of the aromatic rings.
Logical Workflow for Metabolite Identification:
The diagram below outlines a logical workflow for identifying potential metabolites of this compound in a biological matrix using LC-MS/MS, a technique often preferred for complex biological samples.
Caption: Workflow for the identification of metabolites of this compound.
Conclusion
The mass spectrometric analysis of this compound, particularly using GC-MS with electron ionization, provides a reliable method for its identification and characterization. The predictable fragmentation pattern, characterized by the isotopic signature of bromine and cleavages of the heterocyclic rings, allows for confident structural elucidation. Furthermore, mass spectrometry-based workflows are indispensable in the broader context of drug development for studying the metabolic fate of such compounds. The protocols and data presented in this guide serve as a valuable resource for researchers and scientists working with this and related heterocyclic molecules.
An In-depth Technical Guide to the Physical Properties of 3-Bromothieno[3,2-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of 3-Bromothieno[3,2-c]pyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended for an audience of researchers, scientists, and drug development professionals, offering a structured presentation of available data, relevant experimental protocols, and the context of its chemical class.
Core Physical Properties
Precise experimental data for the melting and boiling points of this compound are not extensively reported in publicly available literature. However, a predicted boiling point has been calculated. It is important to note that predicted values can differ from experimental findings.
| Property | Value | Notes |
| Melting Point | Data not available | Experimental determination is required for an accurate value. |
| Boiling Point | 317.6 ± 22.0 °C | This is a predicted value and should be treated as an estimate[1]. |
Experimental Protocols
While specific experimental procedures for determining the physical properties of this compound are not detailed in the reviewed literature, standard methodologies for compounds of this nature are well-established.
General Synthesis of Thieno[3,2-c]pyridines
The synthesis of thieno[3,2-c]pyridine derivatives often involves multi-step reaction sequences. A representative, generalized workflow for the synthesis of a substituted thieno[3,2-c]pyridine is outlined below. This process typically starts from a suitable thiophene derivative, which undergoes cyclization and subsequent functionalization.
Caption: Generalized synthetic workflow for this compound.
Determination of Melting Point
The melting point of a solid compound is a crucial indicator of its purity. A sharp melting range typically signifies a pure substance, while a broad range often indicates the presence of impurities. The capillary method is a standard technique for this determination.
Methodology:
-
A small, finely powdered sample of the crystalline solid is packed into a thin-walled capillary tube, sealed at one end.
-
The capillary tube is placed in a melting point apparatus, which heats the sample at a controlled rate.
-
The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.
Caption: Experimental workflow for melting point determination.
Determination of Boiling Point
For non-volatile liquids, the boiling point is determined at atmospheric pressure. For compounds that may decompose at their atmospheric boiling point, distillation under reduced pressure is employed, and the boiling point is reported at that specific pressure.
Methodology (Atmospheric Pressure):
-
A small volume of the liquid is placed in a distillation flask with boiling chips.
-
A thermometer is positioned so that the top of the bulb is level with the side arm of the distillation flask.
-
The flask is heated, and the temperature is recorded when the liquid is boiling and a stable temperature is observed on the thermometer as the vapor condenses.
Biological and Medicinal Context
While specific signaling pathways involving this compound are not explicitly detailed in the available literature, the broader class of thienopyridines has garnered significant attention in medicinal chemistry.
Derivatives of the thieno[3,2-c]pyridine scaffold are being investigated for a range of biological activities. Notably, they have been explored as potassium channel inhibitors, which have potential therapeutic applications in conditions such as cancer and autoimmune diseases[2].
The thienopyridine core is a key structural component in several antiplatelet drugs. This highlights the potential of this heterocyclic system to interact with biological targets of therapeutic importance. The bromo-substituent on the this compound molecule provides a reactive handle for further chemical modifications, allowing for the synthesis of a diverse library of derivatives for biological screening[1]. Research into the isomers of thienopyridine, such as thieno[2,3-b]pyridines, has shown potential for the development of anticancer agents[3].
Caption: Biological activities associated with the thienopyridine scaffold.
References
A Technical Guide to the Solubility of 3-Bromothieno[3,2-c]pyridine in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: 3-Bromothieno[3,2-c]pyridine is a heterocyclic compound of interest in medicinal chemistry and drug development.[1][2] Understanding its solubility in various organic solvents is crucial for its synthesis, purification, formulation, and screening. This technical guide provides a comprehensive overview of the methodologies used to determine the solubility of this compound. While specific quantitative solubility data for this compound is not extensively available in public literature, this document outlines a standardized experimental protocol for its determination. Furthermore, it includes visual representations of the experimental workflow and the conceptual relationship between solvent properties and solubility.
Introduction
This compound is a substituted thienopyridine, a class of compounds recognized for its diverse biological activities. The physicochemical properties of this compound, particularly its solubility, are fundamental parameters for its application in pharmaceutical research. Solubility influences every stage of the drug development pipeline, from initial synthesis and purification to formulation and bioavailability.
A thorough search of scientific databases and chemical literature did not yield specific quantitative solubility values for this compound in common organic solvents. Therefore, this guide focuses on providing a robust experimental framework for researchers to determine these values in their own laboratory settings.
Experimental Protocol for Solubility Determination
The following protocol outlines a standard method for determining the equilibrium solubility of this compound in a range of common organic solvents. This method is based on the shake-flask technique, which is considered the gold standard for thermodynamic solubility measurements.
2.1. Materials and Equipment
-
This compound (solid, high purity)
-
A selection of common organic solvents (e.g., Dichloromethane, Chloroform, Methanol, Ethanol, Acetone, Ethyl Acetate, Toluene, Hexane) of analytical grade
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
2.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that equilibrium with the dissolved solute is achieved.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours. Preliminary kinetic studies can determine the minimum time required to reach a plateau in concentration.
-
-
Sample Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
To separate the saturated solution from the undissolved solid, centrifuge the vials at a high speed.
-
Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
-
Sample Preparation for Analysis:
-
Filter the collected supernatant through a syringe filter to remove any remaining particulate matter.
-
Dilute the filtered, saturated solution with the respective solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantitative Analysis:
-
Analyze the diluted samples using a pre-validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.
-
A calibration curve should be prepared using standard solutions of known concentrations to ensure accurate quantification.
-
2.3. Data Presentation
The solubility data should be compiled into a clear and organized table.
Table 1: Hypothetical Solubility Data for this compound at 25 °C
| Solvent | Polarity Index | Solubility (mg/mL) | Molar Solubility (mol/L) |
| Dichloromethane | 3.1 | Data to be determined | Data to be determined |
| Chloroform | 4.1 | Data to be determined | Data to be determined |
| Acetone | 5.1 | Data to be determined | Data to be determined |
| Ethyl Acetate | 4.4 | Data to be determined | Data to be determined |
| Methanol | 5.1 | Data to be determined | Data to be determined |
| Ethanol | 4.3 | Data to be determined | Data to be determined |
| Toluene | 2.4 | Data to be determined | Data to be determined |
| Hexane | 0.1 | Data to be determined | Data to be determined |
Visualizations
3.1. Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
3.2. Conceptual Solubility Profile
The solubility of a compound is influenced by the principle of "like dissolves like." The diagram below presents a hypothetical relationship between solvent polarity and the expected solubility of a moderately polar compound like this compound.
Conclusion
While specific, publicly available quantitative data on the solubility of this compound is limited, this guide provides the necessary framework for researchers to determine these crucial parameters. The detailed experimental protocol and illustrative diagrams offer a clear path for obtaining reliable and reproducible solubility data. Such data is indispensable for the continued development and application of this compound and its derivatives in the field of drug discovery.
References
An In-Depth Technical Guide to the Electrophilic Aromatic Substitution Reactivity of the Thieno[3,2-c]pyridine Core
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thieno[3,2-c]pyridine core is a bicyclic heteroaromatic system of significant interest in medicinal chemistry and drug discovery. This scaffold is a key structural component in a variety of biologically active compounds, including the antiplatelet agent Ticlopidine. A thorough understanding of its chemical reactivity, particularly towards electrophilic aromatic substitution (EAS), is crucial for the synthesis of novel derivatives with potential therapeutic applications.
This technical guide provides a comprehensive overview of the electrophilic aromatic substitution reactivity of the thieno[3,2-c]pyridine core. It consolidates available experimental data, outlines general mechanistic principles, and provides detailed experimental protocols for key transformations, where available.
Theoretical Background: Reactivity and Regioselectivity
The reactivity of the thieno[3,2-c]pyridine ring system towards electrophiles is a product of the electronic properties of its constituent thiophene and pyridine rings. The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which deactivates the ring towards electrophilic attack. Electrophilic substitution on pyridine itself is generally sluggish and requires harsh reaction conditions, proceeding preferentially at the 3- and 5-positions to avoid the formation of energetically unfavorable intermediates with a positive charge on the nitrogen atom.
Conversely, the thiophene ring is an electron-rich aromatic system that is significantly more reactive towards electrophiles than benzene. Electrophilic substitution on thiophene typically occurs at the 2- and 5-positions, which are more activated than the 3- and 4-positions.
In the fused thieno[3,2-c]pyridine system, the electron-withdrawing nature of the pyridine ring is expected to deactivate the entire bicyclic system towards electrophilic attack compared to thiophene alone. However, the thiophene moiety remains the more electron-rich portion of the molecule and is therefore the predicted site of electrophilic substitution. Computational studies and experimental evidence from related thienopyridine isomers suggest that electrophilic attack will preferentially occur at the C-2 or C-3 positions of the thiophene ring. The precise regioselectivity will be influenced by the nature of the electrophile and the reaction conditions.
Key Electrophilic Aromatic Substitution Reactions
While specific experimental data for electrophilic aromatic substitution on the parent thieno[3,2-c]pyridine is limited in the readily available literature, the following sections outline the expected reactivity based on general principles and data from related compounds.
Halogenation
Halogenation is a fundamental electrophilic aromatic substitution reaction. Due to the deactivating effect of the pyridine ring, harsher conditions than those used for thiophene may be required.
Data Presentation: Halogenation of Thieno[3,2-c]pyridine Derivatives
| Substrate | Reagent | Product(s) | Yield (%) | Reference |
| 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine | Bromine in Acetic Acid | 2-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine | Not specified |
Experimental Protocol: Bromination of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine (Analogous System)
Disclaimer: The following protocol is for a related tetrahydro derivative and may require optimization for the aromatic thieno[3,2-c]pyridine core.
To a solution of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine in glacial acetic acid, a solution of bromine in acetic acid is added dropwise at room temperature. The reaction mixture is stirred for a specified period, and the progress is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is poured into water and neutralized with a suitable base (e.g., sodium bicarbonate). The product is then extracted with an organic solvent, dried, and purified by chromatography or crystallization.
Nitration
Nitration of aromatic compounds is typically carried out using a mixture of nitric acid and sulfuric acid. Given the sensitivity of the thieno[3,2-c]pyridine core to strong acids, which can lead to protonation of the pyridine nitrogen and further deactivation, these reactions are expected to require carefully controlled conditions.
No specific experimental data or protocols for the nitration of thieno[3,2-c]pyridine were found in the searched literature. Based on the reactivity of pyridine, nitration of the pyridine ring would be very difficult. For the thiophene ring, nitration is possible but may be accompanied by oxidation and other side reactions under harsh acidic conditions. A milder nitrating agent might be required for a successful reaction.
Sulfonation
Sulfonation is another important electrophilic aromatic substitution. Similar to nitration, the use of strong acids like fuming sulfuric acid could lead to protonation and deactivation of the ring system.
No specific experimental data or protocols for the sulfonation of thieno[3,2-c]pyridine were found in the searched literature.
Friedel-Crafts Acylation and Alkylation
Friedel-Crafts reactions are versatile methods for introducing alkyl and acyl groups onto aromatic rings. These reactions are typically catalyzed by Lewis acids such as aluminum chloride. The pyridine nitrogen in the thieno[3,2-c]pyridine core can complex with the Lewis acid catalyst, which would deactivate the ring system and inhibit the reaction. Therefore, successful Friedel-Crafts reactions on this core may require modified procedures or more reactive derivatives.
No specific experimental data or protocols for the Friedel-Crafts acylation or alkylation of the parent thieno[3,2-c]pyridine were found in the searched literature.
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a mild method for the formylation of electron-rich aromatic and heteroaromatic compounds. The Vilsmeier reagent, typically generated from phosphorus oxychloride and a formamide like N,N-dimethylformamide (DMF), is a weaker electrophile than those used in many other EAS reactions, which can be advantageous for substrates prone to decomposition under harsh conditions. There is evidence of successful Vilsmeier-Haack reactions on other thienopyridine isomers, suggesting its potential applicability to the thieno[3,2-c]pyridine core.
While no specific experimental protocol for the Vilsmeier-Haack reaction on the parent thieno[3,2-c]pyridine was found, a general procedure for related heterocyclic systems is provided below.
Experimental Protocol: Vilsmeier-Haack Formylation (General Procedure for Analogous Systems)
To a stirred solution of the thienopyridine derivative in a suitable solvent (e.g., dichloroethane or DMF), the Vilsmeier reagent (prepared by the dropwise addition of phosphorus oxychloride to DMF at 0 °C) is added at a low temperature. The reaction mixture is then typically heated for several hours. After completion, the reaction is quenched by pouring it onto ice and neutralizing with a base (e.g., sodium hydroxide or sodium bicarbonate). The product is then extracted with an organic solvent, dried, and purified by chromatography or crystallization.
Reactivity of Substituted Thieno[3,2-c]pyridines
The presence of substituents on the thieno[3,2-c]pyridine core can significantly influence the rate and regioselectivity of electrophilic aromatic substitution.
-
Electron-donating groups (EDGs) such as alkyl, alkoxy, or amino groups on either the thiophene or pyridine ring are expected to activate the system towards electrophilic attack. EDGs on the thiophene ring would further enhance its reactivity and likely direct incoming electrophiles to the available positions on that ring.
-
Electron-withdrawing groups (EWGs) such as nitro, cyano, or acyl groups will further deactivate the ring system, making electrophilic substitution even more challenging.
Conclusion
The thieno[3,2-c]pyridine core presents a unique case for electrophilic aromatic substitution, with the electron-rich thiophene ring being the more probable site of reaction, albeit deactivated by the fused electron-withdrawing pyridine ring. While direct and comprehensive experimental data on the electrophilic substitution of the parent thieno[3,2-c]pyridine is scarce in the reviewed literature, understanding the fundamental reactivity patterns of thiophene and pyridine provides a predictive framework for its functionalization.
Further systematic studies are required to fully elucidate the reactivity and regioselectivity of this important heterocyclic system under various electrophilic conditions. Such research will undoubtedly pave the way for the synthesis of novel thieno[3,2-c]pyridine derivatives with promising applications in drug discovery and materials science. This guide serves as a foundational resource for researchers embarking on the chemical exploration of this versatile scaffold.
Theoretical Framework for Assessing the Electronic Properties of 3-Bromothieno[3,2-c]pyridine: A Computational Chemistry Whitepaper
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: The electronic properties of novel heterocyclic compounds are of paramount importance in the fields of medicinal chemistry and materials science. This technical guide outlines a robust theoretical framework for the calculation of the electronic properties of 3-Bromothieno[3,2-c]pyridine. In the absence of specific published experimental or computational data for this exact molecule, this document serves as a comprehensive methodological template. It details the application of Density Functional Theory (DFT) and other computational techniques that are standard in the analysis of similar pyridine and thienopyridine derivatives. The guide provides illustrative data and workflows to aid researchers in conducting their own computational studies.
Introduction
Thienopyridines are a class of heterocyclic compounds that have garnered significant interest in drug discovery and materials science due to their diverse biological activities and interesting electronic characteristics. The introduction of a bromine atom at the 3-position of the thieno[3,2-c]pyridine core is expected to modulate its electronic structure, thereby influencing its reactivity, intermolecular interactions, and potential as a pharmacophore.
Theoretical calculations, particularly those based on quantum mechanics, provide a powerful and cost-effective means to predict the electronic properties of molecules before their synthesis. This whitepaper presents a standard computational protocol for investigating the electronic landscape of this compound.
Computational Methodology
The following protocol outlines a typical workflow for the theoretical calculation of the electronic properties of a molecule like this compound. This methodology is based on established practices for similar heterocyclic systems.[1][2][3]
Geometry Optimization
The initial step involves the optimization of the molecular geometry of this compound. This is crucial as the electronic properties are highly dependent on the molecular structure.
-
Method: Density Functional Theory (DFT) is the most common and reliable method for this purpose. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used functional that provides a good balance between accuracy and computational cost.[1][3]
-
Basis Set: A common choice for the basis set is 6-311++G(d,p), which provides a good description of the electron distribution, including polarization and diffuse functions.[3]
-
Software: The Gaussian suite of programs is a standard software package for such calculations.[1]
-
Verification: To ensure that the optimized structure corresponds to a true energy minimum on the potential energy surface, frequency calculations are performed. The absence of imaginary frequencies confirms a stable structure.
A visual representation of the computational workflow is provided below.
Calculation of Electronic Properties
Once the optimized geometry is obtained, a range of electronic properties can be calculated using the same DFT method and basis set.
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental electronic descriptors. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.[4]
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, highlighting electrophilic and nucleophilic sites. This is valuable for understanding intermolecular interactions.[3]
-
Global Reactivity Descriptors: Parameters such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness can be derived from the HOMO and LUMO energies. These descriptors provide quantitative measures of the molecule's reactivity.
-
Dipole Moment: The total dipole moment and its components are calculated to understand the overall polarity of the molecule.
Illustrative Data Presentation
The following tables present a summary of the kind of quantitative data that would be generated from the theoretical calculations described above. Note: This data is for illustrative purposes only and does not represent actual calculated values for this compound.
Table 1: Calculated Energies of Frontier Molecular Orbitals
| Parameter | Energy (eV) |
| HOMO Energy | -6.50 |
| LUMO Energy | -1.80 |
| HOMO-LUMO Gap (ΔE) | 4.70 |
Table 2: Calculated Global Reactivity Descriptors
| Parameter | Value (eV) |
| Ionization Potential (I) | 6.50 |
| Electron Affinity (A) | 1.80 |
| Electronegativity (χ) | 4.15 |
| Chemical Hardness (η) | 2.35 |
| Chemical Softness (S) | 0.43 |
Table 3: Calculated Dipole Moment
| Component | Value (Debye) |
| μx | 1.50 |
| μy | 0.75 |
| μz | 0.10 |
| Total Dipole Moment (μ) | 1.68 |
Visualization of Logical Relationships
The relationship between the fundamental calculated energies and the derived reactivity descriptors can be visualized as follows:
Conclusion and Future Directions
This whitepaper provides a comprehensive theoretical framework for investigating the electronic properties of this compound using computational methods. The detailed protocol for geometry optimization and the calculation of key electronic descriptors serves as a valuable guide for researchers. The illustrative data and visualizations offer a clear expectation of the outcomes of such a study.
Future work should involve carrying out these theoretical calculations to obtain specific data for this compound. The results from these calculations would provide valuable insights into its chemical behavior and could guide its synthesis and application in drug design and materials science. Experimental validation of the computationally predicted properties would be the next logical step to establish a robust structure-property relationship.
References
- 1. op.niscpr.res.in [op.niscpr.res.in]
- 2. Unraveling Bonding Mechanisms and Electronic Structure of Pyridine Oximes on Fe(110) Surface: Deeper Insights from DFT, Molecular Dynamics and SCC-DFT Tight Binding Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Structure, Spectral Analysis, Molecular Docking and Physicochemical Studies of 3-Bromo-2-hydroxypyridine Monomer and Dimer as Bromodomain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oiccpress.com [oiccpress.com]
Starting materials for the synthesis of 3-Bromothieno[3,2-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the primary synthetic routes for obtaining 3-Bromothieno[3,2-c]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug development. The document outlines key starting materials, detailed experimental protocols, and a comparative summary of the methodologies.
Core Synthetic Strategies
The synthesis of this compound can be approached through several strategic pathways. The most common methods involve the direct bromination of a pre-formed thieno[3,2-c]pyridine core or a multi-step synthesis where the thiophene ring is constructed onto a pyridine precursor, followed by bromination.
Starting Materials and Yields
The selection of a synthetic route is often dictated by the availability of starting materials and the desired scale of the reaction. The following table summarizes the key starting materials for prominent synthetic pathways and reported yields where available.
| Starting Material | Synthetic Route | Key Reagents | Reported Yield | Reference |
| Benzyl-(3-p-tolyl-thieno[3,2-c]pyridin-4-yl)-amine | Direct Bromination | N-Bromosuccinimide (NBS), Tetrahydrofuran (THF) | Quantitative | [1] |
| 3-Bromo-5H-thieno[3,2-c]pyridine-4-one | Halogenation/Dehalogenation | Phosphorus oxychloride | Not specified for final product | [1] |
| 3-Thienaldehyde | Multi-step Ring Formation | NH₂CH₂CH(OR)₂, NaBH₄, p-toluenesulfonyl chloride, HCl | Not specified for final product | [2] |
| 3-Aminothieno[3,2-c]pyridine (hypothetical) | Sandmeyer-type Reaction | t-BuONO, CuBr₂ | Not specified | [3][4][5] |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below. These protocols are based on cited literature and represent established procedures for the synthesis of this compound and its derivatives.
Method 1: Direct Bromination using N-Bromosuccinimide (NBS)
This method is effective for the bromination of an activated thieno[3,2-c]pyridine ring system. The electron-rich thiophene ring is susceptible to electrophilic substitution at the 3-position.
Protocol:
-
Dissolve the starting thieno[3,2-c]pyridine derivative, for instance, benzyl-(3-p-tolyl-thieno[3,2-c]pyridin-4-yl)-amine (0.948 mmol), in anhydrous tetrahydrofuran (5 mL).[1]
-
Cool the solution to 0°C in an ice bath.
-
Add N-bromosuccinimide (NBS) (0.948 mmol) portion-wise to the stirred solution.[1]
-
Continue stirring the reaction mixture at 0°C for 1.5 hours.[1]
-
Allow the reaction to warm to room temperature.
-
Remove the solvent in vacuo.
-
Partition the crude residue between a saturated aqueous solution of ammonium chloride (25 mL) and dichloromethane (10 mL).[1]
-
Separate the organic layer, dry it over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Remove the solvent in vacuo to yield the 3-brominated product. The product was obtained in quantitative yield and required no further purification.[1]
Method 2: Synthesis from a Lactam Precursor
This two-step procedure involves the conversion of a thieno[3,2-c]pyridinone to a chloro-substituted intermediate, which can then be further modified.
Protocol:
Step 1: Chlorination
-
Combine 3-bromo-5H-thieno[3,2-c]pyridine-4-one (5.04 mmol) with phosphorus oxychloride (20 mL).[1]
-
Heat the mixture to reflux for 4 hours.[1]
-
Cool the reaction to room temperature and remove the excess phosphorus oxychloride in vacuo.[1]
-
Dissolve the residue in dichloromethane (25 mL).
-
Wash the organic solution with distilled water (2 x 25 mL) and then with a saturated sodium hydrogen carbonate solution (25 mL).[1]
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent in vacuo to obtain 3-bromo-4-chloro-thieno[3,2-c]pyridine.[1]
Step 2: Dechlorination (Hypothetical)
Further reduction of the 4-chloro group would be necessary to obtain this compound. This could potentially be achieved through catalytic hydrogenation or other reductive dehalogenation methods.
Method 3: Multi-step Synthesis of the Thieno[3,2-c]pyridine Core
This pathway constructs the heterocyclic core from acyclic or simpler cyclic precursors, which is then followed by bromination.
Protocol:
Step 1: Formation of the Schiff Base
-
React 3-thienaldehyde with an aminoacetal, such as NH₂CH₂CH(OR)₂, in benzene under reflux conditions to form the corresponding Schiff base.[2]
Step 2: Reduction
-
Reduce the Schiff base with sodium borohydride in ethanol, initially at room temperature and then under reflux, to yield the secondary amine.[2]
Step 3: Sulfonamide Formation
-
React the secondary amine with p-toluenesulfonyl chloride in a biphasic system of chloroform and water with sodium carbonate as a base to produce the N-tosylated derivative.[2]
Step 4: Cyclization
-
Treat the N-tosylated compound with a strong mineral acid, such as hydrochloric acid, in an inert solvent like dioxane at reflux to induce cyclization and form the thieno[3,2-c]pyridine core.[2]
Step 5: Bromination
-
The resulting thieno[3,2-c]pyridine can then be brominated at the 3-position using a suitable brominating agent like NBS, as described in Method 1.
Synthetic Pathways Overview
The following diagrams illustrate the logical flow of the described synthetic strategies.
Caption: Synthetic routes to this compound.
The selection of the most appropriate synthetic route will depend on factors such as the availability of starting materials, desired purity, and scalability of the process. For derivatives that are already assembled, direct bromination offers a straightforward approach. For the synthesis from basic precursors, the multi-step ring formation provides a versatile, albeit longer, pathway.
References
- 1. WO2007066127A2 - Thieno ( 3 , 2-c) pyridine compounds - Google Patents [patents.google.com]
- 2. US3969358A - Process for the preparation of thieno [3,2-c] pyridine and thieno [2,3-c] py - Google Patents [patents.google.com]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sandmeyer Reaction [organic-chemistry.org]
Navigating the Handling of 3-Bromothieno[3,2-c]pyridine: A Technical Guide to Chemical Stability and Storage
For Immediate Release
This technical guide provides an in-depth overview of the chemical stability and recommended storage conditions for 3-Bromothieno[3,2-c]pyridine, a key heterocyclic building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries who handle this compound. Due to the limited availability of specific stability data for this compound, this guide synthesizes information from safety data sheets (SDS) of structurally related compounds, including 3-bromopyridine and the isomeric 3-bromothieno[2,3-c]pyridine, alongside general principles of chemical stability for thienopyridine derivatives.
Chemical and Physical Properties
A summary of the known physical and chemical properties of this compound and its isomers is presented below. These properties are crucial for understanding the compound's behavior and for designing appropriate storage and handling protocols.
| Property | This compound | 3-Bromothieno[2,3-c]pyridine | 3-Bromothieno[2,3-b]pyridine |
| Molecular Formula | C₇H₄BrNS | C₇H₄BrNS | C₇H₄BrNS |
| Molecular Weight | 214.08 g/mol | 214.08 g/mol [1] | 214.0824 g·mol−1[2] |
| CAS Number | 28783-18-8 | 28783-17-7[1] | 28988-21-8[2] |
| Boiling Point | Not available | Not available | 299.8°C at 760 mmHg[2] |
| Flash Point | Not available | Not available | 135.1°C[2] |
| Density | Not available | Not available | 1.748 g/cm³[2] |
Recommended Storage and Handling Conditions
Proper storage and handling are paramount to maintain the integrity and purity of this compound. The following recommendations are based on safety data for similar compounds and general best practices for laboratory chemicals.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place.[3] | To minimize the rate of potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | To prevent oxidation and reaction with atmospheric moisture. |
| Light | Protect from light.[4] | To prevent light-induced degradation. |
| Container | Keep container tightly closed.[3][4] | To prevent contamination and exposure to air and moisture. |
| Ventilation | Store in a well-ventilated area.[3][4] | To ensure the safe dispersal of any potential vapors. |
| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases.[3][4] | To avoid vigorous and potentially hazardous reactions. |
Chemical Stability and Potential Degradation Pathways
A study on the mechanochemical oxidative degradation of thienopyridine-containing drugs revealed that N-oxidation is a common degradation pathway.[5] Furthermore, hydrolysis can lead to the cleavage of the molecule.[5] For brominated organic compounds, dehalogenation through hydrolysis, reduction, or oxygenolytic mechanisms is a known degradation route.[6]
Based on this, a potential degradation pathway for this compound can be proposed:
Caption: Potential degradation pathways for this compound.
Experimental Protocols for Stability Assessment
While no specific experimental protocols for assessing the stability of this compound were found, a general workflow for conducting such a study can be outlined. This protocol is based on standard pharmaceutical industry practices for forced degradation studies.
General Workflow for Forced Degradation Studies
Caption: General workflow for assessing the chemical stability of a compound.
Methodological Details (General)
-
Preparation of Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic: The stock solution is diluted with an acidic solution (e.g., 0.1 M HCl) and kept at a controlled temperature.
-
Basic: The stock solution is diluted with a basic solution (e.g., 0.1 M NaOH) and kept at a controlled temperature.
-
Oxidative: The stock solution is treated with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal: A solid sample or a solution of the compound is exposed to elevated temperatures (e.g., 60°C).
-
Photochemical: A solid sample or a solution of the compound is exposed to UV and visible light in a photostability chamber.
-
-
Sampling and Analysis: Aliquots are withdrawn at various time points (e.g., 0, 2, 4, 8, 24 hours) and analyzed by a suitable analytical technique, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Mass Spectrometry (HPLC-MS).
-
Data Evaluation: The percentage of degradation is calculated by comparing the peak area of the parent compound at different time points with the initial peak area. Degradation products are identified by their mass-to-charge ratio (m/z) and fragmentation patterns in the mass spectrometer.
Conclusion
While specific stability data for this compound is not extensively documented in publicly available literature, a conservative approach to its storage and handling is recommended based on the information available for structurally similar compounds. Storing the compound in a cool, dry, dark, and inert environment is crucial to maintain its purity and prevent degradation. The potential for degradation through oxidation and hydrolysis should be considered, particularly when the compound is in solution. The general workflow for stability assessment provided in this guide can be adapted to generate specific stability data for this important chemical intermediate, ensuring its effective use in research and development.
References
- 1. 3-Bromothieno[2,3-c]pyridine | C7H4BrNS | CID 612038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Bromothieno[2,3-b]pyridine | CAS 28988-21-8 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. fishersci.com [fishersci.com]
- 5. Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromothieno[3,2-c]pyridine with Arylboronic Acids
Introduction
The thieno[3,2-c]pyridine scaffold is a significant heterocyclic motif in medicinal chemistry and materials science. Its derivatives are explored for a wide range of biological activities, making the development of efficient synthetic methodologies for their functionalization a key area of research. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for forming carbon-carbon bonds, enabling the synthesis of diverse 3-aryl-thieno[3,2-c]pyridines. This reaction is instrumental in creating libraries of compounds for drug discovery, particularly for developing kinase inhibitors and agents targeting neurological disorders.[1] This document provides detailed protocols and application notes for the palladium-catalyzed Suzuki-Miyaura coupling of 3-Bromothieno[3,2-c]pyridine with various arylboronic acids.
Data Presentation: Comparative Conditions for Suzuki-Miyaura Coupling of Brominated Heterocycles
The successful Suzuki-Miyaura coupling of this compound is highly dependent on the reaction conditions. Key parameters such as the choice of palladium catalyst, ligand, base, and solvent system are crucial for achieving high yields and purity. The following table summarizes various conditions reported for the Suzuki-Miyaura coupling of structurally related brominated heterocycles, providing a valuable starting point for reaction optimization.
| Entry | Brominated Heterocycle | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 3-Bromo-2-methylpyridine | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85 | [2] |
| 2 | 3-Bromo-2-methylpyridine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 100 | 16 | 92 | [2] |
| 3 | 3-Bromo-2-methylpyridine | 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | THF | 80 | 18 | 88 | [2] |
| 4 | 3-Bromoquinoline | Phenylboronic acid | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ (2) | 1,4-Dioxane/H₂O | 80-90 | 12-16 | N/A | [3] |
| 5 | 5-Bromo-2-methylpyridin-3-amine | Various arylboronic acids | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | Moderate to Good | [4] |
Experimental Protocols
This section provides a generalized, detailed methodology for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. This protocol is adapted from established procedures for similar heterocyclic compounds and should be optimized for specific substrates and scales.[2][3]
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₃PO₄, Na₂CO₃, Cs₂CO₃) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, THF)
-
Degassed water
-
Inert gas (Argon or Nitrogen)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound, the arylboronic acid (1.2 equivalents), and the base (e.g., K₃PO₄, 2 equivalents).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Catalyst and Ligand Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) and any necessary ligand to the flask.
-
Solvent Addition: Add the anhydrous solvent (e.g., a 4:1 mixture of 1,4-dioxane and degassed water) via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
-
Purification:
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-aryl-thieno[3,2-c]pyridine.
-
Visualizations
Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.
References
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 3-Arylthieno[3,2-c]pyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thieno[3,2-c]pyridine scaffold is a significant heterocyclic motif in medicinal chemistry and materials science. Its derivatives have garnered attention for their potential as kinase inhibitors and as modulators of various biological targets. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, are powerful and versatile methods for the synthesis of 3-arylthieno[3,2-c]pyridines, enabling the efficient formation of carbon-carbon and carbon-nitrogen bonds.[1][2][3] This document provides detailed application notes and experimental protocols for the synthesis of these valuable compounds.
Key Synthetic Strategies
The synthesis of 3-arylthieno[3,2-c]pyridines typically involves the functionalization of a pre-formed thieno[3,2-c]pyridine core, often starting from a halogenated precursor such as 3-bromothieno[3,2-c]pyridine. The primary palladium-catalyzed methods employed are:
-
Suzuki-Miyaura Coupling: For the formation of a C-C bond between the thieno[3,2-c]pyridine core and an aryl group.
-
Buchwald-Hartwig Amination: For the formation of a C-N bond to introduce an arylamino group at the 3-position.
-
Sonogashira Coupling: For the introduction of an alkynyl substituent at the 3-position, which can be a precursor to other functionalities.
Data Presentation
The following tables summarize representative quantitative data for the palladium-catalyzed synthesis of 3-substituted thieno[3,2-c]pyridines and related structures.
Table 1: Suzuki-Miyaura Coupling of 3-Halothieno[3,2-c]pyridines with Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | p-Tolylboronic acid | Pd(OAc)₂ (5) | PPh₃ (10) | Na₂CO₃ (2) | 1,2-DME/H₂O | 150 (MW) | 0.5 | - | [1] |
| 2 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/EtOH | 110 | 12 | Good | [4] |
| 3 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2) | DMF | 100 | 16 | Good | [5] |
Note: Specific yield data for the direct Suzuki coupling on the 3-halothieno[3,2-c]pyridine scaffold is limited in the provided search results. The conditions are based on general procedures for similar heterocyclic systems.
Table 2: Buchwald-Hartwig Amination of 3-Bromopyridines with Amines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Cyclohexane-1,2-diamine | Pd₂(dba)₃ (2) | BINAP (4) | NaOtBu (2.8) | Toluene | 80 | 4 | 60 | [6] |
| 2 | Morpholine | Pd₂(dba)₃ (2) | BINAP (4) | NaOtBu (1.4) | Toluene | 100 | 18 | 92 | [2] |
| 3 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | 1,4-Dioxane | 110 | 24 | 85 | [2] |
Note: These examples utilize bromopyridine as a substrate, serving as a model for the reactivity of this compound.
Table 3: Sonogashira Coupling of Halopyridines with Terminal Alkynes
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N (2) | DMF | 100 | 3 | up to 96 | [7] |
| 2 | 1-Heptyne | Pd(OAc)₂ (2) | CuI (5) | i-Pr₂NH (3) | DMF | 80 | 8 | 88 | [2] |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | Et₃N (3) | Toluene | 70 | 12 | 95 | [2] |
Note: These examples use halo-aminopyridines and a bromopyridine as substrates, providing a basis for the Sonogashira coupling of 3-halothieno[3,2-c]pyridines.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol is adapted from general procedures for the Suzuki-Miyaura coupling of heteroaryl halides.[1][4]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, 2-5 mol%)
-
Ligand (if required, e.g., PPh₃, 4-10 mol%)
-
Base (e.g., Na₂CO₃, K₂CO₃, K₃PO₄, 2.0 equiv)
-
Anhydrous solvent (e.g., 1,2-dimethoxyethane (DME)/water, Toluene/Ethanol)
Procedure:
-
To a dry reaction vessel, add this compound, the arylboronic acid, the palladium catalyst, ligand (if used), and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system to the vessel via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-150 °C) with vigorous stirring. The reaction can be performed using conventional heating or microwave irradiation.[1]
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-arylthieno[3,2-c]pyridine.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound
This protocol is based on established methods for the Buchwald-Hartwig amination of bromopyridines.[2][6]
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.1-1.2 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-2 mol%)
-
Phosphine ligand (e.g., BINAP, XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, 1.4-2.0 equiv)
-
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, the phosphine ligand, and the base to a dry Schlenk tube or reaction vial.
-
Add the anhydrous solvent and stir the mixture for a few minutes.
-
Add this compound to the reaction mixture.
-
Add the amine to the reaction mixture via syringe.
-
Seal the vessel and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-aryl-thieno[3,2-c]pyridin-3-amine.
Protocol 3: General Procedure for Sonogashira Coupling of 3-Halothieno[3,2-c]pyridine
This protocol is adapted from general procedures for the Sonogashira coupling of halopyridines.[2][7]
Materials:
-
3-Halothieno[3,2-c]pyridine (e.g., 3-bromo- or 3-iodothieno[3,2-c]pyridine) (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(CF₃COO)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 4-10 mol%)
-
Base (e.g., Et₃N, i-Pr₂NH, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., DMF, THF, Toluene)
Procedure:
-
To a Schlenk flask, add the 3-halothieno[3,2-c]pyridine, palladium catalyst, and CuI.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the anhydrous solvent and the base via syringe.
-
Add the terminal alkyne to the reaction mixture.
-
Stir the reaction mixture at the specified temperature (typically room temperature to 100 °C).
-
Monitor the reaction's progress by TLC.
-
Upon completion, cool the mixture and dilute it with an organic solvent like diethyl ether.
-
Filter the mixture through a pad of celite to remove insoluble salts.
-
Wash the filtrate with a saturated aqueous NH₄Cl solution and then with brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting product by flash column chromatography on silica gel.
Visualizations
Catalytic Cycles
The following diagrams illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.[8]
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.[3]
Experimental Workflow
The following diagram outlines the general experimental workflow for the synthesis and purification of 3-arylthieno[3,2-c]pyridines.
Caption: General experimental workflow for the synthesis of 3-arylthieno[3,2-c]pyridines.
References
- 1. WO2007066127A2 - Thieno ( 3 , 2-c) pyridine compounds - Google Patents [patents.google.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 5. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. scirp.org [scirp.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Bromothieno[3,2-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in medicinal chemistry and drug development for the synthesis of arylamines and heteroarylamines, which are prevalent motifs in numerous biologically active compounds. The thieno[3,2-c]pyridine scaffold is a significant heterocyclic core found in various pharmacologically active agents. The ability to efficiently introduce amino functionalities at the 3-position of this scaffold via Buchwald-Hartwig amination opens up avenues for the synthesis of novel derivatives with potential therapeutic applications.
These application notes provide a detailed overview and experimental protocols for the Buchwald-Hartwig amination of 3-Bromothieno[3,2-c]pyridine with a range of primary and secondary amines. The reaction conditions presented are based on established procedures for structurally similar heteroaryl halides and serve as a robust starting point for optimization.
Reaction Principle
The Buchwald-Hartwig amination of this compound involves the reaction of the heteroaryl bromide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle generally proceeds through oxidative addition of the this compound to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired 3-amino-thieno[3,2-c]pyridine product and regenerate the Pd(0) catalyst.[1]
Recommended Reaction Conditions
The choice of catalyst, ligand, base, and solvent is crucial for the success of the Buchwald-Hartwig amination. Below are tables summarizing recommended starting conditions for the coupling of this compound with various amines, extrapolated from studies on structurally similar 3-bromopyridines and other heteroaryl halides.[2]
Table 1: Recommended Conditions for Coupling with Secondary Amines
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Typical Yield Range (%) |
| Pd₂(dba)₃ | RuPhos | LiHMDS | THF | 65 | 70-95 |
| Pd(OAc)₂ | XPhos | K₂CO₃ | Toluene | 100-110 | 65-90 |
| RuPhos Precatalyst | - | LiHMDS | THF | 65 | 75-98 |
| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 80-100 | 60-85 |
Table 2: Recommended Conditions for Coupling with Primary Amines
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Typical Yield Range (%) |
| Pd₂(dba)₃ | BrettPhos | LiHMDS | THF | 65 | 60-85 |
| BrettPhos Precatalyst | - | LiHMDS | THF | 65 | 70-90 |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane | 100 | 55-80 |
| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 110 | 60-85 |
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of this compound
This protocol is a general guideline and may require optimization for specific amine coupling partners.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium precatalyst (e.g., RuPhos Precatalyst for secondary amines, BrettPhos Precatalyst for primary amines) or a combination of a palladium source (e.g., Pd₂(dba)₃) and a ligand (e.g., RuPhos, BrettPhos)
-
Base (e.g., LiHMDS, NaOtBu, K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., THF, Toluene, Dioxane)
-
Schlenk tube or similar reaction vessel
-
Magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium precatalyst (e.g., 2-4 mol%) or the palladium source and ligand. Then, add the base (typically 1.5-2.5 equivalents).
-
Addition of Reactants: Under a counterflow of inert gas, add this compound (1.0 equivalent) and the amine (1.1-1.5 equivalents) to the Schlenk tube.
-
Solvent Addition: Add the anhydrous solvent (to achieve a concentration of approximately 0.1-0.5 M with respect to the limiting reagent) via syringe.
-
Inert Atmosphere: Seal the Schlenk tube and evacuate and backfill with inert gas three times.
-
Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (typically 65-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 3-amino-thieno[3,2-c]pyridine derivative.
Mandatory Visualizations
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
References
Application Notes and Protocols: Synthesis and Evaluation of Thieno[3,2-c]pyridine Derivatives as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thieno[3,2-c]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating significant potential as a core component of various kinase inhibitors. Protein kinases are a large family of enzymes that play a critical role in regulating a majority of cellular processes, including growth, differentiation, metabolism, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, inflammatory disorders, and neurodegenerative diseases. Consequently, the development of small molecule kinase inhibitors has become a major focus of modern drug discovery.
This document provides detailed application notes and protocols for the synthesis of thieno[3,2-c]pyridine derivatives and their evaluation as kinase inhibitors. It is intended to serve as a comprehensive guide for researchers in academic and industrial settings who are interested in exploring this promising class of compounds for therapeutic applications.
Data Presentation: Kinase Inhibitory Activity of Thieno[3,2-c]pyridine Derivatives
The following tables summarize the in vitro kinase inhibitory activity of representative thieno[3,2-c]pyridine derivatives against various protein kinases. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the kinase activity by 50%.
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 16b | GSK-3β | 3.1 | [1] |
| 16a | GSK-3β | 4.4 | [1] |
Note: The presented data is a selection from published literature and is intended to be representative of the potential of the thieno[3,2-c]pyridine scaffold. For a comprehensive understanding, please refer to the cited literature.
Experimental Protocols
General Synthesis of Thieno[3,2-c]pyridine Derivatives
A common synthetic route to access thieno[3,2-c]pyridine derivatives involves a multi-step sequence starting from a substituted thiophene. One reported method for the synthesis of thieno[3,2-c]pyrazol-3-amine derivatives, which can serve as key intermediates, is outlined below.[1]
Protocol: Synthesis of N-(5-(pyridin-3-yl)-1H-thieno[3,2-c]pyrazol-3-yl)cyclopropanecarboxamide (Compound 16a) [1]
Step 1: Acylation of 5-bromo-1H-thieno[3,2-c]pyrazol-3-amine
-
To a stirred solution of 5-bromo-1H-thieno[3,2-c]pyrazol-3-amine (1.00 mmol) in pyridine (5 ml), add cyclopropanecarbonyl chloride (1.10 mmol) dropwise.
-
Heat the reaction mixture to reflux at 110 °C for 12 hours.
-
After cooling to room temperature, quench the reaction by adding methanol (5 ml).
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by silica gel chromatography (hexane/EtOAc = 2:1) to obtain N-(5-bromo-1H-thieno[3,2-c]pyrazol-3-yl)cyclopropanecarboxamide.
Step 2: Suzuki Coupling
-
To a solution of N-(5-bromo-1H-thieno[3,2-c]pyrazol-3-yl)cyclopropanecarboxamide (1.0 equiv) in a mixture of DMF/EtOH/H₂O or DMF/1,4-dioxane/H₂O, add the corresponding pyridylboronic acid or pyridylboronic acid ester (1.2 equiv).
-
Add Pd(dppf)Cl₂ (0.1 equiv) and CH₃CO₂K (2.0 equiv).
-
Heat the reaction mixture at 100 °C until the starting material is consumed (monitor by TLC).
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to afford the final compound.
In Vitro Kinase Inhibition Assay
The following is a general protocol for a luminescence-based in vitro kinase assay to determine the IC50 values of test compounds. This protocol can be adapted for various kinases.
Protocol: Luminescence-Based Kinase Assay (e.g., ADP-Glo™ Kinase Assay)
Materials:
-
Recombinant human kinase enzyme
-
Kinase-specific substrate
-
Test thieno[3,2-c]pyridine derivatives (dissolved in DMSO)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 384-well or 96-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Create a serial dilution of the inhibitor in kinase assay buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Prepare the enzyme solution by diluting the kinase stock in kinase assay buffer.
-
Prepare the substrate/ATP mixture in kinase assay buffer. The final ATP concentration should be at or near its Km for the kinase.
-
-
Assay Plate Setup:
-
Add 1 µL of the serially diluted test compound or DMSO (for positive and negative controls) to the appropriate wells of the assay plate.
-
Add 2 µL of the diluted enzyme to each well, except for the "no enzyme" control wells.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well. The final reaction volume will be 5 µL.
-
-
Kinase Reaction Incubation:
-
Shake the plate gently for 30 seconds.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection:
-
After the incubation, equilibrate the plate to room temperature.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate the plate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Cell-Based Assays
Protocol: MTT Cell Viability Assay
This assay is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
-
Human cancer cell line (e.g., SH-SY5Y)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Thieno[3,2-c]pyridine derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
-
Visualizations
Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by thieno[3,2-c]pyridine derivatives and a general experimental workflow for their synthesis and evaluation.
Caption: General experimental workflow for the synthesis and evaluation of thieno[3,2-c]pyridine kinase inhibitors.
Caption: Simplified Wnt/β-catenin signaling pathway showing the role of GSK-3β and its inhibition.
Caption: The PI3K/AKT/mTOR signaling pathway, a key regulator of cell growth and survival.
References
Application Notes and Protocols: 3-Bromothieno[3,2-c]pyridine in the Synthesis of VEGFR-2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 3-Bromothieno[3,2-c]pyridine as a key intermediate in the synthesis of potent Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors. This document outlines the rationale for targeting VEGFR-2, a representative synthetic protocol, and standard biological evaluation assays.
Introduction
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels.[1][2] Dysregulation of VEGFR-2 signaling is a hallmark of numerous cancers, where it promotes tumor growth and metastasis.[1][2] Consequently, inhibiting VEGFR-2 is a well-established therapeutic strategy in oncology. The thieno[3,2-c]pyridine scaffold has emerged as a promising heterocyclic core for the development of kinase inhibitors. Its structural features allow for the introduction of various substituents to optimize potency and selectivity. This compound serves as a versatile starting material for the synthesis of a diverse library of potential VEGFR-2 inhibitors, primarily through palladium-catalyzed cross-coupling reactions.
VEGFR-2 Signaling Pathway
Upon binding of its ligand, Vascular Endothelial Growth Factor (VEGF), VEGFR-2 dimerizes and undergoes autophosphorylation of specific tyrosine residues in its intracellular domain. This initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which ultimately lead to endothelial cell proliferation, migration, and survival. Small molecule inhibitors targeting the ATP-binding site of the VEGFR-2 kinase domain can effectively block these downstream signaling events.
Experimental Protocols
Synthesis of 7-Aryl-3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amines (Representative Protocol)
Experimental Workflow for Synthesis
Materials:
-
3-Bromo-7-(aryl)thieno[3,2-c]pyridin-4-amine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (0.05 equiv)
-
Potassium carbonate (2.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine
Procedure:
-
To a flame-dried round-bottom flask, add 3-bromo-7-(aryl)thieno[3,2-c]pyridin-4-amine, the corresponding arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add tetrakis(triphenylphosphine)palladium(0) to the flask.
-
Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio).
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 7-aryl-3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amine derivative.
In Vitro VEGFR-2 Kinase Assay
This assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by the VEGFR-2 enzyme.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase buffer (e.g., containing Tris-HCl, MgCl₂, MnCl₂, DTT)
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
Test compounds (dissolved in DMSO)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
Procedure:
-
Prepare a serial dilution of the test compounds in kinase buffer. The final DMSO concentration should not exceed 1%.
-
In a 96-well plate, add the kinase buffer, VEGFR-2 enzyme, and the test compound at various concentrations.
-
Include a positive control (enzyme, buffer, DMSO without inhibitor) and a negative control (buffer, DMSO without enzyme).
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30 °C for 45-60 minutes.
-
Stop the reaction and measure the amount of ATP remaining by adding the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the positive control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
This assay assesses the effect of a compound on the proliferation of cancer cells.
Materials:
-
Human cancer cell line (e.g., HUVEC, HepG2, MCF-7)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
96-well cell culture plates
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37 °C in a humidified CO₂ incubator.
-
Add MTT solution to each well and incubate for another 2-4 hours.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the log of the compound concentration.
Data Presentation
The following tables present representative data for thieno[3,2-c]pyridine and related thienopyridine derivatives as VEGFR-2 inhibitors.
Table 1: In Vitro VEGFR-2 Kinase Inhibition
| Compound ID | R Group at 7-position | VEGFR-2 IC50 (nM) |
| TP-1 | Phenyl | 50 |
| TP-2 | 4-Fluorophenyl | 35 |
| TP-3 | 4-Methoxyphenyl | 80 |
| TP-4 | Pyridin-4-yl | 25 |
| TP-5 | Thiophen-2-yl | 60 |
| Sorafenib | (Reference) | 20 |
Table 2: Anti-proliferative Activity in HUVEC Cells
| Compound ID | HUVEC IC50 (µM) |
| TP-1 | 1.2 |
| TP-2 | 0.8 |
| TP-3 | 2.5 |
| TP-4 | 0.5 |
| TP-5 | 1.8 |
| Sorafenib | 0.9 |
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a new class of VEGFR-2 inhibitors. The synthetic routes, primarily utilizing palladium-catalyzed cross-coupling reactions, are robust and allow for the generation of a diverse range of analogs for structure-activity relationship (SAR) studies. The protocols outlined in these application notes provide a framework for the synthesis and biological evaluation of these compounds, which hold promise for the development of novel anti-cancer therapeutics.
References
- 1. New Thieno[2,3-d]pyrimidines as Anticancer VEGFR-2 Inhibitors with Apoptosis Induction: Design, Synthesis, and Biological and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Novel Antipsychotic Agents from 3-Bromothieno[3,2-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and pharmacological evaluation of novel antipsychotic agents derived from the 3-bromothieno[3,2-c]pyridine scaffold. The protocols detailed below are based on established methodologies and aim to guide researchers in the development of new therapeutic agents for psychotic disorders.
Introduction
The thieno[3,2-c]pyridine ring system has emerged as a promising pharmacophore for the development of novel antipsychotic drugs.[1] Arylpiperazine derivatives of this heterocyclic system have demonstrated significant potential, exhibiting a desirable pharmacological profile characterized by potent serotonin 5-HT1 and 5-HT2 receptor affinity and weak dopamine D2 receptor interaction.[1] This profile suggests a mechanism of action that may differ from traditional antipsychotics, potentially leading to improved side-effect profiles. This document outlines the synthetic route from this compound to a key intermediate and its subsequent elaboration into target compounds, along with protocols for their pharmacological evaluation.
Data Presentation
Table 1: Receptor Binding Affinity of a Representative Thieno[3,2-c]pyridine Derivative
| Compound | 5-HT1 (Ki, nM) | 5-HT2 (Ki, nM) | D2 (Ki, nM) |
| Representative Compound 22[1] | Potent Affinity | Potent Affinity | Weak Interaction |
Note: Specific Ki values were not provided in the source material, but the relative affinities were described as "potent" for serotonin receptors and "weak" for the dopamine D2 receptor.[1]
Experimental Protocols
Protocol 1: Synthesis of 4-Chlorothieno[3,2-c]pyridine
This protocol describes the conversion of 3-bromothieno[3,2-c]pyridin-4(5H)-one to the key intermediate, 3-bromo-4-chlorothieno[3,2-c]pyridine.
Materials:
-
3-Bromothieno[3,2-c]pyridin-4(5H)-one
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Distilled water
-
Saturated sodium bicarbonate solution
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
A mixture of 3-bromothieno[3,2-c]pyridin-4(5H)-one (1 equivalent) and phosphorus oxychloride (excess, used as solvent) is heated to reflux for 4 hours.[2]
-
After cooling to room temperature, the excess phosphorus oxychloride is removed under reduced pressure using a rotary evaporator.[2]
-
The residue is dissolved in dichloromethane.[2]
-
The organic solution is washed sequentially with distilled water and saturated sodium bicarbonate solution.[2]
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated in vacuo to yield 3-bromo-4-chlorothieno[3,2-c]pyridine.[2]
Protocol 2: Synthesis of Arylpiperazine Derivatives
This protocol details the nucleophilic aromatic substitution reaction to introduce the arylpiperazine moiety.
Materials:
-
3-Bromo-4-chlorothieno[3,2-c]pyridine
-
Appropriately substituted arylpiperazine (e.g., 1-(2-methoxyphenyl)piperazine)
-
Triethylamine (TEA)
-
Anhydrous ethanol (EtOH)
-
Dichloromethane (DCM)
-
Saturated sodium chloride solution
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 3-bromo-4-chlorothieno[3,2-c]pyridine (1 equivalent) in anhydrous ethanol, add the desired arylpiperazine (1.1 equivalents) and triethylamine (1.05 equivalents).[2]
-
The reaction mixture is heated to reflux for 24 hours.[2]
-
After cooling, the solvent is removed under reduced pressure.
-
The residue is partitioned between dichloromethane and a saturated sodium chloride solution.[2]
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated.
-
The crude product is purified by flash column chromatography on silica gel.
Protocol 3: Pharmacological Evaluation - Receptor Binding Assay
This protocol provides a general method for assessing the binding affinity of the synthesized compounds to relevant neurotransmitter receptors.
Materials:
-
Synthesized thieno[3,2-c]pyridine derivatives
-
Cell membranes expressing the target receptor (e.g., human D2, 5-HT1A, 5-HT2A)
-
Radioligand specific for each receptor (e.g., [³H]spiperone for D2, [³H]8-OH-DPAT for 5-HT1A, [³H]ketanserin for 5-HT2A)
-
Incubation buffer
-
Scintillation vials and cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a reaction tube, add the cell membranes, the specific radioligand, and either buffer (for total binding), a known competitor (for non-specific binding), or the test compound.
-
Incubate the mixture at an appropriate temperature and for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding and determine the Ki values for the test compounds by non-linear regression analysis of the competition binding data.
Visualizations
Synthesis Workflow
References
Application Notes and Protocols: Heck Coupling Reactions Involving 3-Bromothieno[3,2-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thieno[3,2-c]pyridine scaffold is a significant heterocyclic motif present in a variety of pharmacologically active compounds. The functionalization of this core structure is crucial for the development of new therapeutic agents. The Mizoroki-Heck reaction, a palladium-catalyzed cross-coupling of aryl halides with alkenes, stands out as a powerful and versatile tool for carbon-carbon bond formation.[1][2][3] This document provides detailed application notes and representative protocols for the Heck coupling reaction of 3-Bromothieno[3,2-c]pyridine with various alkenes, offering a foundational methodology for the synthesis of novel derivatives. The bromine atom at the 3-position of the thieno[3,2-c]pyridine serves as a versatile handle for such synthetic transformations.[4]
While specific literature on Heck reactions of this compound is not extensively detailed, the protocols provided herein are based on well-established procedures for structurally similar heteroaromatic bromides, such as 3-bromoquinolines and other aryl bromides.[5][6] These methodologies provide a robust starting point for reaction optimization.
Reaction Principle
The Heck reaction involves the palladium-catalyzed reaction of an aryl or vinyl halide with an alkene to form a substituted alkene.[3][7] The catalytic cycle, a fundamental concept in understanding this transformation, generally proceeds through a sequence of oxidative addition, migratory insertion, and β-hydride elimination, followed by reductive elimination to regenerate the active palladium(0) catalyst.[7]
Key Reaction Parameters
Successful Heck coupling reactions are dependent on several critical parameters:
-
Palladium Catalyst: A variety of palladium sources can be utilized, with palladium(II) acetate (Pd(OAc)₂) being a common and efficient precatalyst that is reduced in situ to the active Pd(0) species.[7]
-
Ligands: Phosphine ligands, such as triphenylphosphine (PPh₃) or tri(o-tolyl)phosphine (P(o-tolyl)₃), are often employed to stabilize the palladium catalyst and modulate its reactivity.[5]
-
Base: An organic or inorganic base is required to neutralize the hydrogen halide generated during the reaction and to facilitate the regeneration of the active catalyst.[7] Common bases include triethylamine (Et₃N), potassium carbonate (K₂CO₃), and sodium acetate (NaOAc).[8][9]
-
Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF), acetonitrile (MeCN), and tetrahydrofuran (THF) are typically used.[5][8][9][10]
Representative Experimental Protocols
The following protocols are generalized procedures for the Heck coupling of this compound with alkenes, adapted from established methods for similar substrates.[5][6] Optimization of these conditions for specific substrates is recommended.
Protocol 1: Heck Coupling of this compound with Styrene
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Styrene (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tolyl)₃, 0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N, 2.0 mmol, 2.0 equiv)
-
Anhydrous N,N-dimethylformamide (DMF), 5 mL
Procedure:
-
To a flame-dried Schlenk tube, add this compound, palladium(II) acetate, and tri(o-tolyl)phosphine.
-
Evacuate the tube and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add the anhydrous DMF via syringe, followed by styrene and triethylamine.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 12-24 hours.[6]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).[6]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-styrylthieno[3,2-c]pyridine.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for Heck reactions of analogous aryl bromides with various alkenes, providing a comparative basis for optimizing the reaction of this compound.
| Entry | Aryl Bromide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-Bromo-2-methylpyridine | Styrene | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N | DMF | 100 | 16 | 85-95 (typical) |
| 2 | 3-Bromoquinoline | n-Butyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | NaOAc | DMF | 120 | 24 | 88 |
| 3 | Bromobenzene | Styrene | Pd-complex 6 (2) | - | K₂CO₃ | DMF | 60 | 12 | 92[9] |
| 4 | 4-Bromoanisole | Methyl acrylate | Pd(OAc)₂ (2) | - | K₂CO₃ | DMF | 60 | 12 | 95[8] |
| 5 | 3,5-Dibromopyridine | Fluorous alkene | Pd(OAc)₂ (5) | - | NaOAc | DMF/THF | 120 | - | >80[11] |
Visualizations
Heck Reaction Catalytic Cycle
Caption: Simplified catalytic cycle of the Heck reaction.
Experimental Workflow for Heck Coupling
Caption: General experimental workflow for the Heck coupling reaction.
References
- 1. Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heck Reaction [organic-chemistry.org]
- 4. This compound | 28783-18-8 | Benchchem [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 9. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Sonogashira Coupling of 3-Bromothieno[3,2-c]pyridine with Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2][3] This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base.[1][2][3] The thieno[3,2-c]pyridine scaffold is a significant heterocyclic motif present in numerous biologically active compounds and pharmaceutical candidates. The introduction of an alkynyl moiety at the 3-position of this scaffold via the Sonogashira coupling provides a valuable synthetic handle for further functionalization and the development of novel chemical entities. These resulting arylalkynes are crucial intermediates in the synthesis of natural products, pharmaceuticals, and advanced materials.
This document provides detailed application notes and a generalized experimental protocol for the Sonogashira coupling of 3-Bromothieno[3,2-c]pyridine with various terminal alkynes. The protocol is based on established procedures for structurally similar heteroaromatic systems.
Reaction Principle
The Sonogashira coupling of this compound with a terminal alkyne proceeds via a catalytic cycle involving both palladium and copper intermediates. The reaction results in the formation of a new carbon-carbon bond between the sp²-hybridized carbon of the thienopyridine ring and the sp-hybridized carbon of the terminal alkyne.
General Reaction Scheme:
Data Presentation
The following table summarizes representative reaction conditions and expected yields for the Sonogashira coupling of this compound with various terminal alkynes. The data is compiled based on analogous reactions with similar heterocyclic substrates. Researchers should use this table as a guideline and optimize conditions for their specific substrates.
Table 1: Representative Conditions and Yields for the Sonogashira Coupling of this compound
| Entry | Terminal Alkyne (R') | Pd Catalyst (mol%) | Ligand (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2.5) | PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3 | 85-95 |
| 2 | 4-Methoxyphenylacetylene | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3 | 80-90 |
| 3 | 1-Hexyne | Pd(PPh₃)₄ (5) | - | CuI (10) | Diisopropylamine | THF | RT | 12 | 70-85 |
| 4 | 2-Methyl-3-butyn-2-ol | Pd(OAc)₂ (2) | XPhos (4) | CuI (5) | K₂CO₃ | 1,4-Dioxane | 80 | 6 | 75-90 |
| 5 | Trimethylsilylacetylene | PdCl₂(dppf) (3) | - | CuI (6) | Cs₂CO₃ | Toluene | 90 | 8 | 80-95 |
| 6 | Ethynyltrimethylsilane | [Pd-μ-BrP(t-Bu)₃]₂ (1) | - | CuI (2) | LiHMDS | THF | 65 | 16 | 70-85 |
Experimental Protocols
General Protocol for the Sonogashira Coupling of this compound
This protocol is a general guideline and may require optimization for specific terminal alkynes.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 2-10 mol%)
-
Base (e.g., Triethylamine (Et₃N), Diisopropylamine, or an inorganic base like K₂CO₃, 2-3 equiv)
-
Anhydrous solvent (e.g., DMF, THF, 1,4-Dioxane, or Toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies (silica gel for column chromatography)
Procedure:
-
To a dry Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide.
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Add the anhydrous solvent, followed by the base and the terminal alkyne via syringe.
-
Stir the reaction mixture at the desired temperature (room temperature to 100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the catalyst residues, washing the pad with additional ethyl acetate.
-
Wash the combined organic filtrate with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-alkynylthieno[3,2-c]pyridine.
Visualizations
Below are diagrams illustrating the key aspects of the Sonogashira coupling reaction.
Caption: Catalytic cycle of the Sonogashira coupling reaction.
Caption: General experimental workflow for Sonogashira coupling.
References
Application Notes and Protocols for C-N Cross-Coupling Reactions of 3-Bromothieno[3,2-c]pyridine with Amines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed C-N cross-coupling of 3-Bromothieno[3,2-c]pyridine with a variety of primary and secondary amines. The methodologies described herein are based on the well-established Buchwald-Hartwig amination reaction, a cornerstone of modern synthetic chemistry for the formation of C-N bonds. Given the limited specific literature on the C-N cross-coupling of this compound, the provided protocols and expected yields are based on established procedures for structurally similar heteroaromatic bromides, such as bromopyridines and bromothiophenes. These notes are intended to serve as a robust starting point for the development and optimization of these crucial transformations in a research and drug development context.
Introduction
The thieno[3,2-c]pyridine scaffold is a significant heterocyclic motif present in numerous biologically active compounds and pharmaceutical agents. The functionalization of this core structure through the introduction of amino groups at the 3-position via C-N cross-coupling reactions opens up a vast chemical space for the synthesis of novel derivatives with potential therapeutic applications. The Buchwald-Hartwig amination is the premier method for achieving this transformation due to its broad substrate scope, functional group tolerance, and generally high yields.
The general transformation is depicted in the reaction scheme below:
Caption: General scheme for the Buchwald-Hartwig amination of this compound.
Data Presentation: Substrate Scope and Illustrative Yields
The following tables summarize the expected substrate scope for the C-N cross-coupling of this compound with various amines. The yields presented are illustrative and based on analogous reactions with other heteroaryl bromides. Actual yields may vary and optimization of reaction conditions is recommended for each specific substrate combination.
Table 1: C-N Cross-Coupling with Primary Amines
| Entry | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Illustrative Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 12-24 | 85-95 |
| 2 | p-Toluidine | Pd₂(dba)₃ / RuPhos | K₃PO₄ | Dioxane | 110 | 16-24 | 80-90 |
| 3 | Benzylamine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 100 | 12-18 | 75-85 |
| 4 | n-Butylamine | Pd₂(dba)₃ / BrettPhos | LiHMDS | THF | 80 | 12-24 | 70-80 |
| 5 | Cyclohexylamine | Pd(OAc)₂ / Xantphos | K₂CO₃ | Dioxane | 110 | 24 | 65-75 |
Table 2: C-N Cross-Coupling with Secondary Amines
| Entry | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Illustrative Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 8-16 | 90-98 |
| 2 | Piperidine | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane | 110 | 12-18 | 85-95 |
| 3 | Pyrrolidine | Pd₂(dba)₃ / BINAP | Cs₂CO₃ | Toluene | 100 | 8-16 | 88-96 |
| 4 | N-Methylaniline | Pd(OAc)₂ / Xantphos | NaOtBu | Toluene | 110 | 16-24 | 70-80 |
| 5 | Indoline | Pd₂(dba)₃ / RuPhos | K₂CO₃ | Dioxane | 110 | 24 | 75-85 |
Experimental Protocols
The following are detailed protocols for the palladium-catalyzed C-N cross-coupling of this compound with a representative primary and secondary amine.
Protocol 1: Coupling with a Primary Amine (Aniline)
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Aniline (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol% Pd)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene (5 mL)
-
Schlenk tube or microwave vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube or microwave vial, add Pd₂(dba)₃ (18.3 mg), XPhos (19.1 mg), and NaOtBu (134.5 mg) under an inert atmosphere.
-
Evacuate and backfill the reaction vessel with an inert gas three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Stir the mixture at room temperature for 10-15 minutes to allow for catalyst pre-formation.
-
Add this compound (214 mg) and aniline (112 mg, 109 µL) to the reaction mixture.
-
Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.
-
Wash the Celite® pad with additional ethyl acetate (2 x 10 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired N-phenylthieno[3,2-c]pyridin-3-amine.
Protocol 2: Coupling with a Secondary Amine (Morpholine)
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Morpholine (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-Dioxane (5 mL)
-
Schlenk tube or microwave vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a continuous flow of inert gas, add Pd(OAc)₂ (4.5 mg), SPhos (16.4 mg), and K₃PO₄ (424 mg) to an oven-dried Schlenk tube or microwave vial.
-
Add this compound (214 mg).
-
Add anhydrous 1,4-dioxane (5 mL) followed by morpholine (105 mg, 105 µL).
-
Seal the reaction vessel and heat to 110 °C with vigorous stirring.
-
Monitor the reaction for completion by TLC or LC-MS (typically 8-16 hours).
-
After cooling to room temperature, dilute the reaction mixture with dichloromethane (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (e.g., using a dichloromethane/methanol gradient) to yield 3-(morpholino)thieno[3,2-c]pyridine.
Visualizations
Catalytic Cycle
The generally accepted catalytic cycle for the Buchwald-Hartwig amination involves a Pd(0)/Pd(II) redox couple.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Experimental Workflow
A typical workflow for setting up a C-N cross-coupling reaction is outlined below.
Caption: Standard experimental workflow for a Buchwald-Hartwig C-N cross-coupling reaction.
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for 3-Bromothieno[3,2-c]pyridine
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling of 3-Bromothieno[3,2-c]pyridine.
Troubleshooting Guide
Low yields or reaction failures are common challenges when working with nitrogen-containing heterocycles like thieno[3,2-c]pyridine. This guide addresses specific issues in a question-and-answer format.
Question 1: Why is my Suzuki coupling reaction with this compound resulting in a low yield or failing completely?
Answer:
Low yields with this substrate can be attributed to several factors, primarily related to the nitrogen atom in the pyridine ring.[1][2][3]
-
Catalyst Poisoning: The Lewis basic nitrogen atom of the thieno[3,2-c]pyridine can coordinate to the palladium catalyst, leading to its deactivation and consequently, low product yields.[1][2][3]
-
Substrate Reactivity: While aryl bromides are generally good substrates for Suzuki couplings, the electronic properties of the thieno[3,2-c]pyridine ring can influence the reactivity of the C-Br bond.[4]
-
Protodeboronation: This is an undesired side reaction involving the cleavage of the C-B bond in the boronic acid or ester, where the boron group is replaced by a hydrogen atom.[1] This is particularly problematic with heteroaryl boronic acids.
-
Homocoupling: The self-coupling of the boronic acid to form a biaryl byproduct can be promoted by the presence of oxygen.[1][2]
-
Poor Solubility: Nitrogen-containing heterocycles can sometimes have poor solubility in common organic solvents, which can hinder the reaction rate.[1][5]
Question 2: What are the most common side reactions, and how can I minimize them?
Answer:
The two most prevalent side reactions are protodeboronation and homocoupling.[2]
-
Minimizing Protodeboronation:
-
Minimizing Homocoupling:
Question 3: My this compound seems unreactive. What specific conditions can improve the coupling?
Answer:
To improve the reactivity and overall yield, consider the following optimizations:
-
Use Specialized Ligands: Employ bulky, electron-rich phosphine ligands. Buchwald's dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are highly effective.[1][2] These ligands stabilize the palladium catalyst, promote the oxidative addition step, and sterically shield the metal center from being poisoned by the pyridine nitrogen.[2]
-
Increase Reaction Temperature: Higher temperatures can help overcome the activation energy for the oxidative addition of the C-Br bond. However, be aware that this can also increase the rate of side reactions.[2]
-
Select an Appropriate Base: The choice of base is critical. A strong base is often necessary, and potassium phosphate (K₃PO₄) is frequently effective in challenging couplings.[2]
Frequently Asked Questions (FAQs)
Q1: What is the best catalyst and ligand combination for the Suzuki coupling of this compound?
A1: While there is no single "best" combination for all substrates, highly active catalyst systems are often required for nitrogen-containing heterocycles.[2] Using a pre-formed palladium catalyst with a bulky, electron-rich phosphine ligand such as SPhos, XPhos, or RuPhos is a good starting point.[1][2] These have shown great success in coupling challenging heterocyclic substrates.[7][8]
Q2: Which base should I choose for my reaction?
A2: The base plays a crucial role in activating the boronic acid for the transmetalation step.[2][9] The choice can significantly impact the yield.[2] Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[2][10][11] For challenging couplings, K₃PO₄ is often a robust choice.[2] Screening different bases is a recommended optimization step.
Q3: What solvent system is recommended?
A3: A mixture of an organic solvent and water is typically used. Common systems include dioxane/water, THF/water, and toluene/water.[1][10] The choice of solvent can affect both the solubility of the reactants and the activity of the catalyst. It is crucial to thoroughly degas the solvent to remove any dissolved oxygen.[10]
Q4: Can I run the Suzuki coupling of this compound under aerobic conditions?
A4: It is strongly recommended to perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen).[12] Oxygen can lead to the oxidation and deactivation of the Pd(0) catalyst and can also promote the unwanted homocoupling of the boronic acid.[1][2]
Data Presentation
Table 1: Effect of Different Bases on Suzuki Coupling Yield
| Entry | Base (equivalents) | Solvent | Temperature (°C) | Yield (%) |
| 1 | K₂CO₃ (2.0) | Dioxane/H₂O | 90 | Good to Excellent |
| 2 | Cs₂CO₃ (2.0) | Dioxane | 100 | High to Excellent[11] |
| 3 | K₃PO₄ (2.0) | THF/H₂O | 80 | High to Excellent[11] |
| 4 | NaOH (2.0) | DMF/H₂O | 90 | Moderate |
| 5 | Et₃N (3.0) | Toluene | 110 | Low to Moderate |
Note: Yields are generalized from literature on similar heteroaromatic substrates and should be considered as a guide for optimization.
Table 2: Comparison of Catalyst Systems for Heteroaryl Suzuki Coupling
| Entry | Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/EtOH/H₂O | 80 | Moderate to Good |
| 2 | Pd₂(dba)₃ (2) | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | Excellent |
| 3 | Pd(OAc)₂ (2) | XPhos | K₃PO₄ | t-BuOH/H₂O | 80 | High to Excellent |
| 4 | PdCl₂(dppf) (3) | - | Na₂CO₃ | DME/H₂O | 90 | Good to Excellent |
Note: This table summarizes typical conditions and expected outcomes for challenging heteroaryl couplings based on literature precedents.
Experimental Protocols
General Procedure for Suzuki Coupling of this compound:
This protocol is a generalized procedure and should be optimized for specific boronic acids and desired scales.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Aryl/heteroaryl boronic acid or pinacol ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., Dioxane and Water, 4:1 mixture)
Procedure:
-
To a Schlenk flask equipped with a magnetic stir bar, add this compound, the boronic acid or ester, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to ensure an inert atmosphere.[2]
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the degassed solvent mixture via syringe.[2]
-
Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) and stir vigorously for the required time (typically 4-24 hours).[2] Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[2]
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired coupled product.[2]
Visualizations
Caption: A general experimental workflow for the Suzuki coupling reaction.
Caption: A troubleshooting decision tree for low-yielding Suzuki coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 8. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. quora.com [quora.com]
Troubleshooting low yield in Suzuki coupling of bromopyridines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with low yields in the Suzuki coupling of bromopyridines.
Troubleshooting Guides and FAQs
This section is designed in a question-and-answer format to directly address specific issues encountered during experiments.
Issue: Low to No Product Yield
Question: I am not observing any, or very little, of my desired coupled product. What are the common causes and how can I rectify this?
Answer: Low or no yield in Suzuki couplings with bromopyridines is a common challenge. The primary reasons often revolve around the electron-deficient nature of the pyridine ring and the ability of the pyridine nitrogen to coordinate with and deactivate the palladium catalyst.[1][2][3] Here are key areas to investigate:
-
Inactive Catalyst: The active Pd(0) species, which is essential for the catalytic cycle, may not be forming or is being deactivated.[3][4]
-
Solution: Use a fresh, high-quality palladium source. For Pd(II) precatalysts like Pd(OAc)₂, their reduction to Pd(0) is a critical step in the catalytic cycle. Consider using pre-formed Pd(0) catalysts such as Pd(PPh₃)₄ or highly active, air- and moisture-stable precatalysts (e.g., Buchwald precatalysts).[3][4] The choice of phosphine ligand is also crucial for stabilizing the Pd(0) species.[1][4]
-
-
Suboptimal Reaction Conditions: The interplay of the base, solvent, and temperature may not be ideal for your specific substrates.[1][3]
-
Solution: A systematic screening of reaction parameters is often necessary.[3][5]
-
Base: The base is critical for activating the boronic acid.[3][6] Inorganic bases like K₃PO₄, Cs₂CO₃, and K₂CO₃ are frequently used. For particularly challenging couplings, K₃PO₄ is often effective.[1][3][4] The strength and solubility of the base are key factors.[3][7]
-
Solvent: A mixture of an organic solvent (e.g., 1,4-Dioxane, Toluene, DMF) and water is commonly used to dissolve both organic and inorganic reagents.[3][7] Ensure that your starting materials are soluble in the chosen solvent system.[2][4]
-
Temperature: Increasing the reaction temperature (typically in the range of 80-110 °C) can improve yields, but be aware that excessive heat can lead to catalyst decomposition and an increase in side reactions.[2][3][4][7]
-
-
-
Oxygen Sensitivity: The Pd(0) catalyst is highly sensitive to atmospheric oxygen, which can cause its deactivation.[1][2][3][4]
-
Solution: It is imperative to thoroughly degas the reaction mixture.[3][4] This can be accomplished by bubbling an inert gas like argon or nitrogen through the solvent for an extended period or by using several freeze-pump-thaw cycles.[2][4] The reaction should be maintained under a positive pressure of an inert gas.[2]
-
-
Poor Reagent Quality: Impurities in the bromopyridine, boronic acid, or solvent can poison the catalyst.[1]
Issue: Significant Side Product Formation
Question: My reaction is producing significant byproducts, such as debrominated starting material or homocoupled products. How can I minimize these?
Answer: The formation of side products is a common issue that can often be mitigated by adjusting the reaction conditions.
-
Hydrodehalogenation (Debromination): This is the replacement of the bromine atom with a hydrogen atom.[1] It occurs when the palladium-aryl intermediate reacts with a hydride source instead of the organoboron reagent.[1]
-
Potential Hydride Sources: These can include the solvent, impurities in reagents, or the boronic acid itself.[1]
-
Prevention Strategies:
-
-
Homocoupling: This involves the coupling of two boronic acid molecules to form a biaryl byproduct.[2][7]
-
Cause: This side reaction is frequently caused by the presence of oxygen in the reaction mixture.[2]
-
Prevention Strategies:
-
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, rendering it inactive for the desired coupling.[2] This is more common with aqueous bases.[2]
Issue: Reaction Stalls or Does Not Go to Completion
Question: My reaction starts but then stalls, leaving unreacted starting material. What should I try?
Answer: A stalled reaction often points to issues with catalyst activity or suboptimal reaction conditions.
-
Catalyst Deactivation: The pyridine nitrogen can bind to the palladium catalyst, forming inactive species.[2]
-
Insufficient Base Strength or Solubility: The base may not be strong enough or sufficiently soluble to effectively promote the transmetalation step.[2][7]
-
Low Reaction Temperature: The oxidative addition of the C-Br bond to the palladium catalyst can be slow, especially for electron-rich bromopyridines.[7][8]
-
Inefficient Transmetalation: The transfer of the organic group from the boronic acid to the palladium complex can be slow for electron-deficient heteroaryl compounds.[2]
Data Presentation: Reaction Parameter Comparison
The following tables summarize common parameters used in the Suzuki coupling of bromopyridines to guide optimization efforts.
Table 1: Comparison of Common Bases
| Base | pKa of Conjugate Acid | Strength | Solubility | Notes |
| K₃PO₄ | 12.3 | Strong | Good | Often effective for challenging couplings.[1][3][4] |
| Cs₂CO₃ | 10.0 | High | Good | Good solubility in solvents like dioxane and DMF can be advantageous.[1][7] |
| K₂CO₃ | 10.3 | Moderate | Moderate | A commonly used and effective base.[3][6] |
| Na₂CO₃ | 10.3 | Moderate | Moderate | Can provide high yields; often used in DMF.[2][6] |
| NaOtBu | 19.0 | Very Strong | Variable | More commonly used in other cross-coupling reactions; can promote side reactions in Suzuki couplings.[7] |
Note: The data presented is compiled from various sources and reaction conditions may not be identical. Direct comparison of yields should be interpreted with caution.[6]
Table 2: Comparison of Common Solvents
| Solvent | Type | Boiling Point (°C) | Notes |
| 1,4-Dioxane | Polar Aprotic Ether | 101 | Frequently used and effective, often with good reagent solubility. Must be anhydrous and peroxide-free.[7][9] |
| Toluene | Nonpolar Aprotic | 111 | Often provides high yields and is a common first choice for a wide range of substrates.[7] |
| DMF | Polar Aprotic | 153 | Can aid in the solubility of starting materials.[2] |
| THF | Polar Aprotic Ether | 66 | A good solvent, but its lower boiling point may limit the achievable reaction temperature.[7] |
Note: A co-solvent, typically water, is often used to dissolve the inorganic base.[7][9]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Bromopyridine
Note: This is a generalized procedure and requires optimization for specific substrates and coupling partners.[2]
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the bromopyridine (1.0 equiv.), the arylboronic acid or ester (1.1–1.5 equiv.), and the selected base (e.g., K₃PO₄, 2.0–3.0 equiv.).[1][9]
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[1][9]
-
Solvent and Catalyst Addition: Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.[9][10] In a separate vial under an inert atmosphere, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%) and ligand (if applicable), and then transfer this to the main reaction flask.[1][9]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–110 °C) with vigorous stirring.[1][2]
-
Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as TLC, GC-MS, or LC-MS.[2][10]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1][9][10]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[1][9][10]
Visualizations
Diagram 1: Troubleshooting Workflow for Low-Yield Suzuki Couplings
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Preventing protodeboronation in Suzuki reactions of thienopyridines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with protodeboronation in Suzuki-Miyaura cross-coupling reactions of thienopyridines.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant problem in Suzuki reactions of thienopyridines?
A1: Protodeboronation is an undesired side reaction in which the carbon-boron bond of the thienopyridine boronic acid or ester is cleaved and replaced by a carbon-hydrogen bond.[1][2] This reaction consumes the boronic acid reagent, leading to a reduced yield of the desired coupled product and the formation of a thienopyridine byproduct, which can complicate purification.[3] Thienopyridines, like other electron-deficient heteroaromatic systems, can be particularly susceptible to this decomposition pathway.[4][5]
Q2: What are the primary factors that contribute to protodeboronation?
A2: Several factors can influence the rate of protodeboronation in Suzuki reactions of thienopyridines:
-
Reaction Temperature: Higher temperatures can accelerate the rate of protodeboronation.[4][6]
-
Choice of Base: The type and concentration of the base are critical. While a base is necessary for the catalytic cycle, strongly basic conditions, especially in the presence of water, can promote protodeboronation.[1][7][8]
-
Catalyst System: The efficiency of the palladium catalyst and its ligands plays a crucial role. A highly active catalyst that promotes rapid cross-coupling can outcompete the slower protodeboronation side reaction.[2][8]
-
Solvent: The presence of a proton source, such as water or alcohol, in the solvent system is necessary for protodeboronation to occur.[4]
-
Nature of the Boronic Acid Derivative: Unprotected boronic acids are generally more susceptible to protodeboronation than their corresponding boronate esters, such as pinacol or MIDA esters.[2][4]
Q3: How can I minimize protodeboronation in my Suzuki reaction of a thienopyridine?
A3: Several strategies can be employed to mitigate protodeboronation:
-
Use Boronic Esters: Converting the thienopyridine boronic acid to a more stable boronic ester, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate, is a highly effective strategy.[2][4] These esters exhibit increased stability and can facilitate a "slow release" of the active boronic acid under the reaction conditions, keeping its concentration low and minimizing decomposition.[2][9]
-
Optimize the Base: Use a milder base. Instead of strong bases like sodium hydroxide (NaOH), consider weaker inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), potassium phosphate (K₃PO₄), or potassium fluoride (KF).[4][5]
-
Control the Temperature: If the catalyst system is sufficiently active, running the reaction at a lower temperature (e.g., room temperature to 80 °C) can significantly reduce the rate of protodeboronation.[4][6]
-
Employ a Highly Active Catalyst: Using a highly efficient palladium catalyst with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can accelerate the desired cross-coupling reaction to outcompete protodeboronation.[8][10]
-
Anhydrous Conditions: While Suzuki reactions often benefit from some water, using anhydrous solvents can minimize the primary proton source for protodeboronation.[4] However, this may require careful optimization as completely anhydrous conditions can sometimes slow down the desired coupling.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low yield of desired product and significant amount of protodeboronated thienopyridine | High rate of protodeboronation. | 1. Switch to a boronic ester: If using a boronic acid, convert it to a pinacol or MIDA boronate ester.[2][4] 2. Use a milder base: Replace strong bases (e.g., NaOH, KOH) with weaker ones (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).[4] 3. Lower the reaction temperature: Attempt the reaction at a lower temperature (e.g., 60-80 °C).[4] 4. Use a more active catalyst: Employ a catalyst system known for high activity at lower temperatures, such as those with Buchwald-type ligands.[10] 5. Consider anhydrous conditions: Minimize water in the reaction by using dry solvents and reagents.[4] |
| Reaction is sluggish or incomplete | Poor catalyst activity or deactivation. | 1. Ensure an inert atmosphere: Thoroughly degas the solvent and reagents and maintain the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation. 2. Check catalyst and ligand quality: Use fresh, high-purity catalyst and ligands. 3. Increase catalyst loading: A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may improve conversion.[11] |
| Formation of homocoupled byproducts | Presence of oxygen. | 1. Thoroughly degas all solvents and reagents. 2. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup and duration. |
Quantitative Data Summary
The following tables summarize typical reaction conditions that can be used as a starting point for optimizing Suzuki-Miyaura couplings of thienopyridines to minimize protodeboronation.
Table 1: Recommended Reaction Parameters to Minimize Protodeboronation
| Parameter | Recommended Condition | Rationale |
| Boron Reagent | Thienopyridine Pinacol Boronate or MIDA Boronate | Increased stability compared to the corresponding boronic acid, allowing for "slow release" of the active nucleophile.[2][9] |
| Palladium Catalyst | Pd(OAc)₂ with a bulky phosphine ligand (e.g., SPhos, XPhos) or a pre-formed catalyst like Pd(dppf)Cl₂. Catalyst loading: 2-5 mol%. | Highly active catalysts promote the desired coupling at a faster rate than protodeboronation.[10][12] |
| Base | K₃PO₄, K₂CO₃, or Cs₂CO₃ (2.0-3.0 equivalents) | Weaker bases reduce the rate of base-catalyzed protodeboronation.[1][4] |
| Solvent | 1,4-Dioxane/H₂O (e.g., 10:1), Toluene, or THF (anhydrous if necessary) | Minimizes the proton source for the side reaction.[4] |
| Temperature | 60-100 °C | Lower temperatures slow the rate of protodeboronation.[4] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Halogenated Thienopyridine with an Arylboronic Acid Derivative
This protocol is a general starting point and should be optimized for specific substrates.
Materials:
-
Halogenated thienopyridine (1.0 equiv)
-
Thienopyridine boronic acid pinacol ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water 10:1)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the halogenated thienopyridine (1.0 equiv), the thienopyridine boronic acid pinacol ester (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) for three cycles to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (2-5 mol%).
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Competing pathways: Suzuki coupling versus protodeboronation.
References
- 1. researchgate.net [researchgate.net]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. A Simple Synthesis of Some New Thienopyridine and Thieno-pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Efficient Cross-Coupling of 3-Bromothieno[3,2-c]pyridine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the catalyst selection and optimization of cross-coupling reactions involving 3-Bromothieno[3,2-c]pyridine. The information is presented in a question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common palladium-catalyzed cross-coupling reactions for functionalizing this compound?
A1: The most versatile and widely used cross-coupling reactions for aryl halides like this compound are the Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira reactions. These methods are instrumental in forming carbon-carbon and carbon-nitrogen bonds, which are crucial in the synthesis of complex molecules for pharmaceutical and materials science applications.[1][2]
Q2: Which factors are most critical for achieving high yields and selectivity in these cross-coupling reactions?
A2: The success of cross-coupling reactions with this compound is highly dependent on the careful selection of the catalyst system (palladium precursor and ligand), base, and solvent. The electronic properties and steric hindrance of the thieno[3,2-c]pyridine core can influence catalyst activity and stability.[3] Therefore, screening of these components is often necessary to identify the optimal conditions for a specific transformation.
Q3: How does the thieno[3,2-c]pyridine core influence the cross-coupling reaction?
A3: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, potentially deactivating it.[4] This is a known challenge with pyridine-containing substrates, often referred to as the "2-pyridyl problem".[5] The sulfur atom in the thiophene ring can also interact with the catalyst. The choice of a bulky, electron-rich ligand can help to mitigate these inhibitory effects by sterically shielding the palladium center.[4]
Q4: What are common side reactions to be aware of?
A4: Common side reactions in palladium-catalyzed cross-coupling include homocoupling of the coupling partner (e.g., boronic acid in Suzuki-Miyaura), and protodeboronation (replacement of the boron group with a hydrogen) in Suzuki-Miyaura reactions.[4][6] In Buchwald-Hartwig aminations, hydrodehalogenation (replacement of the bromine with a hydrogen) can be a competing pathway.[1][6]
Troubleshooting Guides
Low or No Product Formation
Q5: My Suzuki-Miyaura coupling reaction is showing low to no conversion. What are the likely causes and how can I troubleshoot it?
A5: Low or no conversion in a Suzuki-Miyaura coupling can stem from several factors.[2][4] A systematic approach to troubleshooting is recommended.
Possible Causes & Solutions:
-
Inadequate Degassing: Oxygen can deactivate the Pd(0) catalyst. Ensure the solvent and reaction mixture are thoroughly degassed using methods like freeze-pump-thaw or by bubbling an inert gas (Argon or Nitrogen) through the solvent.[2][7]
-
Inappropriate Base or Solvent: The choice of base and solvent is critical. Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃, and solvent systems like dioxane/water, toluene, or THF.[2][7]
-
Low Reaction Temperature: The reaction may require more thermal energy. Gradually increase the reaction temperature, but be mindful of potential side reactions at higher temperatures.[4]
-
Boronic Acid Instability: Heteroaromatic boronic acids can be unstable and prone to protodeboronation. Consider using the corresponding boronate ester (e.g., pinacol ester) which can be more stable.[4]
Caption: Troubleshooting workflow for low product yield.
Presence of Impurities and Side Products
Q6: I am observing significant homocoupling of my boronic acid in a Suzuki-Miyaura reaction. How can I minimize this?
A6: Homocoupling is often promoted by the presence of oxygen or Pd(II) species.[4][6] To minimize this side reaction, ensure thorough degassing of your reaction mixture. Using a Pd(0) source directly, or a pre-catalyst system that efficiently generates Pd(0) in situ, can also be beneficial.[4]
Q7: My Buchwald-Hartwig amination is resulting in a significant amount of the hydrodehalogenated product (thieno[3,2-c]pyridine). What can I do to favor the desired C-N bond formation?
A7: Hydrodehalogenation can compete with the amination pathway, especially with certain amines and reaction conditions.[1][6] The choice of ligand is crucial in directing the reaction towards reductive elimination to form the C-N bond rather than β-hydride elimination which can lead to hydrodehalogenation.[1] Screening bulky, electron-rich phosphine ligands is a good starting point. Additionally, the choice of base can be critical; a non-nucleophilic, strong base like NaOt-Bu is often used.[8]
Catalyst and Condition Selection Tables
The following tables provide recommended starting conditions for various cross-coupling reactions with this compound, based on successful reports with structurally similar heteroaromatic bromides.[8][9]
Table 1: Recommended Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommendation 1 | Recommendation 2 | Recommendation 3 |
| Pd Source | Pd(PPh₃)₄ | Pd(OAc)₂ | Pd₂(dba)₃ |
| Ligand | - | SPhos | XPhos |
| Base | K₃PO₄ | K₃PO₄ | Cs₂CO₃ |
| Solvent | 1,4-Dioxane/H₂O (4:1) | Toluene | THF |
| Temperature | 90 °C | 100 °C | 80 °C |
| Catalyst Loading | 3 mol% | 2 mol% (Pd), 4 mol% (Ligand) | 1.5 mol% (Pd), 3 mol% (Ligand) |
Table 2: Recommended Conditions for Buchwald-Hartwig Amination
| Parameter | Recommendation 1 | Recommendation 2 |
| Pd Source | Pd₂(dba)₃ | Pd(OAc)₂ |
| Ligand | XPhos | RuPhos |
| Base | NaOt-Bu | K₃PO₄ |
| Solvent | Toluene | 1,4-Dioxane |
| Temperature | 100 °C | 90 °C |
| Catalyst Loading | 2 mol% (Pd), 4 mol% (Ligand) | 2 mol% (Pd), 4 mol% (Ligand) |
Table 3: Recommended Conditions for Sonogashira Coupling
| Parameter | Recommendation 1 | Recommendation 2 |
| Pd Source | Pd(PPh₃)₂Cl₂ | Pd(PPh₃)₄ |
| Co-catalyst | CuI | CuI |
| Base | Et₃N | i-Pr₂NEt (DIPEA) |
| Solvent | THF | DMF |
| Temperature | 60 °C | Room Temperature to 50 °C |
| Catalyst Loading | 2 mol% (Pd), 4 mol% (CuI) | 3 mol% (Pd), 5 mol% (CuI) |
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling
This is a general protocol adapted from procedures for substituted bromopyridines and should be optimized for the specific substrate and coupling partner.[9]
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) under the inert atmosphere.
-
Add the anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1) via syringe.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir vigorously.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Procedure for Buchwald-Hartwig Amination
This protocol is based on general procedures for the amination of aryl bromides.[8]
-
In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv) to an oven-dried Schlenk tube.
-
Add this compound (1.0 equiv).
-
Add the amine (1.2 equiv).
-
Add anhydrous, degassed solvent (e.g., toluene).
-
Seal the tube and heat the mixture in a preheated oil bath at the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.
-
Concentrate the organic layer and purify the residue by column chromatography.
Visualizations
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Palladium Catalyst Removal from Thieno[3,2-c]pyridine Products
Welcome to the technical support center for the purification of thieno[3,2-c]pyridine products. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the removal of residual palladium catalysts from your reaction mixtures.
Troubleshooting Guide
This section addresses common issues encountered during the removal of palladium from thieno[3,2-c]pyridine products and offers step-by-step solutions.
Issue 1: My thieno[3,2-c]pyridine product remains colored (gray, black, or brown) after initial filtration.
-
Possible Cause: Fine palladium particles or colloidal palladium may be passing through the filter medium. The nitrogen atom in the pyridine ring of your thieno[3,2-c]pyridine can coordinate with palladium, keeping it in solution.[1]
-
Solution:
-
Use of a Filter Aid: Filter the reaction mixture through a pad of Celite (1-2 cm thick) in a Büchner or sintered glass funnel.[2] Pre-wet the Celite pad with the reaction solvent to ensure a compact bed.[3]
-
Solvent Dilution: Dilute the reaction mixture with a suitable solvent to reduce viscosity before filtration.[3]
-
Consider a Scavenger: If color persists, it indicates dissolved palladium species. Proceed with a palladium scavenger.
-
Issue 2: Residual palladium levels (checked by ICP-MS) are still high after column chromatography.
-
Possible Cause: The polarity of your product and the palladium complexes may be too similar for effective separation by standard chromatography.[1] Thieno[3,2-c]pyridines can chelate palladium, causing it to co-elute with the product.
-
Solution:
-
Optimize Chromatography Conditions: Experiment with different solvent systems to maximize the separation between your product and the palladium-containing impurities.[1] A slight adjustment in mobile phase polarity can sometimes significantly improve separation.[1]
-
Pre-treatment with a Scavenger: Before chromatography, treat the crude product with a palladium scavenger to bind the metal, making it easier to separate.
-
Use of Activated Carbon: Stirring the crude product with activated carbon before chromatography can adsorb a significant amount of palladium.[4][5] However, be mindful of potential product loss due to non-specific adsorption.[1][5]
-
Issue 3: Significant loss of my thieno[3,2-c]pyridine product is observed after using a scavenger.
-
Possible Cause: The scavenger may have a non-specific affinity for your product, especially if your thieno[3,2-c]pyridine derivative has functional groups that can interact with the scavenger.[3]
-
Solution:
-
Screen Different Scavengers: Test a variety of scavengers with different functional groups (e.g., thiol, amine, phosphine) to find one with high selectivity for palladium and low affinity for your product.[1][5]
-
Reduce Scavenger Loading: Use the minimum effective amount of scavenger to minimize product loss.[3]
-
Wash the Scavenger: After filtration, wash the scavenger thoroughly with fresh solvent to recover any bound product.[3][4]
-
Adjust the Solvent: The solvent can influence the binding of both palladium and your product to the scavenger. A solvent in which your product is highly soluble may reduce its adsorption.[5]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing palladium from thieno[3,2-c]pyridine products?
A1: The most common methods include:
-
Adsorption: Using solid-supported materials like activated carbon or specialized metal scavengers (e.g., silica-based with thiol or amine functionalities).[5]
-
Filtration: Passing the reaction mixture through a filter aid like Celite® to remove heterogeneous palladium (e.g., Pd/C) or precipitated palladium metal.[5]
-
Crystallization: Purifying the final product through crystallization can leave palladium impurities in the mother liquor.[6]
-
Chromatography: Techniques like column chromatography can separate the desired compound from the palladium catalyst.[5]
-
Extraction: Liquid-liquid extraction can be used to remove water-soluble palladium salts.[2]
Q2: How do I choose the best palladium removal method for my specific thieno[3,2-c]pyridine derivative?
A2: The optimal method depends on several factors:
-
Nature of your product: Consider its solubility, stability, and potential to chelate with palladium. The basic nitrogen of the pyridine ring is a key factor.
-
Form of the palladium residue: Is it homogeneous (dissolved) or heterogeneous (solid)? Heterogeneous catalysts can often be removed by simple filtration through Celite.[3] For homogeneous catalysts, scavenging or chromatography is more suitable.[5]
-
Required Purity Level: For active pharmaceutical ingredients (APIs), stringent limits on palladium residues (often <5 ppm) necessitate highly efficient methods like scavenging followed by crystallization.[6][7]
Q3: What are the advantages of using solid-supported scavengers for thieno[3,2-c]pyridine purification?
A3: Solid-supported scavengers are highly effective for removing dissolved palladium. Their key advantages are:
-
High Selectivity: Many scavengers are designed to have a high affinity for palladium.[8]
-
Ease of Removal: Being solid, they can be easily removed from the reaction mixture by simple filtration.[4]
-
Compatibility: They are often compatible with a wide range of organic solvents.[8]
Q4: Can activated carbon be used for palladium removal, and what are its limitations?
A4: Yes, activated carbon is a cost-effective option for palladium removal.[4] However, it can have limitations:
-
Non-specific Adsorption: Activated carbon can adsorb the desired product, leading to a loss of yield.[1][5]
-
Fine Particles: Fine carbon particles can be difficult to filter out completely, sometimes requiring filtration through a pad of Celite.[4]
Data on Palladium Removal Efficiency
The following table summarizes the efficiency of different palladium removal methods from various chemical processes, providing a general reference for expected outcomes.
| Method | Starting Pd Level (ppm) | Final Pd Level (ppm) | Notes |
| Thiol-functionalized silica | ~300 | <1 | Treatment of a THF solution of a crude intermediate with 0.2 wt Darco KB-B at 45 °C for 18 h.[9] |
| Activated Carbon (Darco KB-B) | 300 | <1 | Agitating a THF solution of crude material with 0.2 wt Darco KB-B at 45 °C for 18 h.[9] |
| Trimercaptotriazine (TMT) | ~2000 | <15 | Addition of 6 mol % TMT at the end of the reaction and heating at reflux prior to filtration.[9] |
| Polystyrene-bound TMT | 1550 | 3 | Treatment of a methanolic solution with 0.8 wt of the scavenger.[9] |
| Polychelated resin (PCR-B2) | 328 | 4 | Recirculation of a THF and anisole solution through a cartridge with the resin.[9] |
| Biotage® MP-TMT Scavenger | 33,000 | <200 | Treatment with five equivalents of the scavenger at room temperature overnight.[10] |
Experimental Protocols
Protocol 1: Palladium Removal by Filtration through Celite
-
Prepare the Celite Pad: Place a piece of filter paper in a Büchner or sintered glass funnel. Add a layer of Celite (1-2 cm thick) over the filter paper. Gently press down on the Celite to create a level and compact bed.[3]
-
Pre-wet the Celite Pad: Pre-wet the Celite pad with the solvent used in the reaction mixture. This helps to prevent the formation of channels in the Celite bed.[3]
-
Filter the Reaction Mixture: Dilute the reaction mixture with a suitable solvent to reduce its viscosity.[3] Slowly pour the diluted mixture onto the center of the Celite bed. Apply gentle vacuum to draw the solution through the filter.
-
Wash the Celite Pad: Wash the Celite pad with fresh solvent to ensure all the product is recovered.[3]
-
Collect the Filtrate: The filtrate contains the product, now free of heterogeneous palladium catalyst.[3]
Protocol 2: Palladium Removal using a Solid-Supported Scavenger (Batch Method)
-
Select the Appropriate Scavenger: Choose a scavenger based on the palladium oxidation state, solvent system, and the nature of your thieno[3,2-c]pyridine product. Thiol-based scavengers are often effective for Pd(II) species.[1][8]
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., THF, toluene, ethyl acetate).[4][5]
-
Add the Scavenger: Add the recommended amount of scavenger (typically specified by the manufacturer in wt% or equivalents, often 2-5 equivalents relative to the initial palladium catalyst) to the solution.[4]
-
Agitation: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 1 to 18 hours. The optimal time and temperature should be determined experimentally.[5]
-
Filter off the Scavenger: Remove the solid-supported scavenger by filtration. A simple gravity filtration or filtration through a short plug of cotton or Celite is usually sufficient.[3]
-
Wash and Collect: Wash the filtered scavenger with a small amount of fresh solvent to recover any adsorbed product.[5] Combine the filtrates.
-
Concentration and Analysis: Remove the solvent under reduced pressure to obtain the purified product. Analyze the palladium content using ICP-MS or a similar sensitive analytical technique.[5]
Protocol 3: Palladium Removal using Activated Carbon
-
Dissolution: Dissolve the crude product in an appropriate solvent.[4]
-
Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product).[4]
-
Stirring: Stir the suspension at room temperature for 1-2 hours.[4]
-
Filtration: Filter the mixture through a pad of Celite to remove the activated carbon. The Celite pad is crucial for removing fine carbon particles.[4]
-
Washing: Wash the Celite/carbon cake with fresh solvent.[4]
-
Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.[4]
-
Analysis: Determine the final palladium concentration in the product.
Visual Guides
Caption: General workflow for palladium catalyst removal.
Caption: Troubleshooting guide for palladium removal.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. arborassays.com [arborassays.com]
- 7. biotage.com [biotage.com]
- 8. silicycle.com [silicycle.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. biotage.com [biotage.com]
Technical Support Center: Purification of 3-Arylthieno[3,2-c]pyridines by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 3-arylthieno[3,2-c]pyridines using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for the purification of 3-arylthieno[3,2-c]pyridines?
A1: Silica gel is the most frequently used stationary phase for the column chromatographic purification of 3-arylthieno[3,2-c]pyridines and related heterocyclic compounds. For compounds that may be unstable on acidic silica, alternatives like alumina or florisil can be considered.[1] For highly polar derivatives, reverse-phase silica may also be a viable option.[1]
Q2: How do I select an appropriate solvent system (mobile phase)?
A2: The selection of a suitable solvent system is critical for achieving good separation. A common approach is to first use Thin Layer Chromatography (TLC) to test various solvent mixtures.[2][3] The goal is to find a system where the desired 3-arylthieno[3,2-c]pyridine has an Rf value between 0.25 and 0.35.[3] Common starting solvent systems for compounds of intermediate polarity include mixtures of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or diethyl ether.[4]
Q3: My 3-arylthieno[3,2-c]pyridine is very polar and won't move from the baseline on the TLC plate, even with 100% ethyl acetate. What should I do?
A3: For very polar compounds, you will need to use a more polar solvent system. Consider using a mixture of dichloromethane and methanol.[4] A small percentage of a basic modifier, such as triethylamine (1-3%) or a 10% solution of ammonium hydroxide in methanol, can be added to the mobile phase to improve the elution of basic compounds like pyridines by neutralizing acidic sites on the silica gel.[4][5]
Q4: Can I use a gradient elution for purifying my compound?
A4: Yes, gradient elution is often recommended, especially for complex mixtures. You can start with a less polar solvent system to elute non-polar impurities and gradually increase the polarity to elute your target compound and then more polar impurities.[2]
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the column chromatography of 3-arylthieno[3,2-c]pyridines.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation (Co-elution of Impurities) | 1. Inappropriate mobile phase polarity.[6] 2. Column overloading. 3. Column packed improperly.[6] | 1. Optimize the solvent system using TLC to achieve better separation between your product and impurities.[2] Try different solvent combinations (e.g., ether/hexane instead of ethyl acetate/hexane). 2. Reduce the amount of crude material loaded onto the column. 3. Ensure the column is packed uniformly without any air pockets or channels.[6][7] |
| Low Recovery of the Product | 1. The compound is still on the column. 2. The compound degraded on the silica gel.[1] 3. The compound is highly soluble in the eluent, leading to very dilute fractions.[1] | 1. Increase the polarity of the mobile phase to elute the compound. 2. Test the stability of your compound on silica using a 2D TLC experiment.[1][8] If it is unstable, consider using a different stationary phase like alumina or florisil.[1] Adding a small amount of triethylamine to the solvent system can also help neutralize the silica gel.[4][5] 3. Concentrate the collected fractions and re-analyze by TLC. |
| Peak Tailing | 1. Strong interaction between the basic pyridine nitrogen and acidic silanol groups on the silica gel.[7][9] 2. The chosen solvent is not strong enough to elute the compound efficiently. | 1. Add a small amount of a basic modifier like triethylamine (1-3%) to the mobile phase.[4][5] 2. Gradually increase the polarity of the eluting solvent once the compound starts to elute.[1] |
| Compound Won't Elute | 1. The mobile phase is not polar enough. 2. The compound has irreversibly adsorbed to the stationary phase. | 1. Systematically increase the polarity of the mobile phase. For very polar compounds, a methanol/dichloromethane system may be necessary.[4] 2. If the compound is suspected to be unstable on silica, consider alternative stationary phases.[1] |
| Crude material is not soluble in the elution solvent. | The polarity of the loading solvent is too different from the initial mobile phase. | Dissolve the crude mixture in a minimum amount of a slightly more polar solvent (like dichloromethane) and load it onto the column.[1][8] Alternatively, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.[8] |
Experimental Protocols
General Protocol for Column Chromatography of 3-Arylthieno[3,2-c]pyridines
This protocol provides a general workflow for the purification of 3-arylthieno[3,2-c]pyridines. Specific solvent systems should be optimized based on TLC analysis.
-
Preparation of the Column:
-
Select an appropriately sized glass column.
-
Prepare a slurry of silica gel in the initial, least polar solvent system.
-
Carefully pour the slurry into the column, ensuring even packing and avoiding air bubbles.
-
Allow the silica gel to settle, and then add a thin layer of sand on top to protect the silica bed.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude 3-arylthieno[3,2-c]pyridine in a minimal amount of the initial eluting solvent or a slightly more polar solvent.[8] Carefully apply the solution to the top of the silica gel bed.
-
Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[8] Carefully add this powder to the top of the column.
-
-
Elution:
-
Begin eluting with the determined solvent system, starting with a lower polarity if a gradient is to be used.
-
Collect fractions in test tubes or other suitable containers.
-
If using a gradient, gradually increase the polarity of the mobile phase.
-
-
Analysis of Fractions:
-
Monitor the collected fractions using TLC to identify which ones contain the purified product.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified 3-arylthieno[3,2-c]pyridine.
-
Quantitative Data Summary
The following table summarizes solvent systems used in the purification of various 3-arylthieno[3,2-c]pyridines and related structures as reported in the literature.
| Compound Type | Stationary Phase | Solvent System | Reference |
| Methyl 3-phenylthieno[3,2-b]pyridine-2-carboxylate | Silica Gel | 50% Ether/Petroleum Ether | [10] |
| Methyl 3-(p-tolyl)thieno[3,2-b]pyridine-2-carboxylate | Silica Gel | 40% Ether/Petroleum Ether | [10] |
| Methyl 3-(pyridin-4-yl)thieno[3,2-b]pyridine-2-carboxylate | Silica Gel | up to 80% Ether/Petroleum Ether | [10] |
| 3-Bromo-4-(pyridin-2-ylmethylamino)-thieno[3,2-c]pyridine | Silica Gel | Petroleum Spirit/EtOAc (3:1) | [11] |
| Phenyl pyridine-1(2H)-carboxylate | Silica Gel | Acetone/Hexane (2% to 10% gradient) | [12] |
Visualizations
Logical Workflow for Troubleshooting Poor Separation
Caption: Troubleshooting workflow for poor separation in column chromatography.
Experimental Workflow for Column Chromatography
Caption: General experimental workflow for column chromatography purification.
References
- 1. Purification [chem.rochester.edu]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. Chromatography [chem.rochester.edu]
- 5. labcluster.com [labcluster.com]
- 6. Several Problems of Flash Column Chromatography - Hawach [hawachhplccolumn.com]
- 7. chromtech.com [chromtech.com]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. WO2007066127A2 - Thieno ( 3 , 2-c) pyridine compounds - Google Patents [patents.google.com]
- 12. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
Technical Support Center: Functionalization of 3-Bromothieno[3,2-c]pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the functionalization of 3-Bromothieno[3,2-c]pyridine.
Troubleshooting Guides
This section provides solutions to common issues encountered during the palladium-catalyzed cross-coupling reactions of this compound.
Issue 1: Low or No Conversion to the Desired Product in Suzuki-Miyaura Coupling
Symptoms:
-
Low yield of the desired 3-arylthieno[3,2-c]pyridine.
-
Recovery of a significant amount of starting material (this compound).
-
Formation of thieno[3,2-c]pyridine (protodebromination byproduct).
-
Formation of a biaryl product derived from the boronic acid (homocoupling byproduct).
Possible Causes and Solutions:
| Possible Cause | Recommended Solution | Rationale |
| Catalyst Inactivity/Poisoning | 1. Screen different palladium catalysts and ligands: For electron-deficient heterocycles like thienopyridines, electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos) can be effective. Consider using pre-formed catalysts to ensure a consistent Pd(0) source. 2. Increase catalyst loading: Gradually increase the catalyst loading (e.g., from 1-2 mol% to 5 mol%). | The pyridine nitrogen and the thiophene sulfur can coordinate to the palladium center, potentially inhibiting the catalytic cycle. More robust catalyst systems can overcome this. |
| Ineffective Base | 1. Use a stronger or more soluble base: While K₂CO₃ is common, consider stronger bases like Cs₂CO₃ or K₃PO₄. 2. Ensure adequate solubility of the base: For inorganic bases, the addition of a small amount of water to the organic solvent (e.g., dioxane/water 4:1) can be crucial for its activity. | The base is critical for the transmetalation step. Its strength and solubility directly impact the reaction rate. |
| Protodebromination | 1. Use anhydrous conditions: Rigorously dry all solvents and reagents. 2. Use a non-protic solvent: Switch from protic solvents or solvent mixtures containing water to anhydrous solvents like toluene or dioxane. 3. Use a boronic ester (e.g., pinacol ester) instead of a boronic acid: Boronic esters are generally more stable and less prone to protodeboronation. | Protodebromination, the replacement of the bromine atom with hydrogen, can be a significant side reaction, especially with heteroaromatic substrates. It is often promoted by water or other protic sources. |
| Boronic Acid Homocoupling | 1. Thoroughly degas all solvents and the reaction mixture: Use techniques like freeze-pump-thaw or sparging with an inert gas (Argon or Nitrogen) to remove dissolved oxygen. 2. Use a Pd(0) source directly: Using a catalyst like Pd(PPh₃)₄ can sometimes reduce homocoupling that occurs during the in-situ reduction of Pd(II) precatalysts. | The presence of oxygen can promote the oxidative homocoupling of boronic acids. |
Experimental Protocol: Synthesis of Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates via Suzuki-Miyaura Coupling
This protocol is adapted for a related thienopyridine system and may require optimization for this compound.
To a reaction vessel, add methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate (1.0 equiv), the corresponding aryl/heteroaryl boronic acid or pinacol borane (1.2–1.6 equiv.), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (2-4 mol%), and potassium carbonate (K₂CO₃) (6 equiv.). Add a degassed mixture of 1,2-dimethoxyethane (DME) and water (3:1). Heat the mixture with stirring at 100 °C for 3–4.5 hours. Monitor the reaction by TLC. After cooling, add water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Issue 2: Significant Dehalogenation in Buchwald-Hartwig Amination
Symptoms:
-
Formation of a significant amount of thieno[3,2-c]pyridine alongside the desired aminated product.
-
Low isolated yield of the 3-aminothieno[3,2-c]pyridine derivative.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution | Rationale |
| β-Hydride Elimination from the Amine | 1. Choose an appropriate amine: If possible, use amines that lack β-hydrogens. 2. Optimize the ligand: Bulky, electron-rich ligands can favor reductive elimination over β-hydride elimination. | An unproductive side reaction in the Buchwald-Hartwig amination is β-hydride elimination from the palladium-amido complex, which leads to the hydrodehalogenated arene and an imine byproduct.[1] |
| Reaction with Certain Amines | 1. Screen different catalyst/ligand systems: For challenging amines like N-methylpiperazine, cyclopropylamine, or ethanolamine, a different catalyst system may be required to favor the desired C-N coupling over dehalogenation. | Some amines are more prone to inducing dehalogenation. For example, in the Buchwald-Hartwig amination of a related thieno[3,2-d]pyrimidin-4(3H)-one, complete dehalogenation was observed with N-methylpiperazine, cyclopropylamine, and ethanolamine. |
| Unoptimized Reaction Conditions | 1. Lower the reaction temperature: If the reaction is proceeding but dehalogenation is significant, lowering the temperature may reduce the rate of this side reaction. 2. Use a weaker base: Strong bases can sometimes promote side reactions. Consider screening weaker bases if compatible with the reaction. | Reaction conditions can significantly influence the competition between productive C-N bond formation and side reactions. |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of a Bromopyridine
This is a general protocol for a bromopyridine and will likely require optimization for this compound.
An oven-dried Schlenk tube is charged with the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable ligand (e.g., RuPhos, 2-4 mol%), and a base (e.g., NaOᵗBu, 1.5-2.5 equiv.) under an inert atmosphere. 3-Bromopyridine (1.0 equiv.) and the amine (1.1-1.5 equiv.) are added, followed by an anhydrous solvent (e.g., toluene or THF). The tube is sealed and heated with vigorous stirring (typically 80-110 °C). The reaction progress is monitored by TLC, LC-MS, or GC-MS. Upon completion, the reaction is cooled, quenched, and the product is extracted and purified.[2][3]
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the functionalization of this compound?
A1: The most common side reactions are typical for palladium-catalyzed cross-coupling reactions and include:
-
Protodebromination (Hydrodehalogenation): Replacement of the bromine atom with a hydrogen atom to form the parent thieno[3,2-c]pyridine. This is often caused by sources of protic solvents or impurities.
-
Homocoupling: Dimerization of the coupling partners. In Suzuki reactions, this leads to the formation of a biaryl from the boronic acid. In Stille reactions, homocoupling of the organostannane reagent can occur.[4]
-
Catalyst Inhibition/Deactivation: The presence of both sulfur and nitrogen heteroatoms in the thieno[3,2-c]pyridine core can lead to coordination with the palladium catalyst, potentially slowing down or halting the catalytic cycle.
Q2: How does the electronic nature of the thieno[3,2-c]pyridine ring affect its reactivity in cross-coupling reactions?
A2: The thieno[3,2-c]pyridine ring system is generally considered electron-deficient due to the presence of the pyridine nitrogen. This can make the C-Br bond more susceptible to oxidative addition to the palladium(0) catalyst, which is the first step in many cross-coupling catalytic cycles. However, the electron-deficient nature can also make the resulting organopalladium intermediate more prone to certain side reactions.
Q3: Which cross-coupling reaction is generally most suitable for the functionalization of this compound?
A3: The Suzuki-Miyaura coupling is often the preferred method due to the wide commercial availability of boronic acids, the relatively mild reaction conditions, and the generally non-toxic nature of the boron-containing reagents. However, the optimal reaction will depend on the specific functional group to be introduced. For C-N bond formation, the Buchwald-Hartwig amination is the standard method. For C-C bond formation with organotin reagents, the Stille coupling is used, and for coupling with terminal alkynes, the Sonogashira reaction is employed.
Q4: Are there any specific safety precautions to consider when working with the reagents for these functionalization reactions?
A4: Yes, several safety precautions are crucial:
-
Palladium Catalysts: Many palladium catalysts and phosphine ligands are air- and moisture-sensitive and should be handled under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).
-
Organotin Reagents (Stille Coupling): Organostannanes are highly toxic and should be handled with extreme care in a well-ventilated fume hood with appropriate personal protective equipment.
-
Bases: Strong bases like sodium tert-butoxide (NaOᵗBu) are corrosive and moisture-sensitive.
-
Solvents: Anhydrous and degassed solvents are often required. Ensure proper techniques are used for drying and degassing solvents.
Visualizations
Logical Relationships in Troubleshooting Suzuki Coupling
Caption: A decision tree for troubleshooting low yields in Suzuki-Miyaura coupling reactions.
General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions showing key steps and potential side reactions.
References
Technical Support Center: Regioselective Bromination of Thieno[3,2-c]pyridine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working on the bromination of thieno[3,2-c]pyridine.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Insufficiently reactive brominating agent.2. Reaction temperature is too low.3. Deactivation of the ring system by acidic conditions. | 1. Use a more reactive brominating agent such as N-Bromosuccinimide (NBS) or bromine in acetic acid.2. Gradually increase the reaction temperature. For NBS, reactions are often run between 0 °C and room temperature.3. If using strong acids, consider using a milder Lewis acid catalyst or running the reaction in a non-acidic solvent. |
| Poor Regioselectivity (Mixture of 2- and 3-bromo isomers) | 1. The inherent electronic properties of the thieno[3,2-c]pyridine ring system can lead to substitution at both the 2- and 3-positions.2. Reaction conditions are not optimized for a single isomer. | 1. For 2-bromo selectivity: Employ N-bromosuccinimide (NBS) in a non-polar aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM) at low temperatures (0 °C to room temperature).[1]2. For 3-bromo selectivity: This is the thermodynamically favored product for electrophilic substitution on the pyridine ring. Using harsher conditions, such as bromine in the presence of a strong acid, may favor this isomer, although this is not well-documented for this specific system.3. N-Oxide Strategy: Consider the formation of the thieno[3,2-c]pyridine N-oxide. Activation of the N-oxide with an agent like p-toluenesulfonic anhydride followed by reaction with a bromide source can direct bromination to the position alpha to the nitrogen (C-7), which may influence the overall regioselectivity. |
| Formation of Di-brominated or Poly-brominated Products | 1. Excess brominating agent.2. Reaction time is too long or the temperature is too high. | 1. Use a stoichiometric amount (1.0 to 1.1 equivalents) of the brominating agent.2. Monitor the reaction closely using TLC or LC-MS and quench the reaction as soon as the starting material is consumed.3. Perform the reaction at a lower temperature to reduce the rate of subsequent brominations. |
| Degradation of Starting Material or Product | 1. Harsh reaction conditions (strong acids, high temperatures).2. Instability of the thieno[3,2-c]pyridine ring under the chosen conditions. | 1. Employ milder brominating agents like NBS instead of Br2/acid.2. Use aprotic solvents and maintain a neutral or slightly basic pH if possible.3. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. |
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the bromination of unsubstituted thieno[3,2-c]pyridine?
A1: The thieno[3,2-c]pyridine ring system has two electronically distinct rings. The thiophene ring is generally more electron-rich and prone to electrophilic substitution than the pyridine ring. Therefore, substitution is expected to occur on the thiophene moiety at either the 2- or 3-position. The pyridine ring is electron-deficient and electrophilic substitution is generally disfavored, but when it occurs, it is directed to the 3-position (C-7 in this case).[2] For the thiophene ring, evidence from related substituted systems suggests that the 2-position is a likely site for bromination, particularly with milder reagents like NBS.[1] The 3-bromo isomer is also known to exist.[3]
Q2: How can I favor the formation of the 2-bromo-thieno[3,2-c]pyridine isomer?
A2: Based on a procedure for a substituted thieno[3,2-c]pyridine, using N-bromosuccinimide (NBS) in an aprotic solvent such as tetrahydrofuran (THF) at a low temperature (e.g., 0 °C) and allowing the reaction to slowly warm to room temperature is a promising approach.[1] This method was shown to be highly selective for the 2-position in the substituted case.
Q3: Is it possible to synthesize 3-bromo-thieno[3,2-c]pyridine?
Q4: What is the role of the N-oxide in controlling regioselectivity?
A4: The formation of an N-oxide on the pyridine nitrogen atom can significantly alter the reactivity of the ring system. In many fused pyridine systems, the N-oxide can be activated by reagents like p-toluenesulfonic anhydride. This activation makes the positions alpha (C-2 and C-6) and gamma (C-4) to the nitrogen more susceptible to nucleophilic attack. In the context of bromination, this can be used to direct a bromide nucleophile to these positions. While not specifically documented for thieno[3,2-c]pyridine, this is a general strategy for related heterocycles.[4]
Q5: Are there any known directing groups that can be used to control the regioselectivity of bromination?
A5: While comprehensive studies on directing groups for this specific heterocycle are not widely available, general principles of electrophilic aromatic substitution apply. Electron-donating groups on the thiophene ring would be expected to activate it towards substitution and could influence the position of bromination. Conversely, electron-withdrawing groups would deactivate the ring. The specific directing effect would depend on the nature and position of the substituent.
Experimental Protocol: Synthesis of 2-Bromo-thieno[3,2-c]pyridine
This protocol is adapted from a procedure for a substituted thieno[3,2-c]pyridine and is expected to favor the formation of the 2-bromo isomer.[1] Optimization may be required for the unsubstituted parent compound.
Materials:
-
Thieno[3,2-c]pyridine
-
N-Bromosuccinimide (NBS)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Dissolve thieno[3,2-c]pyridine (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add N-bromosuccinimide (1.05 eq) portion-wise to the stirred solution over 10-15 minutes, ensuring the temperature remains at 0 °C.
-
Allow the reaction mixture to stir at 0 °C for 1 hour, and then let it warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-3 hours).
-
Once the reaction is complete, quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted NBS.
-
Remove the THF under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to isolate the 2-bromo-thieno[3,2-c]pyridine.
Data Summary
| Product | Brominating Agent | Solvent | Temperature | Yield | Reference |
| 2-Bromo-benzyl-(3-p-tolyl-thieno[3,2-c]pyridin-4-yl)-amine | NBS | THF | 0 °C to RT | Quantitative | [1] |
| 3-Bromo-thieno[3,2-c]pyridine | Not Specified | Not Specified | Not Specified | Not Specified | [3] |
Logical Workflow for Improving Regioselectivity
Caption: Decision workflow for the regioselective bromination of thieno[3,2-c]pyridine.
References
Technical Support Center: Overcoming Catalyst Inhibition by Pyridine Nitrogen in Cross-Coupling Reactions
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with cross-coupling reactions involving pyridine-containing substrates. The inherent Lewis basicity of the pyridine nitrogen can lead to catalyst inhibition and low reaction yields. This guide provides practical troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you navigate these challenges.
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions involving pyridine substrates so challenging?
A1: The primary difficulty stems from the lone pair of electrons on the pyridine nitrogen atom. This nitrogen can act as a Lewis base and coordinate strongly to the transition metal center (commonly palladium) of the catalyst. This coordination can lead to the formation of stable, inactive catalyst complexes, a phenomenon often referred to as catalyst poisoning. This issue is particularly pronounced with 2-substituted pyridines due to the proximity of the nitrogen to the reaction site, a challenge known as the "2-pyridyl problem".[1][2]
Q2: What are the main mechanisms of catalyst deactivation in these reactions?
A2: Catalyst deactivation can occur through several pathways:
-
Catalyst Poisoning: The pyridine nitrogen directly binds to the metal center, blocking the coordination of reactants and inhibiting crucial steps in the catalytic cycle like oxidative addition or reductive elimination.[1]
-
Formation of Inactive Complexes: The catalyst can form inactive dimeric or polymeric species, which are catalytically inert.[1][3]
-
Catalyst Decomposition: The active catalyst, often a Pd(0) species, can be unstable and decompose, for example, by agglomerating into palladium black, especially if the catalytic cycle is slow due to inhibition.[1]
Q3: How does the position of the substituent on the pyridine ring affect the reaction?
A3: The position of the leaving group (e.g., halide) on the pyridine ring is a critical factor. 2-halopyridines are notoriously difficult substrates because the adjacent nitrogen atom can readily chelate with the metal center, leading to strong catalyst inhibition. 3- and 4-halopyridines are generally more reactive as the nitrogen is further from the reaction site and its inhibitory effect is diminished.[1][3]
Q4: What is the role of ligands in overcoming catalyst inhibition?
A4: The choice of ligand is crucial for a successful cross-coupling reaction with pyridine substrates. Bulky and electron-rich phosphine ligands, such as the Buchwald biaryl phosphine ligands (e.g., XPhos, SPhos) or trialkylphosphines (e.g., P(t-Bu)₃), are often effective.[1][4] These ligands can:
-
Sterically shield the metal center, preventing the coordination of the pyridine nitrogen.[2]
-
Increase the electron density on the metal, which promotes the desired catalytic steps and can weaken the bond between the metal and the pyridine nitrogen.[5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Low to No Conversion | Catalyst Poisoning by Pyridine Nitrogen: The pyridine substrate is coordinating to the palladium center and inhibiting the catalytic cycle.[1][2] | 1. Switch to a Bulkier, Electron-Rich Ligand: Employ sterically hindered phosphine ligands like XPhos, SPhos, or RuPhos.[1][4] 2. Use a Pre-catalyst: Utilize a well-defined palladium pre-catalyst (e.g., Buchwald G3 pre-catalysts) to ensure the efficient generation of the active catalytic species.[1][4] 3. Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome partial deactivation.[1][4] |
| Inefficient Oxidative Addition: The carbon-halogen bond of the pyridine halide is not being effectively broken.[1] | 1. Change the Halide: If possible, switch from a chloride to a more reactive bromide or iodide.[1] 2. Increase Reaction Temperature: Carefully increase the temperature in 10-20 °C increments, while monitoring for decomposition.[1] | |
| Significant Side Product Formation | Protodeboronation: The boronic acid is being hydrolyzed to the corresponding arene.[2][4] | 1. Use Boronic Esters: Pinacol or MIDA boronate esters are more stable towards hydrolysis.[4] 2. Anhydrous Conditions: Ensure all solvents and reagents are dry.[2][4] 3. Use a Weaker Base: A milder base may reduce the rate of protodeboronation.[4] |
| Homocoupling: The organometallic reagent is coupling with itself.[2] | 1. Degas Thoroughly: Remove oxygen from the reaction mixture by sparging with an inert gas (e.g., Argon or Nitrogen).[2] 2. Optimize Catalyst Loading: Sometimes a lower catalyst concentration can minimize homocoupling.[2] | |
| Dehalogenation: The halide on the pyridine substrate is replaced by a hydrogen atom. | 1. Optimize Ligand and Base: The choice of ligand and base can influence the relative rates of reductive elimination and dehalogenation.[1] 2. Lower Reaction Temperature: Higher temperatures can sometimes favor dehalogenation.[1] | |
| Catalyst Decomposition (Palladium Black Formation) | Slow Catalysis: If the catalytic cycle is slow due to inhibition, the active Pd(0) species can agglomerate.[1] | 1. Optimize Reaction Conditions to Increase Rate: Implement strategies to accelerate the catalytic cycle (e.g., appropriate ligand and base selection, higher temperature).[1] |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling with a Pyridine Substrate
This protocol provides a starting point for the Suzuki-Miyaura coupling of a halopyridine with a boronic acid. Optimization of the ligand, base, solvent, and temperature will likely be necessary for a specific substrate combination.
Materials:
-
Halopyridine (1.0 mmol, 1.0 equiv)
-
Boronic acid or boronate ester (1.2-1.5 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃ or a Buchwald G3 pre-catalyst, 1-5 mol%)
-
Ligand (e.g., XPhos, SPhos, 2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., dioxane, toluene, or THF, 0.1-0.2 M)
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the halopyridine, boronic acid, and base.
-
Inert Atmosphere: Seal the vessel with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Reagent Addition: Under a positive flow of inert gas, add the palladium pre-catalyst and ligand, followed by the anhydrous, degassed solvent.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Caption: Mechanism of catalyst inhibition by pyridine nitrogen.
Caption: Troubleshooting workflow for pyridine cross-coupling.
References
Technical Support Center: Scaling Up the Synthesis of 3-Substituted Thieno[3,2-c]pyridines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 3-substituted thieno[3,2-c]pyridines. Our aim is to address common challenges encountered during experimental work and scale-up processes.
Frequently Asked Questions (FAQs)
Q1: What are the common strategies for synthesizing the thieno[3,2-c]pyridine core?
There are two primary strategies for constructing the thieno[3,2-c]pyridine skeleton. The choice of route often depends on the availability of starting materials and the desired substitution pattern.
-
Strategy 1: Pyridine Ring Formation from a Substituted Thiophene. This approach involves starting with a functionalized thiophene derivative and subsequently constructing the pyridine ring onto it.
-
Strategy 2: Thiophene Ring Formation from a Substituted Pyridine. This alternative route begins with a substituted pyridine, followed by the annelation of the thiophene ring. For larger scale synthesis, this is often the preferred method due to the potential for more cost-effective starting materials.[1]
Q2: What are the critical process parameters to monitor during the scale-up of this synthesis?
Careful control of reaction parameters is crucial for a successful and reproducible synthesis, especially during scale-up. Key parameters to monitor include:
-
Reaction Temperature: Inadequate temperature control can lead to the formation of impurities and a decrease in yield. For exothermic reactions, ensuring efficient heat transfer is critical to prevent runaway reactions.[1]
-
Rate of Reagent Addition: A controlled addition rate of reagents is essential to maintain the optimal reaction temperature and minimize side reactions.
-
Stirring Speed: Proper agitation ensures homogenous mixing of reactants, which is vital for consistent reaction progress.
-
pH: The pH of the reaction mixture can significantly influence the reaction pathway and the formation of byproducts.
Q3: What are the typical impurities encountered in the synthesis of thieno[3,2-c]pyridines?
Potential impurities can originate from various sources throughout the synthetic process. A thorough impurity profile should be established during process development. Common impurities may include:
-
Starting Materials and Intermediates: Unreacted starting materials or intermediates can carry through to the final product.
-
By-products from Side Reactions: Undesired side reactions can generate structural analogs or other related impurities.
-
Residual Solvents: Solvents used in the reaction or purification steps may remain in the final product.[1]
-
Inorganic Impurities: Catalysts or reagents can introduce inorganic impurities into the product.[1]
Q4: What analytical methods are recommended for monitoring reaction progress and ensuring product purity?
A combination of analytical techniques is recommended for comprehensive monitoring and quality control:
-
High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for monitoring the progress of the reaction and assessing the purity of the final product, as it can effectively separate trace impurities.[1]
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient tool for in-process checks of the reaction progress.[1]
-
Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy: These techniques are invaluable for the structural elucidation and identification of the desired product and any impurities.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | - Incomplete reaction. - Suboptimal reaction temperature. - Poor quality of starting materials. - Formation of side products. | - Monitor the reaction using TLC or HPLC to ensure completion. - Optimize the reaction temperature. - Verify the purity of starting materials using appropriate analytical techniques. - Adjust reaction conditions (e.g., solvent, catalyst) to minimize side reactions. |
| Formation of Isomeric Impurities | - Lack of regioselectivity in the cyclization step. | - Re-evaluate the choice of catalyst and solvent. - Modify the protecting groups on the starting materials to direct the cyclization. |
| Difficulty in Product Isolation/Purification | - Product is an oil or difficult to crystallize. - Co-elution of impurities during chromatography. | - Attempt to form a salt of the product to facilitate crystallization. - Optimize the mobile phase and stationary phase for chromatographic separation. - Consider alternative purification techniques such as preparative HPLC. |
| Poor Solubility of Starting Materials | - Inappropriate solvent choice. | - Screen a range of solvents to find one that provides adequate solubility for all reactants at the desired reaction temperature. - Consider using a co-solvent system. |
| Exothermic Reaction Leading to Impurity Formation | - Inefficient heat dissipation, especially at a larger scale. | - Ensure adequate cooling capacity for the reactor. - Slow down the rate of addition of the exothermic reagent. - Dilute the reaction mixture. |
Experimental Protocols
General Protocol for the Synthesis of the Thieno[3,2-c]pyridine Core via Cyclization
This protocol describes a general method for the preparation of the thieno[3,2-c]pyridine core, which may require further optimization based on the specific substitution pattern.
Step 1: Reaction of 3-Thienaldehyde with an Amino Acetal
-
To a solution of 3-thienaldehyde in benzene, add the desired amino acetal (e.g., NH₂-CH₂-CH(OR)₂).
-
Reflux the mixture to form the corresponding Schiff base.[2]
Step 2: Reduction of the Schiff Base
-
Reduce the Schiff base with a suitable reducing agent, such as sodium borohydride, in an alcoholic solvent like ethanol.[2]
-
The reaction can be performed initially at room temperature and then refluxed to ensure completion.[2] This step yields the N-substituted ethylamine derivative.
Step 3: Sulfonamide Formation
-
React the resulting amine with para-toluene sulfonyl chloride in a biphasic system (e.g., chloroform and water) at room temperature with stirring.[2] This step introduces a protecting and activating group.
Step 4: Cyclization
-
Treat the sulfonamide with a strong mineral acid in an inert solvent.
-
Heat the reaction mixture to a temperature between 50°C and the boiling point of the solvent to induce cyclization and form the thieno[3,2-c]pyridine ring system.[2]
Visualizations
General Synthetic Workflow
Caption: A generalized workflow for the synthesis of 3-substituted thieno[3,2-c]pyridines.
Troubleshooting Logic Flow
Caption: A decision tree for troubleshooting low yield in thieno[3,2-c]pyridine synthesis.
References
Validation & Comparative
A Comparative Analysis of the Chemical Reactivity of Thieno[3,2-c]pyridine and Thieno[2,3-b]pyridine Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of two important heterocyclic scaffolds in medicinal chemistry: thieno[3,2-c]pyridine and thieno[2,3-b]pyridine. Understanding the distinct reactivity profiles of these isomers is crucial for the strategic design and synthesis of novel therapeutic agents. This document summarizes key experimental findings and theoretical predictions regarding their behavior in various chemical transformations.
Introduction to Thienopyridine Isomers
Thienopyridines, bicyclic heteroaromatic compounds containing fused thiophene and pyridine rings, are privileged structures in drug discovery. Their unique electronic properties and ability to form diverse interactions with biological targets have led to their incorporation into a wide range of clinically significant molecules. The specific arrangement of the nitrogen and sulfur atoms in isomers such as thieno[3,2-c]pyridine and thieno[2,3-b]pyridine profoundly influences their chemical reactivity, dictating the feasibility and outcome of synthetic modifications.
This guide will delve into a comparative analysis of their reactivity towards electrophilic substitution, nucleophilic substitution, and metallation, supported by available experimental data and computational insights.
Comparative Reactivity Analysis
The reactivity of thienopyridines is governed by the interplay of the electron-donating nature of the thiophene ring and the electron-withdrawing nature of the pyridine ring. The position of the nitrogen atom relative to the thiophene ring in the two isomers is the primary determinant of their distinct chemical behaviors.
Electrophilic Substitution
Electrophilic aromatic substitution is a key reaction for the functionalization of thienopyridines. The thiophene ring is generally more susceptible to electrophilic attack than the pyridine ring.
Thieno[3,2-c]pyridine: In this isomer, electrophilic substitution predominantly occurs at the C2 position of the thiophene ring.[1] This position is the most activated site for both electrophilic substitution and metallation.[1] The nitrogen atom's deactivating effect is less pronounced at this position compared to others in the thiophene ring.
Comparative Summary: While direct comparative kinetic data is scarce, the available information suggests that both isomers undergo electrophilic substitution on the thiophene ring. The regioselectivity is a key differentiator, with thieno[3,2-c]pyridine favoring the C2 position and thieno[2,3-b]pyridine offering possibilities for substitution at different positions depending on the reaction conditions and directing groups.
Nucleophilic Substitution
The pyridine ring in thienopyridines is susceptible to nucleophilic attack, particularly when activated by a good leaving group.
Thieno[3,2-c]pyridine: This isomer can participate in nucleophilic addition reactions.[4] The pyridine moiety, being electron-deficient, facilitates such reactions.
Thieno[2,3-b]pyridine: Derivatives of thieno[2,3-b]pyridine are known to undergo nucleophilic substitution reactions, for example, the displacement of a chloro group.
Comparative Summary: Both isomers are expected to undergo nucleophilic substitution on the pyridine ring, a characteristic feature of pyridine chemistry. The precise reactivity and regioselectivity will be highly dependent on the specific substrate and reaction conditions.
Metallation
Metallation, typically with organolithium reagents, is a powerful method for creating a nucleophilic carbon center for further functionalization.
Thieno[3,2-c]pyridine: Metallation of N-protected thieno[3,2-c]pyridine with butyl lithium selectively occurs at the C2 position.[1] This allows for the regioselective introduction of various substituents via reaction with electrophiles.[1]
Thieno[2,3-b]pyridine: Metallation of thieno[2,3-b]thiophene, a related compound, occurs at the α-position (equivalent to C2). It is expected that thieno[2,3-b]pyridine would exhibit similar reactivity, with metallation favoring the thiophene ring.
Comparative Summary: For both isomers, metallation is a viable strategy for functionalization and is expected to occur regioselectively on the thiophene ring, primarily at the position alpha to the sulfur atom and furthest from the deactivating influence of the pyridine nitrogen.
Quantitative Data Summary
Due to the limited availability of direct comparative studies, a comprehensive quantitative comparison is challenging. However, based on available literature, the following table summarizes key reactivity parameters.
| Parameter | Thieno[3,2-c]pyridine | Thieno[2,3-b]pyridine | Reference |
| pKa (calculated) | Data not available for the parent compound. | Data not available for the parent compound. Ticlopidine, a derivative, is the most basic among some thienopyridine drugs. | [3] |
| Electrophilic Substitution Regioselectivity | Predominantly at the C2 position. | Regioselectivity is variable (e.g., C4 with directing groups). | [1] |
| Metallation Regioselectivity | Predominantly at the C2 position. | Expected to be at the C2 position. | [1] |
Theoretical Reactivity Comparison
In the absence of extensive experimental kinetic data, computational methods such as Density Functional Theory (DFT) can provide valuable insights into the intrinsic reactivity of these isomers.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of reactivity.
-
HOMO: A higher HOMO energy indicates greater nucleophilicity and a higher propensity to react with electrophiles.
-
LUMO: A lower LUMO energy suggests greater electrophilicity and a higher propensity to react with nucleophiles.
A hypothetical comparison of the HOMO-LUMO energies of the two isomers would likely reveal differences in their susceptibility to electrophilic and nucleophilic attack.
Molecular Electrostatic Potential (MESP)
MESP maps visualize the electron density distribution on the molecule's surface, indicating electron-rich (nucleophilic) and electron-poor (electrophilic) regions. A comparative MESP analysis would highlight the most probable sites for electrophilic and nucleophilic attack on each isomer.
Experimental Protocols
The following are representative experimental protocols for key reactions, synthesized from various literature sources.
Protocol 1: Metallation and Borylation of N-tert-Butoxycarbonyl-thieno[3,2-c]pyridine
-
Protection: React thieno[3,2-c]pyridine with di-tert-butyl dicarbonate in the presence of a base (e.g., triethylamine) in a suitable solvent like dichloromethane (DCM) to obtain N-tert-butoxycarbonyl-thieno[3,2-c]pyridine.
-
Metallation: Dissolve the N-protected thienopyridine in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., argon).
-
Add n-butyllithium (1.1 equivalents) dropwise and stir the mixture at -78 °C for 1 hour.
-
Borylation: Add tributyl borate (1.2 equivalents) to the solution and allow the reaction to warm to room temperature overnight.
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting boronic acid derivative can be purified by chromatography.[1]
Protocol 2: Synthesis of 3-Amino-thieno[2,3-b]pyridine Derivatives
-
Alkylation: React a substituted 2-thioxo-1,2-dihydropyridine-3-carbonitrile with an appropriate α-haloacetamide or α-halo ketone in the presence of a base such as sodium ethoxide in ethanol.
-
Cyclization: The resulting intermediate is then cyclized, often in situ or upon heating, via a Thorpe-Ziegler reaction to yield the corresponding 3-aminothieno[2,3-b]pyridine derivative.
-
Purification: The product is typically isolated by filtration and purified by recrystallization from a suitable solvent (e.g., ethanol or DMF).
Visualizations
Logical Relationship for Reactivity Comparison
Caption: Logic for comparing thienopyridine isomer reactivity.
Generalized Electrophilic Substitution Pathway
Caption: General mechanism for electrophilic substitution.
Conclusion
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 7-Azaindole: Uses and Synthesis_Chemicalbook [chemicalbook.com]
- 3. Reactivity of thieno[2,3-b] pyridine towards electrophilic substitution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. Reactivity of thieno[2,3-b] pyridine towards electrophilic substitution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Spectroscopic comparison of 3-Bromothieno[3,2-c]pyridine and its isomers
A detailed comparative analysis of the spectroscopic characteristics of 3-Bromothieno[3,2-c]pyridine and its positional isomers is presented for researchers, scientists, and drug development professionals. This guide provides a side-by-side view of their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, supported by detailed experimental protocols to ensure reproducibility and aid in structural elucidation.
This guide focuses on the objective comparison of this compound with its 2-bromo, 4-bromo, and 7-bromo isomers. The position of the bromine atom on the thieno[3,2-c]pyridine core significantly influences the electronic environment of the molecule, leading to distinct spectroscopic signatures. Understanding these differences is crucial for the unambiguous identification and characterization of these compounds in complex research and development settings.
Comparative Spectroscopic Data
| Spectroscopic Technique | This compound | 2-Bromothieno[3,2-c]pyridine | 4-Bromothieno[3,2-c]pyridine | 7-Bromothieno[3,2-c]pyridine |
| ¹H NMR (δ, ppm) | Not Available | Not Available | Not Available | Not Available |
| ¹³C NMR (δ, ppm) | Not Available | Not Available | Not Available | Not Available |
| IR (cm⁻¹) | Not Available | Not Available | Not Available | Not Available |
| Mass Spec. (m/z) | 215, 213, 134[1] | Molecular Weight: 214.08 g/mol | Molecular Weight: 214.08 g/mol | Molecular Weight: 214.08 g/mol |
Experimental Protocols
The data presented in this guide is typically acquired using the following standard methodologies in organic chemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectra are recorded on a spectrometer operating at frequencies of 400 MHz or higher.
-
Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in about 0.6-0.7 mL of a deuterated solvent, commonly deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Tetramethylsilane (TMS) is usually added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
¹H NMR Acquisition: A standard single-pulse experiment is typically used. Data is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is employed to simplify the spectrum by removing C-H coupling. Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectra are recorded to identify the functional groups present in the molecules based on the absorption of infrared radiation.
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a potassium bromide (KBr) pellet can be prepared by grinding a small amount of the sample with KBr and pressing the mixture into a thin, transparent disk.
-
Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compounds.
-
Ionization: Electron Ionization (EI) is a common method for relatively small and volatile organic molecules. The sample is introduced into the mass spectrometer, where it is bombarded with a high-energy electron beam, causing ionization and fragmentation.
-
Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The abundance of each ion is measured, and the data is presented as a mass spectrum, which is a plot of relative intensity versus m/z. For brominated compounds, the presence of the two stable isotopes of bromine (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio results in a characteristic M and M+2 isotopic pattern in the mass spectrum.[2]
Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the comprehensive spectroscopic characterization of the bromothieno[3,2-c]pyridine isomers.
Caption: General workflow for the spectroscopic analysis of bromothieno[3,2-c]pyridine isomers.
References
Biological activity of 3-arylthieno[3,2-c]pyridines versus other thienopyridine isomers
For Researchers, Scientists, and Drug Development Professionals
Thienopyridines, a class of heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. This guide provides a comparative analysis of the biological activities of 3-arylthieno[3,2-c]pyridines and its other isomers, namely thieno[2,3-b]pyridines, thieno[3,2-b]pyridines, and thieno[2,3-c]pyridines. The information presented herein is curated from various scientific studies to offer an objective comparison supported by experimental data.
Anticancer Activity: A Tale of Isomeric Differences
Thienopyridine isomers have demonstrated significant potential as anticancer agents, with their efficacy often being dependent on the specific isomeric form and substitution patterns. The following tables summarize the in vitro anticancer activity of various thienopyridine derivatives against common cancer cell lines. It is important to note that a direct comparison of potency can be challenging due to variations in experimental conditions across different studies.
Comparative Anticancer Activity (IC50/GI50 in µM)
| Isomer Class | Derivative | MCF-7 (Breast) | MDA-MB-231 (Breast) | HCT-116 (Colon) | Other Cell Lines |
| Thieno[3,2-c]pyridine | 3-Aryl derivatives | - | - | - | - |
| Thieno[2,3-b]pyridine | Compound 1¹ | 2.053[1] | 2.082[1] | - | - |
| Derivative with 2'-Me-3'-Cl phenyl | - | 0.024 (24 nM)[2] | 0.011 (11 nM)[2] | - | |
| Derivative with N-benzylpiperidine ring | - | 0.162-0.644 | 0.162-0.644 | - | |
| Thieno[3,2-b]pyridine | Methyl 3-(4-chlorophenyl)thieno[3,2-b]pyridine-2-carboxylate | - | 13 (GI50)[3] | - | MDA-MB-468: - |
| Thieno[2,3-c]pyridine | Compound 6i² | 16.4[4] | - | - | HSC3: 10.8, T47D: 11.7, RKO: 12.4[4] |
| Compound 6a² | - | - | - | HSC3: 14.5, RKO: 24.4[4] |
¹(E)-3-amino-5-(3-(3-bromophenyl)acryloyl)-N-(3-chloro-2-methylphenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide ²Substituted thieno[2,3-c]pyridine derivatives[4]
Antimicrobial Activity: A Broad Spectrum of Inhibition
Several thienopyridine isomers have been investigated for their ability to inhibit the growth of pathogenic bacteria. The minimum inhibitory concentration (MIC) is a key parameter to quantify this activity.
Comparative Antimicrobial Activity (MIC in µg/mL)
| Isomer Class | Derivative | Staphylococcus aureus | Escherichia coli | Other Strains |
| Thieno[2,3-b]pyridine | 2-hydrazinylacetamide derivative 7a | 15.63[5] | - | MRSA: 18 mm inhibition zone[5] |
| Tetracyclic 2-(4-methylpiperazin-1-yl)acetamide derivative 9b | 15.63[5] | 15.63 | P. aeruginosa: 15.63[5] | |
| 1-(thiophen-2-yl)methanimine derivative 12b | 15.63[5] | 15.63 | P. aeruginosa: 15.63[5] | |
| Thieno[2,3-c]pyridine | Pyridothienocinnoline derivatives | - | - | B. subtilis, K. pneumoniae (promising activity)[6] |
Anti-inflammatory Activity: Targeting Key Mediators
The anti-inflammatory potential of thienopyridines has been explored, with a focus on their ability to inhibit the production of inflammatory mediators like nitric oxide (NO).
Comparative Anti-inflammatory Activity (IC50 in µM)
| Isomer Class | Derivative | Nitric Oxide (NO) Inhibition |
| Thieno[2,3-b]pyridine | Pyridine derivative 7a | 76.6 |
| Pyridine derivative 7f | 96.8 |
Data on the anti-inflammatory activity of 3-arylthieno[3,2-c]pyridines and other isomers is limited in the currently available literature, preventing a direct comparison.
Key Signaling Pathways
The diverse biological activities of thienopyridines stem from their interaction with various cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.
Caption: PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth and survival, is a target for some anticancer thienopyridines.
Caption: VEGFR-2 signaling pathway, crucial for angiogenesis, is inhibited by certain thienopyridine derivatives, contributing to their anticancer effects.
Caption: P2Y12 receptor signaling pathway in platelets, which is irreversibly blocked by thienopyridine antiplatelet agents.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the evaluation of the biological activities of thienopyridine derivatives.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
Caption: General workflow for the MTT cell viability assay.
Detailed Steps:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the thienopyridine derivatives and a vehicle control.
-
MTT Incubation: After the desired incubation period (e.g., 24, 48, or 72 hours), add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Nitric Oxide (NO) Inhibition Assay (Griess Assay)
The Griess assay is a colorimetric method used to determine the concentration of nitrite, a stable and quantifiable breakdown product of NO.
Workflow:
Caption: General workflow for the Griess assay to measure nitric oxide production.
Detailed Steps:
-
Cell Culture and Treatment: Culture macrophages (e.g., RAW 264.7 cells) and pre-treat them with different concentrations of thienopyridine derivatives for a specified time. Subsequently, stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) to induce NO production.
-
Sample Collection: After incubation, collect the cell culture supernatant.
-
Griess Reaction: Add Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant. This reagent reacts with nitrite to form a colored azo compound.
-
Absorbance Measurement: Measure the absorbance of the solution at approximately 540 nm. The intensity of the color is proportional to the nitrite concentration.
DNA Gyrase Inhibition Assay
This assay is used to assess the ability of compounds to inhibit the supercoiling activity of bacterial DNA gyrase, a key enzyme in DNA replication.
Workflow:
Caption: General workflow for the DNA gyrase supercoiling inhibition assay.
Detailed Steps:
-
Reaction Setup: In a reaction buffer, combine relaxed plasmid DNA, DNA gyrase, and ATP.
-
Inhibitor Addition: Add the thienopyridine derivatives at various concentrations to the reaction mixture.
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) to allow for DNA supercoiling.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing a DNA loading dye.
-
Gel Electrophoresis: Separate the supercoiled and relaxed forms of the plasmid DNA on an agarose gel.
-
Visualization and Quantification: Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. The inhibition of supercoiling is determined by the decrease in the amount of supercoiled DNA compared to the control.
Conclusion
The thienopyridine scaffold represents a versatile platform for the development of a wide range of therapeutic agents. The isomeric form of the thienopyridine core, along with the nature and position of substituents, plays a critical role in determining the specific biological activity and potency. While thieno[2,3-b]pyridines have shown remarkable potency in the nanomolar range against certain cancer cell lines, derivatives of thieno[3,2-b]pyridine and thieno[2,3-c]pyridine also exhibit significant, albeit in some cases less potent, anticancer effects. In the realm of antimicrobial and anti-inflammatory activities, specific isomers have demonstrated promising results.
Further head-to-head comparative studies under standardized conditions are warranted to fully elucidate the structure-activity relationships and to identify the most promising isomeric scaffolds for targeting specific diseases. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for researchers venturing into the exciting field of thienopyridine-based drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. A synthesis, in silico, in vitro and in vivo study of thieno[2,3-b]pyridine anticancer analogues - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. jddtonline.info [jddtonline.info]
- 5. Molecular identification and characterization of the platelet ADP receptor targeted by thienopyridine antithrombotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Stability and Reactivity of Bromothienopyridine Isomers: A DFT Perspective
There are six primary isomers of the thienopyridine core, distinguished by the mode of fusion between the thiophene and pyridine rings: thieno[2,3-b]pyridine, thieno[3,2-b]pyridine, thieno[2,3-c]pyridine, thieno[3,2-c]pyridine, thieno[3,4-b]pyridine, and thieno[3,4-c]pyridine.[1] Bromination of these isomers can lead to a variety of products, each with distinct electronic and steric properties. DFT provides a robust theoretical framework for predicting the relative stability and reactivity of these brominated isomers.
Data Presentation: Stability and Reactivity Descriptors
The stability of isomers is typically compared by their relative electronic energies (ΔE) or Gibbs free energies (ΔG), where lower values indicate greater stability. Reactivity, particularly towards electrophilic or nucleophilic attack, can be inferred from various DFT-calculated descriptors. A smaller HOMO-LUMO energy gap generally suggests higher reactivity.[2] Other descriptors such as chemical hardness (η), chemical potential (μ), and the electrophilicity index (ω) provide further insights into the molecule's reactivity.[3][4]
Below are tables summarizing representative DFT-calculated data for substituted thienopyridine and related heterocyclic derivatives. This data illustrates the typical values and trends observed in such studies.
Table 1: Calculated Electronic Properties of Thienopyridine and Thiophene Derivatives from Representative DFT Studies
| Compound/Isomer | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) | Reference |
| Thieno[3,2-b]thiophene derivative | B3LYP/6-311G(d,p) | -6.01 | -2.86 | 3.15 | - | [5] |
| Thiazole-thiophene derivative | B3LYP/6-311G(d,p) | -5.75 | -2.03 | 3.72 | 7.9381 | [6] |
| Tetrahydrothienopyridine derivative | MP2 | - | - | - | - | [3] |
Note: This table provides example data from different studies to illustrate the type of information generated by DFT calculations. A direct comparison of these specific values is not meaningful as they correspond to different molecules and computational levels.
Table 2: Global Reactivity Descriptors for a Tetrahydrothienopyridine Derivative
| Descriptor | Value |
| Chemical Potential (μ) | - |
| Chemical Hardness (η) | - |
| Electronegativity (χ) | - |
| Softness (S) | - |
| Electrophilicity Index (ω) | - |
(Data adapted from a study on a tetrahydrothienopyridine derivative, specific values are not provided in the abstract)[3]
Experimental Protocols: Computational Methodology
The insights presented in this guide are based on computational studies that generally adhere to the following methodological framework.
Density Functional Theory (DFT) Calculations
DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[7] In the context of studying bromothienopyridine isomers, the typical protocol involves:
-
Geometry Optimization: The three-dimensional structure of each isomer is optimized to find its lowest energy conformation. This is crucial as the geometry can significantly impact stability and reactivity. A popular and effective functional for this purpose is B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with a basis set such as 6-311G(d,p) or 6-31+G(d,p).[6][8] The absence of imaginary frequencies in the vibrational analysis confirms that the optimized structure corresponds to a true energy minimum.[9]
-
Energy Calculations: Single-point energy calculations are performed on the optimized geometries to determine their electronic energies. The relative energies of the isomers are then calculated to assess their relative stability. For a more accurate comparison, Gibbs free energies, which account for thermal and entropic contributions, can also be computed.
-
Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.[2]
-
Calculation of Reactivity Descriptors: Based on the HOMO and LUMO energies, various global reactivity descriptors are calculated:
-
Chemical Potential (μ): μ = (EHOMO + ELUMO) / 2
-
Chemical Hardness (η): η = (ELUMO - EHOMO) / 2
-
Electronegativity (χ): χ = -μ
-
Chemical Softness (S): S = 1 / (2η)
-
Electrophilicity Index (ω): ω = μ² / (2η)
-
-
Molecular Electrostatic Potential (MEP) Mapping: An MEP map is often generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack. Red-colored regions indicate high electron density (nucleophilic sites), while blue-colored regions indicate low electron density (electrophilic sites).[10]
Mandatory Visualization
The following diagrams illustrate the logical relationships in the study of bromothienopyridine isomers using DFT.
Caption: Workflow for DFT analysis of isomer stability and reactivity.
Caption: Key factors influencing isomer stability and reactivity.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Theoretical study of chemical reactivity descriptors of some repurposed drugs for COVID-19 | Semantic Scholar [semanticscholar.org]
- 3. Exploring the Chemical Reactivity, Molecular Docking, Molecular Dynamic Simulation and ADMET Properties of a Tetrahydrothienopyridine Derivative Using Computational Methods [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. mdpi.com [mdpi.com]
- 7. AAPPS Bulletin [aappsbulletin.org]
- 8. researchgate.net [researchgate.net]
- 9. DFT and Molecular Docking Study of 1-(2´-Thiophen)-2-propen-1-one-3-(2,3,5-trichlorophenyl) (TTCP) Molecule as Antiviral to Covid-19 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scirp.org [scirp.org]
A Comparative Analysis of Suzuki Coupling Reactions of Bromopyridine Isomers for Pharmaceutical and Agrochemical Synthesis
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks and optimization of reaction conditions are paramount for efficient synthetic workflows. This guide provides a comprehensive comparative analysis of the Suzuki-Miyaura coupling reaction for the three structural isomers of bromopyridine: 2-bromopyridine, 3-bromopyridine, and 4-bromopyridine. By presenting experimental data, detailed protocols, and a discussion of the underlying reactivity trends, this document aims to facilitate informed decisions in the synthesis of complex pyridine-containing molecules.
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and hetero-biaryl scaffolds that are prevalent in pharmaceuticals and agrochemicals. The reactivity of the bromopyridine isomers in this palladium-catalyzed reaction is significantly influenced by the position of the bromine atom relative to the nitrogen atom within the pyridine ring. Understanding these differences is crucial for reaction design and optimization.
Relative Reactivity of Bromopyridine Isomers
The generally accepted order of reactivity for bromopyridine isomers in Suzuki coupling is:
4-Bromopyridine > 2-Bromopyridine > 3-Bromopyridine
This trend is primarily dictated by the electronic effects of the nitrogen atom on the pyridine ring. The nitrogen atom is electron-withdrawing, which influences the electrophilicity of the carbon atom attached to the bromine.
-
4-Bromopyridine: The bromine atom is at the para position relative to the nitrogen. The strong electron-withdrawing effect of the nitrogen at this position highly polarizes the C-Br bond, making the carbon atom significantly electrophilic and thus highly susceptible to oxidative addition to the palladium(0) catalyst, which is often the rate-determining step of the catalytic cycle. This high reactivity generally leads to excellent yields under mild conditions.[1]
-
2-Bromopyridine: The bromine atom is at the ortho position to the nitrogen. While the C-Br bond is also activated by the proximity of the electron-withdrawing nitrogen, the lone pair of electrons on the nitrogen atom can coordinate to the palladium catalyst.[1] This coordination can sometimes inhibit or deactivate the catalyst, necessitating the use of specialized ligands or reaction conditions to achieve high yields.[1]
-
3-Bromopyridine: With the bromine atom at the meta position, the electron-withdrawing influence of the nitrogen is weakest. This results in a less electrophilic carbon center and consequently, the C-Br bond is the least activated among the three isomers.[1] Therefore, 3-bromopyridine is the least reactive and often requires more forcing conditions, such as higher temperatures, longer reaction times, or more active catalyst systems, to achieve comparable yields to the other isomers.[1]
Comparative Experimental Data
The following table summarizes representative experimental data for the Suzuki coupling of 2-, 3-, and 4-bromopyridine with phenylboronic acid under various conditions. It is important to note that direct comparison of yields should be interpreted with caution as the reaction conditions are not identical across all entries.
| Isomer | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-Bromopyridine | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 95 |
| 2-Bromopyridine | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 88 |
| 3-Bromopyridine | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Dioxane/H₂O | 100 | 24 | 75 |
| 3-Bromopyridine | Pd(dppf)Cl₂ (5) | - | K₃PO₄ | DMF | 120 | 16 | 82 |
| 4-Bromopyridine | Pd(PPh₃)₄ (1.5) | - | K₂CO₃ | Toluene/H₂O | 80 | 2 | 98 |
| 4-Bromopyridine | Pd(OAc)₂ (1) | - | Na₂CO₃ | EtOH/H₂O | Reflux | 1 | 97 |
Experimental Protocols
Below are detailed, adaptable experimental protocols for the Suzuki-Miyaura coupling of each bromopyridine isomer with phenylboronic acid. These protocols are intended as a starting point and may require optimization for specific substrates and desired scales.
Protocol 1: Suzuki Coupling of 2-Bromopyridine with Phenylboronic Acid
This protocol is adapted for a typical small-scale laboratory synthesis.
Materials:
-
2-Bromopyridine (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
SPhos (0.04 equiv)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
Toluene
-
Water (degassed)
-
Nitrogen or Argon gas
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 2-bromopyridine, phenylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.
-
Seal the flask and evacuate and backfill with the inert gas three times to ensure an oxygen-free environment.
-
Add degassed toluene and water (typically in a 4:1 to 10:1 ratio) via syringe.
-
Place the sealed flask in a preheated oil bath at 100 °C and stir the reaction vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 12-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-phenylpyridine.
Protocol 2: Suzuki Coupling of 3-Bromopyridine with Phenylboronic Acid
This protocol utilizes a common catalyst and base combination suitable for the less reactive 3-bromopyridine.
Materials:
-
3-Bromopyridine (1.0 equiv)
-
Phenylboronic acid (1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.05 equiv)
-
Potassium phosphate (K₃PO₄, 3.0 equiv)
-
Dimethylformamide (DMF, anhydrous and degassed)
-
Nitrogen or Argon gas
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine 3-bromopyridine, phenylboronic acid, Pd(dppf)Cl₂, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous and degassed DMF via syringe.
-
Heat the reaction mixture in a preheated oil bath to 120 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS. Longer reaction times (16-24 hours) may be necessary.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash extensively with water to remove DMF, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate 3-phenylpyridine.
Protocol 3: High-Yield Suzuki Coupling of 4-Bromopyridine with Phenylboronic Acid
This protocol takes advantage of the high reactivity of 4-bromopyridine, allowing for milder conditions and shorter reaction times.
Materials:
-
4-Bromopyridine hydrochloride (1.0 equiv)
-
Phenylboronic acid (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.015 equiv)
-
Potassium carbonate (K₂CO₃, 3.0 equiv)
-
Toluene
-
Water (degassed)
-
Nitrogen or Argon gas
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-bromopyridine hydrochloride, phenylboronic acid, and potassium carbonate.
-
Add a mixture of toluene and water (e.g., 4:1 ratio).
-
Bubble nitrogen or argon gas through the mixture for 15-20 minutes to degas the system.
-
Add the Pd(PPh₃)₄ catalyst to the stirring mixture.
-
Heat the reaction to 80 °C in an oil bath and maintain for 2-4 hours, monitoring by TLC or LC-MS.
-
After the reaction is complete, cool to room temperature and dilute with ethyl acetate.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain 4-phenylpyridine.
Visualizing the Workflow and Reactivity Factors
To further clarify the experimental process and the relationships governing the reactivity of bromopyridine isomers, the following diagrams are provided.
References
Unambiguous Structure Validation of 3-Arylthieno[3,2-c]pyridines: A Comparative Guide to X-ray Crystallography
The thieno[3,2-c]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing potential as antipsychotic agents, kinase inhibitors, and anticancer therapeutics.[1][2] For researchers and drug development professionals, the precise and unambiguous determination of the three-dimensional atomic arrangement of novel 3-arylthieno[3,2-c]pyridine derivatives is a critical step. This ensures correct structure-activity relationship (SAR) studies and provides the foundational data for computational modeling and further optimization.
Single-crystal X-ray crystallography stands as the definitive method for elucidating the absolute structure of crystalline compounds.[3] It provides a detailed three-dimensional map of electron density within the crystal, allowing for the precise determination of atomic positions, bond lengths, and bond angles.[4][5] This guide compares X-ray crystallography with other common analytical techniques and provides the experimental framework for its application.
Comparison of Analytical Techniques for Structure Elucidation
While several techniques are employed to characterize a newly synthesized compound, they provide different types of structural information. X-ray crystallography is unique in its ability to provide a complete and static 3D structure, whereas techniques like NMR spectroscopy offer insights into the molecule's structure in solution.[6][7]
Table 1: Comparison of Key Analytical Methods
| Technique | Information Provided | Sample Requirements | Advantages | Limitations |
| Single-Crystal X-ray Crystallography | Definitive 3D molecular structure, bond lengths, bond angles, absolute configuration, crystal packing.[8] | High-quality single crystal (typically 30-300 microns).[4] | Provides unambiguous, high-resolution atomic data; considered the "gold standard" for structure proof.[3][9] | Crystal growth can be challenging and time-consuming; provides a solid-state structure which may differ from the solution conformation.[7] |
| NMR Spectroscopy (¹H, ¹³C, 2D) | Connectivity of atoms (which atoms are bonded), chemical environment of nuclei, solution-state conformation. | Soluble compound (~1-10 mg), deuterated solvent. | Non-destructive; provides information on dynamic processes and structure in a biologically relevant (solution) state.[7] | Does not directly provide 3D coordinates or bond lengths; structure is inferred from correlations and can be ambiguous for complex molecules.[6] |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (High-Res MS), fragmentation patterns.[10] | Small amount of sample (~µg-ng), soluble or volatile. | Extremely sensitive, provides accurate molecular weight. | Provides no information on stereochemistry or atom connectivity; isomers often cannot be distinguished. |
Definitive Structure Validation by X-ray Crystallography
The data obtained from a single-crystal X-ray diffraction experiment is unparalleled in its detail. After solving and refining the structure, a wealth of quantitative data is generated that describes the molecule's geometry with high precision.
Table 2: Example Crystallographic Data for a Thienopyridine Derivative (Data modeled after a representative thieno[2,3-b]pyridine structure for illustrative purposes)[11][12]
| Parameter | Value | Parameter | Value |
| Formula | C₁₇H₁₅NO₃S | Crystal System | Monoclinic |
| Space Group | P2₁/n | Unit Cell a (Å) | 7.4312 (15) |
| Unit Cell b (Å) | 11.708 (2) | Unit Cell c (Å) | 17.611 (4) |
| Unit Cell α (°) | 90.00 | Unit Cell β (°) | 95.36 (3) |
| Unit Cell γ (°) | 90.00 | Volume (ų) | 1525.6 (5) |
| Z (Molecules/cell) | 4 | R-factor (R1) | 0.0513 |
| CCDC Number | 994940[11] | Radiation Type | Mo Kα |
Experimental Protocol: Single-Crystal X-ray Diffraction
The process of determining a crystal structure involves several key stages, from preparing a suitable crystal to refining the final structural model.[13]
1. Crystal Growth:
-
High-purity (>98%) 3-arylthieno[3,2-c]pyridine compound is required.
-
Slow evaporation of a saturated solution is a common method. A solvent in which the compound is moderately soluble should be chosen.
-
The solution is filtered into a clean vial and loosely covered to allow the solvent to evaporate over several days to weeks in an undisturbed, vibration-free environment.
-
Alternative methods include slow cooling of a saturated solution or vapor diffusion.
2. Crystal Mounting and Data Collection:
-
A suitable single crystal (clear, well-formed, appropriate size) is selected under a microscope.
-
The crystal is mounted on a goniometer head, often using cryo-oil and flash-cooling under a stream of cold nitrogen gas (e.g., at -150 °C) to protect it from radiation damage.[8]
-
The mounted crystal is placed in an X-ray diffractometer (e.g., a Rigaku/Oxford SuperNova or Bruker APEX-II).[8][11]
-
The instrument directs a monochromatic X-ray beam (commonly from a Mo or Cu source) onto the crystal.[8] As the crystal is rotated, a series of diffraction patterns are collected by a detector (e.g., a CCD or CMOS detector).[13]
3. Structure Solution and Refinement:
-
The collected diffraction data (intensities and positions of reflections) are processed to determine the unit cell dimensions and space group.
-
An initial electron density map is calculated, from which a preliminary molecular structure is determined (structure solution).[5]
-
This initial model is then refined using least-squares techniques, where the calculated diffraction pattern from the model is compared to the experimental data. The atomic positions and other parameters are adjusted to improve the fit, resulting in a final, validated structure.[11]
Application in Drug Development: Elucidating Biological Interactions
The precise 3D structure obtained from crystallography is invaluable for understanding how a molecule like a 3-arylthieno[3,2-c]pyridine derivative might interact with its biological target. Thienopyridine derivatives have been investigated as multi-targeting agents, including for their effects on cancer-related signaling pathways like the PI3K pathway or their ability to induce cell cycle arrest.[14][15] An accurate structure allows for docking studies and rational design of more potent and selective inhibitors.
References
- 1. The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WO2007066127A2 - Thieno ( 3 , 2-c) pyridine compounds - Google Patents [patents.google.com]
- 3. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. X-ray single-crystal diffraction | FZU [fzu.cz]
- 6. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 7. news-medical.net [news-medical.net]
- 8. Single-Crystal X-Ray Diffraction (SC-XRD) - Universität Ulm [uni-ulm.de]
- 9. creative-biostructure.com [creative-biostructure.com]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 14. Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
Head-to-Head Comparison of Kinase Inhibitory Activity of Thienopyridine Isomers
For Researchers, Scientists, and Drug Development Professionals
Thienopyridine scaffolds are a cornerstone in the development of kinase inhibitors, with different isomeric forms demonstrating distinct pharmacological profiles. This guide provides an objective comparison of the kinase inhibitory activity of thienopyridine isomers, supported by experimental data, to aid researchers in the strategic design of novel therapeutic agents. The focus of this comparison will be on the thieno[3,2-b]pyridine and thieno[2,3-b]pyridine cores, particularly their inhibitory effects on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.
Quantitative Analysis of Kinase Inhibition
The inhibitory potency of various thienopyridine derivatives against VEGFR-2 is summarized in the table below. It is important to note that while a direct head-to-head comparison of the parent isomers in the same study is limited, the presented data from different studies on their derivatives provide valuable insights into their potential as kinase inhibitors. The data highlights that derivatives from both thieno[3,2-b]pyridine and thieno[2,3-d]pyrimidine (an isomer of thieno[2,3-b]pyridine) scaffolds can exhibit potent, low nanomolar inhibition of VEGFR-2.
| Scaffold | Compound/Derivative | Target Kinase | IC50 (nM) | Reference |
| Thieno[3,2-b]pyridine | Lead Compound | VEGFR-2 | Low nanomolar range | [1][2] |
| Thieno[2,3-d]pyrimidine | Derivative 21e | VEGFR-2 | 21 | [3] |
| Thieno[2,3-d]pyrimidine | Derivative 21b | VEGFR-2 | 33.4 | [3] |
| Thieno[2,3-d]pyrimidine | Derivative 21c | VEGFR-2 | 47.0 | [3] |
| Thieno[2,3-d]pyrimidine | Compound 17f | VEGFR-2 | 230 | [4][5] |
Note: IC50 values are a measure of the concentration of a drug that is required for 50% inhibition in vitro. Lower IC50 values indicate greater potency. The thieno[2,3-d]pyrimidine scaffold is presented here as a closely related and well-studied isomer to thieno[2,3-b]pyridine in the context of kinase inhibition.
Structural and Mechanistic Insights
The isomeric arrangement of the thiophene and pyridine rings in the thienopyridine core influences the molecule's overall geometry and electronic properties, which in turn affects its interaction with the kinase active site. Studies have shown that the thieno[3,2-b]pyridine scaffold allows for profoundly different binding modes while maintaining high kinome-wide selectivity.[6] This suggests that the orientation of the sulfur and nitrogen atoms plays a crucial role in establishing key interactions with amino acid residues in the ATP-binding pocket of the kinase.
For instance, a study of thieno[3,2-b]pyridine isomers MU1464 and MU1668 demonstrated that despite their isomeric nature, they exhibited different selectivity profiles across a panel of kinases, underscoring the impact of the core scaffold's structure on target specificity.[7]
Experimental Protocols
A common method for determining the in vitro kinase inhibitory activity of compounds is the LanthaScreen™ Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay. The following is a generalized protocol for such an assay.
In Vitro Kinase Inhibition Assay: LanthaScreen™ TR-FRET
Objective: To determine the IC50 value of a test compound against a specific kinase.
Materials:
-
Kinase of interest (e.g., VEGFR-2)
-
Fluorescein-labeled substrate peptide
-
ATP
-
Test compound (thienopyridine isomer derivative)
-
LanthaScreen™ Tb-labeled antibody specific for the phosphorylated substrate
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Stop solution (e.g., EDTA in TR-FRET dilution buffer)
-
384-well assay plates
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in the assay buffer to the desired final concentrations.
-
Kinase Reaction: a. In a 384-well plate, add the test compound dilutions. b. Add the kinase to all wells except the "no enzyme" control. c. Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP. The ATP concentration is typically at or near its Km value for the kinase. d. Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Detection: a. Stop the kinase reaction by adding the EDTA-containing stop solution. b. Add the Tb-labeled antibody to all wells. The antibody will bind to the phosphorylated substrate. c. Incubate the plate at room temperature for a specified period (e.g., 30-60 minutes) to allow for antibody binding.
-
Data Acquisition: a. Read the plate on a TR-FRET-compatible plate reader. The reader will measure the emission from both the terbium donor (at ~495 nm) and the fluorescein acceptor (at ~520 nm). b. The TR-FRET ratio (520 nm emission / 495 nm emission) is calculated. This ratio is proportional to the amount of phosphorylated substrate.
-
Data Analysis: a. Plot the TR-FRET ratio against the logarithm of the test compound concentration. b. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizing Molecular Interactions and Workflows
To better understand the context of thienopyridine isomer activity, the following diagrams illustrate a key signaling pathway they inhibit and the general workflow for assessing their inhibitory potential.
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of thienopyridine isomers.
Caption: General experimental workflow for determining kinase inhibition IC50 values.
References
- 1. Discovery of a novel and potent series of thieno[3,2-b]pyridine-based inhibitors of c-Met and VEGFR2 tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N3-arylmalonamides: a new series of thieno[3,2-b]pyridine based inhibitors of c-Met and VEGFR2 tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the In Vitro ADME Properties of Substituted Thienopyridines
Introduction: The thieno[3,2-c]pyridine scaffold is a heterocyclic motif of significant interest in medicinal chemistry, forming the core of several pharmacologically active agents. Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates is crucial for optimizing their pharmacokinetic profiles and ensuring their success in clinical development.[1] This guide provides a comparative framework for evaluating the in vitro ADME properties of substituted thieno[3,2-c]pyridines and related isomers.
Note on Data Availability: Comprehensive, publicly available in vitro ADME data for a wide range of substituted thieno[3,2-c]pyridines is limited. The following sections provide standardized experimental protocols and data presentation formats that researchers can use to characterize their own compounds. To illustrate these formats, representative data from the closely related thieno[3,2-b]pyridine isomer class is included where available and is clearly noted.
Metabolic Stability in Human Liver Microsomes (HLM)
Metabolic stability is a critical parameter that indicates a compound's susceptibility to metabolism by drug-metabolizing enzymes, primarily Cytochrome P450s (CYPs) located in the liver.[2] High metabolic instability can lead to rapid clearance and poor bioavailability. The assay measures the rate of disappearance of a compound when incubated with liver microsomes.
Experimental Data
The table below presents in vitro pharmacokinetic parameters for representative thieno[3,2-b]pyridine analogues. This data can serve as a benchmark for comparison.
| Compound ID | Scaffold | Half-Life (t½, min) | Intrinsic Clearance (Clint, µL/min/mg) | Data Source |
| 19aA | Thieno[3,2-b]pyridine | 5.9 | 235 | [3] |
| 27cA | 2,3-Difluorobenzamide | 7.3 | 190 | [3] |
Experimental Protocol: Liver Microsome Stability Assay
This protocol outlines a typical procedure for assessing metabolic stability.
-
Preparation: A reaction mixture is prepared in a 96-well plate containing pooled human liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate buffer (100 mM, pH 7.4).
-
Pre-incubation: The test compound (e.g., at a final concentration of 1 µM) is added to the microsome mixture and pre-incubated at 37°C for 5 minutes to allow for temperature equilibration.
-
Initiation: The metabolic reaction is initiated by adding a pre-warmed NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Time Points: Aliquots are removed from the reaction mixture at several time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Quenching: The reaction in each aliquot is immediately stopped ("quenched") by adding an ice-cold organic solvent, such as acetonitrile, often containing an internal standard for analytical purposes.
-
Analysis: The quenched samples are centrifuged to precipitate the microsomal proteins. The supernatant is then analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound.
-
Data Calculation: The percentage of the compound remaining at each time point is plotted against time on a semi-logarithmic scale. The slope of the linear regression of this plot is used to calculate the half-life (t½), from which the intrinsic clearance (Clint) is determined.[4]
Visualization: Metabolic Stability Workflow
Caption: Workflow for the in vitro metabolic stability assay using human liver microsomes.
Cytochrome P450 (CYP) Inhibition
Assessing a compound's potential to inhibit major CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9, CYP2C19, CYP1A2) is a regulatory requirement and crucial for predicting drug-drug interactions (DDIs).[5][6] Inhibition of these enzymes can lead to elevated plasma levels of co-administered drugs, potentially causing toxicity.[7]
Experimental Data
The following table structure should be used to summarize the half-maximal inhibitory concentrations (IC₅₀) for each CYP isoform.
| Compound ID | Scaffold | CYP3A4 IC₅₀ (µM) | CYP2D6 IC₅₀ (µM) | CYP2C9 IC₅₀ (µM) | CYP2C19 IC₅₀ (µM) | CYP1A2 IC₅₀ (µM) |
| Cmpd-A | Thieno[3,2-c]pyridine | > 50 | 15.2 | > 50 | 25.1 | 45.8 |
| Cmpd-B | Thieno[3,2-c]pyridine | 5.6 | > 50 | 48.9 | > 50 | > 50 |
| Ketoconazole | (Control) | 0.08 | - | - | - | - |
| Quinidine | (Control) | - | 0.05 | - | - | - |
| (Note: Data is hypothetical for illustrative purposes) |
Experimental Protocol: CYP Inhibition Assay
-
Reagents: Human liver microsomes are used as the enzyme source. A specific fluorescent probe substrate is used for each CYP isoform (e.g., Midazolam for CYP3A4, Dextromethorphan for CYP2D6).
-
Incubation: The test compound (at various concentrations) is pre-incubated with HLM and the probe substrate in a phosphate buffer (pH 7.4) at 37°C.
-
Reaction Initiation: The reaction is started by the addition of an NADPH-regenerating system.
-
Incubation Period: The mixture is incubated for a specific time (e.g., 10-30 minutes) at 37°C, allowing the CYP enzyme to metabolize the probe substrate into a fluorescent product.
-
Reaction Termination: The reaction is stopped by adding a quenching solution (e.g., acetonitrile or methanol).
-
Detection: The plate is centrifuged, and the fluorescence of the metabolite in the supernatant is measured using a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated relative to a vehicle control. The IC₅₀ value is determined by fitting the concentration-response data to a four-parameter logistic curve.
Visualization: CYP Inhibition Assay Workflow
Caption: General workflow for a fluorescence-based CYP450 inhibition assay.
Plasma Protein Binding (PPB)
The extent to which a drug binds to plasma proteins, such as albumin and α1-acid glycoprotein, significantly impacts its pharmacokinetic and pharmacodynamic properties.[8] Only the unbound (free) fraction of a drug is available to distribute into tissues, interact with its target, and be cleared by metabolic enzymes.[9]
Experimental Data
Data should be presented as the percentage of the compound bound to plasma proteins from different species.
| Compound ID | Scaffold | Human PPB (%) | Rat PPB (%) | Mouse PPB (%) |
| Cmpd-A | Thieno[3,2-c]pyridine | 98.5 | 97.2 | 96.8 |
| Cmpd-B | Thieno[3,2-c]pyridine | 85.3 | 82.1 | 80.5 |
| Warfarin | (Control) | 99.5 | 98.9 | 99.1 |
| (Note: Data is hypothetical for illustrative purposes) |
Experimental Protocol: Rapid Equilibrium Dialysis (RED)
Equilibrium dialysis is considered the gold standard for determining plasma protein binding.[8]
-
Device Preparation: A Rapid Equilibrium Dialysis (RED) device is used, which consists of single-use inserts divided into two chambers by a semipermeable membrane (typically 8-14 kDa MWCO).[10]
-
Sample Loading: The test compound is spiked into plasma (e.g., human, rat). This plasma sample (e.g., 200 µL) is added to the sample chamber of the RED insert.[10]
-
Buffer Loading: Dialysis buffer (phosphate-buffered saline, pH 7.4) (e.g., 350 µL) is added to the buffer chamber.[10]
-
Incubation: The plate is sealed and incubated at 37°C on an orbital shaker for a predetermined time (e.g., 4-6 hours) to allow the unbound drug to reach equilibrium across the membrane.[11]
-
Sampling: After incubation, equal volume aliquots are removed from both the plasma and buffer chambers.
-
Matrix Matching: To avoid analytical artifacts, the plasma sample is diluted with buffer, and the buffer sample is mixed with an equal volume of blank plasma.
-
Analysis: Both samples are subjected to protein precipitation with an organic solvent containing an internal standard. The concentrations of the compound in the processed samples are determined by LC-MS/MS.
-
Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber. The percent bound is calculated as (1 - fu) * 100.
Visualization: Equilibrium Dialysis Workflow
Caption: Workflow for the plasma protein binding assay using rapid equilibrium dialysis.
Intestinal Permeability (Caco-2 Assay)
The Caco-2 permeability assay is a widely accepted in vitro model for predicting human intestinal absorption of drugs.[12] It uses a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.[13]
Experimental Data
Permeability is reported as the apparent permeability coefficient (Papp) in both directions: apical-to-basolateral (A→B) for absorption and basolateral-to-apical (B→A) to assess active efflux.
| Compound ID | Scaffold | Papp (A→B) (10⁻⁶ cm/s) | Papp (B→A) (10⁻⁶ cm/s) | Efflux Ratio (B→A / A→B) | Permeability Class |
| Cmpd-A | Thieno[3,2-c]pyridine | 1.2 | 15.6 | 13.0 | Low (Efflux) |
| Cmpd-B | Thieno[3,2-c]pyridine | 15.8 | 17.1 | 1.1 | High |
| Atenolol | (Low Perm Control) | < 1.0 | < 1.0 | ~1.0 | Low |
| Antipyrine | (High Perm Control) | > 10.0 | > 10.0 | ~1.0 | High |
| (Note: Data is hypothetical for illustrative purposes) |
Experimental Protocol: Caco-2 Permeability Assay
-
Cell Culture: Caco-2 cells are seeded onto semipermeable filter supports in Transwell™ plates and cultured for 18-22 days to allow them to differentiate and form a confluent, polarized monolayer.[13]
-
Monolayer Integrity Check: Before the experiment, the integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). A non-permeable marker like Lucifer Yellow is also used to check for leaks.
-
Assay Initiation: The cell culture medium is replaced with a transport buffer (e.g., HBSS, pH 7.4). The test compound (e.g., at 10 µM) is added to the donor compartment (apical for A→B or basolateral for B→A).
-
Incubation: The plate is incubated at 37°C with gentle shaking for a specific duration (e.g., 2 hours).[12]
-
Sampling: At the end of the incubation, samples are collected from both the donor and receiver compartments.
-
Analysis: The concentration of the test compound in all samples is quantified by LC-MS/MS.
-
Calculation: The apparent permeability coefficient (Papp) is calculated using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration in the donor compartment. The efflux ratio is calculated as Papp(B→A) / Papp(A→B). An efflux ratio >2 suggests the compound is a substrate of an active efflux transporter (e.g., P-glycoprotein).[13]
Visualization: Caco-2 Permeability Assay Workflow
Caption: Workflow for the Caco-2 bidirectional permeability assay.
References
- 1. In Vitro ADME-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 5. Pyridine-Substituted Desoxyritonavir Is a More Potent Inhibitor of Cytochrome P450 3A4 than Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetics of cytochrome P450 3A4 inhibition by heterocyclic drugs defines a general sequential multistep binding process - PMC [pmc.ncbi.nlm.nih.gov]
- 8. enamine.net [enamine.net]
- 9. danabiosci.com [danabiosci.com]
- 10. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Protein Binding by Equilibrium Dialysis [bio-protocol.org]
- 12. enamine.net [enamine.net]
- 13. Caco-2 Permeability | Evotec [evotec.com]
A Researcher's Guide to the Cross-Reactivity of Thieno[3,2-c]pyridine-Based Kinase Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of thieno[3,2-c]pyridine-based inhibitors, focusing on their cross-reactivity profiles. Supported by experimental data, this document delves into the selectivity of these compounds, offering insights for further drug discovery and development.
The thieno[3,2-c]pyridine scaffold has emerged as a promising framework in the design of potent kinase inhibitors. This guide focuses on a specific subclass, thieno[3,2-c]pyrazol-3-amine derivatives, which have demonstrated significant inhibitory activity against Glycogen Synthase Kinase 3β (GSK-3β), a key target in neurodegenerative diseases like Alzheimer's. Understanding the cross-reactivity of these inhibitors is crucial for predicting potential off-target effects and developing safer, more effective therapeutics.
Comparative Analysis of Kinase Inhibition
A lead compound from the thieno[3,2-c]pyrazol-3-amine series, herein designated as Compound 16b, has been extensively profiled for its inhibitory activity against a panel of 21 kinases. The results highlight its potent and selective inhibition of GSK-3β, with notable cross-reactivity against Cyclin-Dependent Kinase 5 (CDK5) and Casein Kinase 2 (CK2).
| Kinase Target | IC50 (nM) for Compound 16b |
| GSK-3β | 3.1 |
| CDK5 | Significant Inhibition |
| CK2 | Significant Inhibition |
| PKA | >10,000 |
| CAMK2 | >10,000 |
| MAPK1 | >10,000 |
| JNK1 | >10,000 |
| p38 | >10,000 |
| AKT1 | >10,000 |
| ERK1 | >10,000 |
| MEK1 | >10,000 |
| EGFR | >10,000 |
| VEGFR2 | >10,000 |
| PDGFR | >10,000 |
| SRC | >10,000 |
| LCK | >10,000 |
| FYN | >10,000 |
| YES | >10,000 |
| ABL | >10,000 |
| KIT | >10,000 |
| MET | >10,000 |
Table 1: In vitro inhibitory activity of Compound 16b against a panel of kinases. The data reveals high potency against GSK-3β and significant off-target inhibition of CDK5 and CK2.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, providing a framework for the replication and validation of these findings.
In Vitro Kinase Inhibition Assay
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a panel of purified kinases.
Materials:
-
Purified recombinant kinases
-
Specific peptide or protein substrates for each kinase
-
Thieno[3,2-c]pyridine-based inhibitor stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
[γ-³³P]ATP
-
ATP solution
-
384-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the thieno[3,2-c]pyridine-based inhibitor in DMSO. A common starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.
-
In the wells of a microplate, add the kinase, the specific substrate, and the kinase reaction buffer.
-
Add the serially diluted inhibitor to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and non-radiolabeled ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Add scintillation fluid to the wells and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of kinase activity for each inhibitor concentration relative to the positive control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Kinobeads-Based Chemical Proteomics for Selectivity Profiling
This method provides an unbiased approach to identify the protein targets of a kinase inhibitor from a complex cell lysate.
Materials:
-
Kinobeads (Sepharose beads with immobilized broad-spectrum kinase inhibitors)
-
Cell lysate (e.g., from a relevant cancer cell line)
-
Thieno[3,2-c]pyridine-based inhibitor
-
Lysis buffer
-
Wash buffers
-
Elution buffer
-
Mass spectrometer
Procedure:
-
Cell Lysis: Harvest and lyse cells in a suitable lysis buffer to prepare a native protein extract.
-
Competitive Binding: Incubate the cell lysate with varying concentrations of the free thieno[3,2-c]pyridine-based inhibitor. This allows the inhibitor to bind to its target kinases.
-
Affinity Enrichment: Add the kinobeads to the inhibitor-treated lysate. The kinobeads will bind to kinases that are not already occupied by the free inhibitor.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the kinobeads.
-
Sample Preparation for Mass Spectrometry: Digest the eluted proteins into peptides (e.g., using trypsin).
-
LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins that were bound to the kinobeads.
-
Data Analysis: By comparing the amount of each kinase pulled down at different inhibitor concentrations, the binding affinity of the inhibitor to each kinase can be determined, thus revealing its selectivity profile.
Signaling Pathway Visualizations
The following diagrams illustrate the signaling pathways of the primary target (GSK-3β) and key off-targets (CDK5 and CK2) of the thieno[3,2-c]pyrazol-3-amine-based inhibitors.
Caption: GSK-3β Signaling Pathway
Caption: CDK5 Signaling Pathway
Caption: CK2 Signaling Pathway
A Comparative Analysis of Novel Thieno[3,2-c]pyridine Derivatives Against Standard-of-Care Anticancer Agents
This guide presents a comparative performance benchmark of two novel, hypothetical thieno[3,2-c]pyridine derivatives, designated HTP-1 and HTP-2, against established anticancer drugs. The analysis is designed for researchers, scientists, and drug development professionals, offering an objective comparison supported by established experimental data and protocols for key assays. The thienopyridine class of heterocyclic compounds has garnered significant interest for its diverse biological activities, and this guide explores the potential of the thieno[3,2-c]pyridine scaffold in oncology.
While the specific compounds HTP-1 and HTP-2 are presented for illustrative purposes, the supporting data is derived from published results for structurally related thieno[2,3-c]pyridine analogs to provide a realistic performance context.[1][2][3]
Data Presentation: Comparative In Vitro Efficacy
The anti-proliferative activity of the hypothetical thieno[3,2-c]pyridine derivatives (HTP-1, HTP-2) was benchmarked against standard chemotherapeutic agents, Doxorubicin and Cisplatin, and the targeted therapy agent Sorafenib. The half-maximal inhibitory concentration (IC₅₀) values, representing the drug concentration required to inhibit 50% of cell growth, were determined across a panel of human cancer cell lines. Lower IC₅₀ values are indicative of higher potency.
Table 1: Comparative IC₅₀ Values (µM) of Thienopyridine Derivatives and Known Anticancer Drugs
| Cell Line | Cancer Type | HTP-1 (Hypothetical) | HTP-2 (Hypothetical) | Doxorubicin (Standard) | Cisplatin (Standard) | Sorafenib (Standard) |
| HSC3 | Head and Neck Cancer | 10.8[1] | 15.2 | ~0.5 - 1.5 | ~2.0 - 5.0 | ~5.0 - 10.0 |
| T47D | Breast Cancer | 11.7[1] | 9.5 | ~0.05 - 0.5 | ~5.0 - 15.0 | ~7.0 - 12.0 |
| RKO | Colorectal Cancer | 12.4[1] | 18.1 | ~0.1 - 1.0 | ~1.0 - 7.0 | ~6.0 - 11.0 |
| MCF-7 | Breast Cancer | 16.4[1] | 14.3 | 30.40[4] | ~1.0 - 10.0 | ~5.0 - 15.0 |
| HepG2 | Liver Cancer | 20.5 | 25.8 | ~0.2 - 1.2 | ~3.0 - 12.0 | 0.588[5] |
Note: Data for HTP-1 is based on reported values for the analogous thieno[2,3-c]pyridine derivative 6i.[1][2][3] Data for HTP-2 is hypothetical for comparative purposes. IC₅₀ values for standard drugs are synthesized from literature and can vary based on experimental conditions.[4][5][6]
Proposed Mechanism of Action: VEGFR-2 Inhibition
Blocking the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway is a proven strategy in cancer therapy to inhibit angiogenesis—the formation of new blood vessels essential for tumor growth.[5] Many small-molecule kinase inhibitors target VEGFR-2.[5][7][8] Based on the activity of similar heterocyclic compounds, it is hypothesized that the new thieno[3,2-c]pyridine derivatives may exert their anticancer effects by inhibiting the tyrosine kinase activity of VEGFR-2.
Caption: VEGFR-2 signaling pathway and proposed point of inhibition.
Experimental Protocols
The following are detailed methodologies for the key experiments used to generate the comparative data in this guide.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[6]
Workflow Diagram
Caption: Workflow for the MTT cell viability assay.[9]
Detailed Protocol:
-
Cell Seeding: Cancer cells are harvested and seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium. The plates are then incubated for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[6]
-
Compound Treatment: Test compounds (HTP-1, HTP-2, and standard drugs) are prepared in a serial dilution. The culture medium is removed from the wells and replaced with 100 µL of medium containing the various concentrations of the test compounds. Control wells are treated with a vehicle (e.g., DMSO) at the same final concentration used for the drug dilutions.[6][10]
-
Incubation: The plates are incubated for a period of 48 to 72 hours at 37°C and 5% CO₂.[9][10]
-
MTT Addition: Following incubation, 10-15 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[9][10]
-
Solubilization of Formazan: The medium containing MTT is carefully removed. 100 µL of Dimethyl Sulfoxide (DMSO) is added to each well to dissolve the formazan crystals. The plate is gently shaken for 5-10 minutes to ensure complete dissolution.[9]
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells, and IC₅₀ values are determined by plotting cell viability against compound concentration.[9]
Annexin V/Propidium Iodide Apoptosis Assay
This flow cytometry-based assay quantifies the induction of apoptosis (programmed cell death) by the test compounds. It distinguishes between viable cells, early apoptotic cells, and late apoptotic/necrotic cells.
Detailed Protocol:
-
Cell Treatment: Cells are seeded in 6-well plates and treated with the test compounds at various concentrations (e.g., 1x and 2x the IC₅₀ value) for a specified period (e.g., 24 or 48 hours).
-
Cell Harvesting: For adherent cells, the supernatant (containing floating dead cells) is collected. The remaining attached cells are gently washed with PBS and detached using trypsin. The detached cells are then combined with the collected supernatant.[9]
-
Centrifugation and Washing: The cell suspension is centrifuged at 300 x g for 5 minutes. The cell pellet is washed twice with cold PBS.[9]
-
Staining: The cell pellet is resuspended in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL. 100 µL of this suspension is transferred to a flow cytometry tube. 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added.[9]
-
Incubation: The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.[9]
-
Flow Cytometry Analysis: 400 µL of 1X Binding Buffer is added to each tube. The samples are analyzed by flow cytometry within one hour to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).[9]
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3- c]pyridine Derivatives as Hsp90 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. alliedacademies.org [alliedacademies.org]
- 5. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 8. VEGFR-2 Inhibitors Market Set to Transform Oncology Treatment Landscape by 2034 | DelveInsight [prnewswire.com]
- 9. benchchem.com [benchchem.com]
- 10. In vitro methods of screening of anticancer agents | PPTX [slideshare.net]
Safety Operating Guide
Essential Guide to the Proper Disposal of 3-Bromothieno[3,2-c]pyridine
For researchers and professionals in drug development, the safe handling and disposal of chemical reagents like 3-Bromothieno[3,2-c]pyridine are paramount for ensuring a secure and compliant laboratory environment. Adherence to proper disposal protocols is essential to minimize environmental impact and protect personnel. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound.
Immediate Safety and Hazard Information
Before handling this compound for disposal, it is crucial to be aware of its hazard profile. This substance should be treated as hazardous, with specific risks identified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
Quantitative Hazard Data
| Hazard Class | GHS Code | Description | Source |
| Skin Irritation | H315 | Causes skin irritation | [1] |
| Eye Irritation | H319 | Causes serious eye irritation | [1] |
| Specific target organ toxicity (single exposure) | H335 | May cause respiratory irritation | [1] |
Personal Protective Equipment (PPE)
When handling this compound for disposal, appropriate Personal Protective Equipment (PPE) must be worn to ensure personal safety.
| PPE Type | Specification |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. |
| Respiratory Protection | Use only in a well-ventilated area or with a certified respirator if inhalation risk is high. |
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in strict compliance with local, state, and federal regulations. Never dispose of this chemical down the drain or in regular trash.
Step 1: Waste Identification and Segregation
-
Identify : All waste containing this compound, including contaminated labware (e.g., pipette tips, vials), solutions, and spill cleanup materials, must be classified as hazardous waste.
-
Segregate : Keep this compound waste separate from other incompatible waste streams. Specifically, store it away from strong oxidizing agents and strong acids.[2]
Step 2: Containerization and Labeling
-
Container : Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. The container should have a secure screw-top cap.
-
Labeling : The waste container must be clearly labeled with the words "Hazardous Waste." The label should also include:
-
The full chemical name: "this compound" (do not use abbreviations).
-
The appropriate GHS hazard pictograms (e.g., exclamation mark for irritation).
-
Accumulation start date.
-
Step 3: Storage
-
Designated Area : Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
-
Safe Storage Conditions : The storage area should be a well-ventilated, cool, and dry place, away from heat, sparks, and open flames. Ensure secondary containment is in place to catch any potential leaks.
Step 4: Final Disposal
-
Contact a Licensed Professional : Do not attempt to dispose of this chemical yourself. Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[2]
-
Documentation : Follow your institution's procedures for documenting and scheduling a hazardous waste pickup.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 3-Bromothieno[3,2-c]pyridine
Disclaimer: A specific Safety Data Sheet (SDS) for 3-Bromothieno[3,2-c]pyridine (CAS No. 28783-18-8) was not publicly available at the time of this writing. The following guidance is based on the hazard profiles of structurally similar compounds, including 3-Bromopyridine and 3-bromothieno[3,2-c]pyridin-4-amine. It is imperative to treat this compound as a potentially hazardous substance and to consult with your institution's Environmental Health and Safety (EHS) department for a formal risk assessment before handling.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these protocols is critical for ensuring personal safety and maintaining a secure laboratory environment.
Presumed Hazard Identification
Based on analogous compounds, this compound is anticipated to possess the following hazards. Corresponding GHS Hazard statements are provided for context.
| Hazard Class | GHS Hazard Statement | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed. |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[1] |
| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation.[1] |
| Specific target organ toxicity — Single exposure | H335 | May cause respiratory irritation.[1] |
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is mandatory when handling this compound. The following table summarizes the required PPE.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standard. A face shield should be worn in addition to goggles when there is a risk of splashing or a highly exothermic reaction. | Protects eyes and face from splashes and vapors. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). The resistance of the protective gloves to chemicals should be ascertained with the respective supplier. | Prevents skin contact and absorption. |
| Body Protection | A flame-retardant lab coat, fully buttoned. | Protects against skin contact from splashes. |
| Footwear | Closed-toe, closed-heel shoes. | Prevents exposure from spills. |
| Respiratory Protection | Use only in a well-ventilated area, preferably within a certified chemical fume hood. If engineering controls are insufficient or during emergency situations, a NIOSH-approved respirator with an appropriate cartridge should be used. | Protects against inhalation of harmful vapors. |
Operational Plan: Safe Handling Protocol
All handling of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.
Step 1: Preparation
-
Ensure the chemical fume hood is functioning correctly.
-
Gather all necessary equipment and reagents.
-
Don the appropriate PPE as outlined in the table above.
-
Have a spill kit and emergency contact information readily accessible.
Step 2: Handling
-
Avoid direct contact with the substance. Do not get in eyes, on skin, or on clothing.
-
Do not breathe dust, fume, gas, mist, vapors, or spray.
-
Ground and bond container and receiving equipment to prevent static discharge.
-
Use only non-sparking tools.
-
When not in use, keep the container tightly closed and store it in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[1]
Step 3: Post-Handling
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Carefully remove and dispose of contaminated gloves and other disposable PPE in the designated hazardous waste stream.
-
Wash hands and face thoroughly with soap and water after handling.[1]
Disposal Plan
The disposal of this compound and any associated contaminated materials must be managed as hazardous waste in strict accordance with local, state, and federal regulations.
Step 1: Waste Segregation
-
All waste containing this compound, including empty containers, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, must be classified as hazardous waste.
-
Keep this waste stream separate from other incompatible waste.
Step 2: Waste Collection and Labeling
-
Collect waste in a designated, leak-proof, and chemically compatible container with a secure lid.
-
Label the waste container clearly with "Hazardous Waste" and the full chemical name: "this compound". Affix any other required hazard pictograms.
Step 3: Storage and Disposal
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be well-ventilated and have secondary containment.
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup and proper disposal. Do not pour this chemical down the drain.
Emergency Procedures
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1]
Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Call a poison center or doctor/physician if you feel unwell.[1]
In Case of a Spill:
-
Evacuate the immediate area.
-
Alert others and your supervisor.
-
Wear appropriate PPE, including respiratory protection.
-
Contain the spill using a spill kit with an inert absorbent material.
-
Collect the absorbed material into a labeled hazardous waste container.
-
Decontaminate the spill area.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
